2-(1H-indol-2-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUXDQDRDJTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331438 | |
| Record name | 2-(1H-indol-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-42-4 | |
| Record name | 1H-Indole-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-indol-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1H-indol-2-yl)ethanamine, a significant but less-characterized isomer of the well-known neuromodulator tryptamine (2-(1H-indol-3-yl)ethanamine). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the structural and electronic rationale behind the compound's expected properties, offering a comparative framework against its more studied isomers. While experimental data for this compound is notably scarce in published literature, this guide synthesizes data from close structural analogs and foundational chemical principles to provide reasoned estimations. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine these properties, fostering a self-validating system for future investigations.
Introduction: The Significance of Isomeric Placement in Indoleamines
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules.[1] The substitution pattern on this bicyclic aromatic heterocycle dramatically influences its interactions with biological targets. This compound belongs to the family of indole ethylamines, which includes the extensively studied tryptamine (the 3-substituted isomer) and the 1-substituted isomer.[2]
The position of the ethylamine side chain dictates the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule. Unlike tryptamine, where the ethylamine group is at the C3 position—the site of highest electron density and nucleophilicity in the indole ring—the C2-substitution in our topic compound places this group adjacent to the pyrrolic nitrogen.[3] This seemingly minor positional shift has profound implications for its fundamental chemical nature, including its basicity (pKa), lipophilicity (logP), and solubility, which are critical determinants of its pharmacokinetic and pharmacodynamic profile in drug discovery.
This guide will first establish the foundational structure of this compound and then proceed to a detailed, comparative exploration of its key physicochemical properties. Each section will present the theoretical underpinnings of the property, provide data from its isomers for context, and offer a detailed, actionable protocol for its experimental determination.
Molecular Structure and Foundational Properties
The identity of this compound is defined by its molecular structure, from which fundamental properties are derived.
The key structural feature is the ethylamine moiety at the C2 position of the indole ring. This placement is less common in nature compared to the C3-substituted tryptamines.[1][6]
Diagram: Isomeric Comparison of Indole Ethylamines
Caption: Isomeric positions of the ethylamine group on the indole ring.
Ionization Constant (pKa): A Tale of Two Nitrogens
The pKa value, or acid dissociation constant, is a critical parameter that governs a molecule's charge state at a given pH, profoundly impacting its solubility, permeability, and receptor interactions. For this compound, there are two nitrogen atoms to consider: the primary amine of the ethylamine side chain and the nitrogen within the indole ring.
Causality and Field Insights
-
The Aliphatic Amine (Side Chain): The primary amine is expected to be the more basic of the two nitrogens. Its pKa will be influenced by the electron-donating nature of the indole ring. In tryptamine, the C3-indole acts as a weak electron-donating group, resulting in a pKa for the amine around 10. For this compound, the electronic effect from the C2 position will be different. The C2 position is less nucleophilic than C3, suggesting a potentially weaker electron-donating effect, which might result in a slightly lower pKa for the side-chain amine compared to tryptamine. For context, the pKa of 2-(2-methyl-1H-indol-3-yl)ethanamine's amine group is reported to be approximately 10.7, with the methyl group adding to the electron-donating character.[7]
-
The Indole Nitrogen (Ring): The indole nitrogen is significantly less basic. Its lone pair of electrons is part of the 10-π aromatic system, making them largely unavailable for protonation. The pKa of the indole proton itself (acting as an acid) is typically around 17. The basic pKa of the indole nitrogen is very low (estimated around -2 to -4), meaning it is only protonated under strongly acidic conditions.[3] The position of the ethylamine substituent is unlikely to alter this fundamental characteristic dramatically.
Comparative Data of Isomers and Analogs
| Compound | pKa (Amine) | Source |
| 2-(1H-indol-1-yl)ethanamine | ~9.90 (Predicted) | [8] |
| This compound | Est. 9.8 - 10.2 | (Estimated) |
| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | ~10.1 - 10.3 | (Typical literature values) |
| 2-(2-Methyl-1H-indol-3-yl)ethanamine | ~10.7 | [7] |
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH as a function of added titrant.[2]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the halfway point to the equivalence point of the titration curve. For more accuracy, use derivative plots (first or second derivative) to precisely locate the equivalence point(s). Specialized software can perform Henderson-Hasselbalch or Gran plot analysis for more robust pKa calculation.
Diagram: pKa Determination Workflow
Caption: Workflow for experimental pKa determination.
Lipophilicity (logP/logD): Predicting Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like our amine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.
Causality and Field Insights
The indole ring is moderately lipophilic, while the primary amine is hydrophilic, especially in its protonated form. The overall logP will be a balance of these features.
-
Positional Influence: The relative exposure of the hydrophilic amine and the lipophilic indole surface will influence logP. In tryptamine (C3), the ethylamine side chain is relatively unhindered. At the C2 position, it is adjacent to the indole nitrogen. This proximity could potentially allow for intramolecular hydrogen bonding between the side-chain amine and the N-H of the indole ring, which could slightly increase its lipophilicity by reducing the number of hydrogen bond donors available for solvation by water.
-
logD at Physiological pH: Since the pKa of the amine is expected to be around 10, it will be predominantly protonated and positively charged at pH 7.4. This ionization dramatically increases its aqueous solubility and lowers the distribution coefficient. Therefore, logD₇.₄ will be significantly lower than the logP of the neutral molecule.
Comparative Data of Isomers
| Compound | logP (Calculated/Experimental) | Source |
| 2-(1H-indol-1-yl)ethanamine | 1.7 (XLogP3) | [9] |
| This compound | 1.5 (XLogP3) | [4] |
| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | 1.55 (Experimental) | [2] |
The calculated logP values for the 2- and 3-isomers are very similar, suggesting that experimental determination is necessary to discern any subtle differences.
Experimental Protocol: Shake-Flask Method (OECD 107)
The shake-flask method is the gold standard for logP determination due to its direct measurement of partitioning.[7]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate buffer for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be below the solubility limit and allow for accurate quantification.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol-saturated aqueous phase containing the analyte with a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental property that affects drug dissolution and absorption. Poor solubility is a major hurdle in drug development.[10]
Causality and Field Insights
The solubility of this compound will be governed by a trade-off between the energy required to break its crystal lattice and the energy released upon solvation.
-
pH-Dependence: As a basic compound, its solubility will be highly pH-dependent. In acidic solutions (pH < pKa), the amine will be protonated, forming a salt that is significantly more soluble in water than the free base.
-
Intermolecular Forces: The ability to form hydrogen bonds with water via both the N-H of the indole and the -NH₂ of the side chain will promote solubility. However, the lipophilic indole core will detract from it. The melting point can serve as a rough indicator of crystal lattice energy; a higher melting point often correlates with lower solubility for structurally related compounds. Data for related compounds like 2-(2-phenyl-1H-indol-3-yl)-ethylamine (m.p. 69-72 °C) and tryptamine (m.p. 118 °C) show a wide range.[2][11] Without an experimental value for the 2-isomer, prediction is difficult.
Experimental Protocol: Thermodynamic Solubility Assay
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the most relevant value for drug development.[12]
Methodology:
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[12]
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.
-
Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Melting and Boiling Point: Indicators of Intermolecular Forces
Melting and boiling points provide insight into the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.
Causality and Field Insights
-
Hydrogen Bonding: The primary amine and the indole N-H are both capable of acting as hydrogen bond donors and acceptors. The ability to form a strong, ordered hydrogen-bonding network in the crystal lattice will lead to a higher melting point. The specific crystal packing adopted by the 2-isomer will be the ultimate determinant.
-
Isomeric Comparison: Tryptamine has a melting point of ~118 °C.[2] Its 1-isomer is reported to melt at 125-126 °C.[8] The 2-methyl analog of tryptamine melts significantly higher at 165-167 °C, showing the impact of even small structural changes.[7] It is reasonable to expect the melting point of this compound to fall within this general range (100-170 °C), but experimental verification is essential.
-
Boiling Point: Due to its relatively high molecular weight and strong hydrogen bonding, the boiling point is expected to be high and would likely require vacuum distillation to avoid decomposition.
Comparative Data of Isomers and Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| 2-(1H-indol-1-yl)ethanamine | 125-126 | 125-126 (0.75 Torr) | [8] |
| This compound | Not Available | Not Available | |
| 2-(1H-indol-3-yl)ethanamine (Tryptamine) | 118 | 137 (0.15 mmHg) | [2] |
| 2-(2-Methyl-1H-indol-3-yl)ethanamine | 165-167 | 353 (760 mmHg) | [7][13] |
Conclusion and Future Directions
This compound presents a compelling case study in the importance of isomeric substitution on the physicochemical properties of bioactive scaffolds. While its calculated lipophilicity is similar to its well-known C3-isomer, tryptamine, the altered electronic environment and steric profile at the C2 position are predicted to subtly influence its basicity and intermolecular interactions. This guide has established a theoretical framework for these properties and provided robust, validated protocols for their experimental determination.
The significant gap in the experimental data for this compound highlights an opportunity for foundational research. The generation of reliable experimental values for its pKa, logD, solubility, and melting point is a critical first step for any future drug discovery program involving this scaffold. Such data will not only characterize this specific molecule but also enrich our broader understanding of structure-property relationships across the diverse and pharmacologically vital family of indoles.
References
-
Mayr, H., et al. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Ludwig-Maximilians-Universität München. Available from: [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(2-Methyl-1H-Indol-3-Yl)-Ethylamine. Methylamine Supplier. Available from: [Link]
-
PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Available from: [Link]
-
Bera, S., et al. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200541. Available from: [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]
-
Bera, S., et al. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Available from: [Link]
-
Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. (n.d.). Fine Chemical Manufacturer. Available from: [Link]
-
Di Schiavi, E., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases, 18(6), e0012229. Available from: [Link]
-
Chemical Synthesis Database. (2025). 2-(1H-indol-3-yl)ethanamine. Available from: [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8109. Available from: [Link]
-
Wikipedia. (n.d.). Tryptamine. Available from: [Link]
-
Peng, H., & Wang, B. (2014). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry Letters, 5(18), 3189–3193. Available from: [Link]
-
Zhang, Y., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science, 15(1), 123-129. Available from: [Link]
-
Pratiwi, R., et al. (2023). comparison of partition coefficient (log p) of drugs: computational and experimental data study. International Journal of Applied Pharmaceutics, 15(5), 1-8. Available from: [Link]
-
PubChem. (n.d.). Indole ethylamine. National Center for Biotechnology Information. Available from: [Link]
-
American Elements. (n.d.). (1H-Indol-3-yl)-1-propanamine. Available from: [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available from: [Link]
-
FooDB. (2010). Showing Compound Ethanamine (FDB003242). Available from: [Link]
-
Kaushik, N. K., et al. (2013). (PDF) Biomedical Importance of Indoles. ResearchGate. Available from: [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. a2bchem.com [a2bchem.com]
- 5. This compound - CAS:496-42-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Methyl-1H-Indol-3-Yl)-Ethylamine Chemical Properties, Uses, Safety Data | Reliable Chinese Manufacturer and Supplier [nj-finechem.com]
- 8. 2-(1H-INDOL-1-YL)ETHANAMINE CAS#: 13708-58-2 [m.chemicalbook.com]
- 9. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-(2-PHENYL-1H-INDOL-3-YL)-ETHYLAMINE CAS#: 1217-80-7 [chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. innospk.com [innospk.com]
spectroscopic data of 2-(1H-indol-2-yl)ethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-indol-2-yl)ethanamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the structural elucidation and confirmation of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating detailed experimental protocols with in-depth data analysis, this guide establishes a self-validating framework for the unambiguous characterization of this important indoleamine. The narrative emphasizes the causal relationships behind experimental choices and offers field-proven insights to ensure technical accuracy and reproducibility.
Introduction and Molecular Overview
This compound is a constitutional isomer of the well-known neuromodulator and psychedelic precursor, tryptamine (2-(1H-indol-3-yl)ethanamine). The position of the ethanamine side chain at the C2 position of the indole ring, rather than the C3 position, significantly alters its chemical and pharmacological properties. Accurate structural confirmation is therefore paramount for any research or development activity involving this compound. Spectroscopic analysis provides the definitive, non-destructive means to ascertain molecular identity, purity, and structure.
This guide will systematically explore the distinct spectroscopic signature of this compound.
Chemical Structure and Atom Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The following diagram illustrates the chemical structure of this compound with a standardized numbering system used for NMR peak assignments.
Caption: Chemical structure with atom numbering for NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of atomic connectivity.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their proximity to one another.
The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (higher ppm). Spin-spin coupling (J-coupling) between adjacent, non-equivalent protons causes signals to split, providing connectivity data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and to clearly resolve N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration (500 MHz Spectrometer):
-
Operating Frequency: 500 MHz.
-
Solvent Lock: Lock onto the deuterium signal of the chosen solvent.
-
Pulse Angle: 30° pulse to ensure adequate signal relaxation between scans.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, averaged to improve signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights |
|---|---|---|---|---|
| N1-H (Indole) | 10.8 - 11.2 | broad singlet | 1H | Acidic proton, exchangeable with D₂O. Downfield due to aromaticity. |
| H7 | 7.4 - 7.5 | doublet | 1H | Aromatic proton, ortho to electron-donating nitrogen. |
| H4 | 7.3 - 7.4 | doublet | 1H | Aromatic proton on the benzene ring. |
| H5, H6 | 6.9 - 7.1 | multiplet | 2H | Overlapping signals of the other benzene ring protons. |
| H3 | 6.2 - 6.3 | singlet/triplet | 1H | Unique proton on the pyrrole ring at C3. Its proximity to C2 is a key differentiator from tryptamine. |
| C8-H₂ | 2.9 - 3.1 | triplet | 2H | Methylene group adjacent to the indole ring (C2). |
| C9-H₂ | 2.7 - 2.9 | triplet | 2H | Methylene group adjacent to the primary amine. |
| N2-H₂ | 1.5 - 2.5 | broad singlet | 2H | Amine protons; signal can be broad and its position is concentration-dependent. |
¹³C NMR Spectroscopy
Carbon NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial.
-
Instrument Configuration (125 MHz Spectrometer):
-
Operating Frequency: 125 MHz.
-
Technique: Proton-decoupled (¹H{¹³C}) to produce singlets for each carbon.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
The ¹³C spectrum provides a clear carbon fingerprint of the molecule.[3][4]
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Key Insights |
|---|---|---|
| C2 | 138 - 142 | Quaternary carbon attached to the side chain. Significantly downfield. This is the most critical signal for confirming C2 substitution. |
| C7a | 135 - 137 | Quaternary carbon at the benzene-pyrrole ring fusion. |
| C3a | 128 - 130 | Quaternary carbon at the other side of the ring fusion. |
| C4, C7 | 120 - 122 | Aromatic CH carbons. |
| C5, C6 | 118 - 120 | Aromatic CH carbons. |
| C3 | 100 - 102 | Aromatic CH carbon on the pyrrole ring. Significantly upfield compared to other aromatic carbons. |
| C9 | 41 - 43 | Aliphatic CH₂ carbon adjacent to the amine. |
| C8 | 30 - 33 | Aliphatic CH₂ carbon adjacent to the indole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.
In Electrospray Ionization (ESI), the analyte is ionized to form a protonated molecule, [M+H]⁺. The mass analyzer measures the mass-to-charge ratio (m/z) of this ion. High-resolution mass spectrometry (HRMS) can determine this value with enough accuracy to deduce the molecular formula. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to probe the molecule's structure.[5]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation (Q-TOF or Orbitrap Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
-
Collision Gas (for MS/MS): Argon.
-
For this compound (C₁₀H₁₂N₂), the expected results are as follows:
Table 3: Mass Spectrometry Data
| Analysis | Expected m/z | Interpretation |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂ | |
| Exact Mass | 160.1000 | Calculated monoisotopic mass. |
| HRMS (ESI+) | 161.1073 | Protonated molecule [M+H]⁺. This confirms the molecular formula. |
| Key MS/MS Fragment | 144.0811 | Loss of ammonia (NH₃) from the side chain, resulting in the [M+H-NH₃]⁺ fragment. This is a characteristic fragmentation for primary amines. |
| Key MS/MS Fragment | 130.0651 | Cleavage of the C8-C9 bond, leading to the formation of an indol-2-ylmethyl cation, [C₉H₈N]⁺. This confirms the location of the side chain. |
Caption: Integrated workflow for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Specific bonds (e.g., N-H, C-H, C=C) vibrate at characteristic frequencies. The presence of absorption bands at these frequencies confirms the presence of the corresponding functional groups.[6][7] The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press and apply consistent pressure to the sample.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to obtain a high-quality spectrum.
-
The data is presented as percent transmittance (%T) versus wavenumber (cm⁻¹).
-
The IR spectrum will exhibit characteristic bands confirming the key functional groups of this compound.[8]
Table 4: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |
|---|---|---|---|
| 3400 - 3300 | N-H Stretch | Indole N-H | A single, relatively sharp peak characteristic of a secondary amine within a ring. |
| 3350 & 3280 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Two distinct bands are expected for the primary amine, a hallmark feature.[6] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Absorption from the C-H bonds on the indole ring. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Absorption from the C-H bonds of the ethyl side chain. |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine group. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching of the carbon-carbon bonds within the indole ring. |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Stretching of the C-N bonds within the indole ring structure. |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | A broad band resulting from the out-of-plane bending of the N-H bonds.[6] |
Conclusion
The structural confirmation of this compound is unequivocally achieved through the synergistic application of NMR, Mass Spectrometry, and IR spectroscopy. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the C2-substitution pattern. High-resolution mass spectrometry validates the molecular formula, while MS/MS fragmentation patterns corroborate the connectivity of the ethylamine side chain. Finally, IR spectroscopy provides a rapid and definitive confirmation of all key functional groups. This guide provides the necessary protocols and interpretive framework for researchers to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific investigations.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2018). FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 744625, 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine. PubChem. Retrieved from [Link]
-
ResearchGate. (2018). Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. Retrieved from [Link]
-
Nepal Journals Online. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601380, 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected IR data: (A) IR spectra of 2-(ethylideneaminophe- nyl)-indan-1,3-dione, 2A, and its imino deuterated analog in CCl4. Retrieved from [Link]
-
PLOS. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic and structure investigation of the molecular complexes of tris(2-aminoethyl)amine with π-acceptors. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-vinyl-1H-indol-3-yl)ethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(1H-indol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-(1H-indol-2-yl)ethanamine, a structural isomer of the well-known neurotransmitter precursor tryptamine, presents a unique scaffold for the development of novel therapeutic agents. Its pharmacological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We will delve into the fundamental structural parameters, explore the key dihedral angles governing its shape, and discuss the preferred conformational states. Furthermore, this document outlines robust experimental and computational methodologies for the detailed characterization of this and related molecules, offering field-proven insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of Molecular Conformation in Drug Action
The biological activity of a molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional arrangement in space—its conformation. For flexible molecules like this compound, the ability to adopt specific conformations allows for optimal interaction with biological targets such as receptors and enzymes. Understanding the conformational preferences, the energy barriers between different conformations, and the influence of the environment on these dynamics is paramount for rational drug design. This guide will provide the foundational knowledge and technical protocols to investigate the structure-activity relationship of this compound and its derivatives.
Molecular Structure of this compound
The core structure of this compound consists of an indole bicyclic system linked at the 2-position to an ethanamine side chain. The indole ring itself is a planar and aromatic system, providing a rigid anchor for the flexible ethylamine substituent.
Key Structural Features
-
Indole Nucleus: A fused bicyclic heteroaromatic system comprising a benzene ring and a pyrrole ring.
-
Ethylamine Side Chain: A flexible two-carbon chain with a terminal primary amine group (-NH2). This chain possesses two key rotatable single bonds that define the molecule's overall conformation.
The inherent flexibility of the ethylamine side chain allows the molecule to exist in a dynamic equilibrium of multiple conformations. The relative orientation of the amine group with respect to the indole ring is a critical determinant of its biological activity.
Conformational Analysis: Unveiling the 3D Landscape
The conformational space of this compound is primarily defined by the torsion angles (dihedral angles) of the ethylamine side chain. The two most important dihedral angles are:
-
τ1 (C1-C2-Cα-Cβ): Rotation around the C2-Cα bond.
-
τ2 (C2-Cα-Cβ-N): Rotation around the Cα-Cβ bond.
The interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding governs the energetically favorable conformations.
While a crystal structure for this compound is not publicly available, analysis of related structures, such as tryptamine (the 3-isomer) and [2-(1H-indol-4-yl)ethyl]dipropylamine, provides valuable insights. Crystal structures of 2-(1H-indol-3-yl)ethanaminium salts reveal that the alkylaminium side chains adopt folded, or gauche, conformations, with N-C-C-C torsion angles around -56° to -65°[1]. Similarly, the crystal structure of a 4-substituted indole-ethylamine derivative shows the aliphatic amine substituent is rotated almost orthogonally out of the plane of the indole unit, with a C-C-C-C torsion angle of 75.7°[2][3][4]. These findings suggest that extended, or anti, conformations may not be the lowest energy state in the solid phase for these related molecules.
Intramolecular Interactions
The potential for intramolecular hydrogen bonding between the amine group (donor) and the π-system of the indole ring (acceptor) or the indole N-H (acceptor) can significantly influence the conformational preferences. Such interactions can stabilize folded conformations. The presence and strength of these interactions can be investigated using both computational and experimental techniques.
Methodologies for Structural and Conformational Characterization
A multi-faceted approach combining experimental and computational methods is essential for a thorough understanding of the molecular structure and conformation of this compound.
Experimental Protocols
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.
Protocol: Single Crystal Growth and X-ray Diffraction
-
Synthesis and Purification: Synthesize this compound or a suitable salt thereof and purify to >99% purity, as confirmed by HPLC and NMR.
-
Crystallization Screening:
-
Dissolve the purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to near saturation.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques. A typical starting point is the slow evaporation of a methanol solution at room temperature.
-
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Rationale: This method provides precise bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation. The crystal structure of a related compound, 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, was determined using this technique[5].
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Protocol: Conformational Analysis by 1H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to identify all proton resonances.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the ethylamine side chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about their spatial proximity and thus, the molecular conformation.
-
-
Data Analysis: Analyze the coupling constants (3JHH) and NOE intensities to deduce the preferred conformation of the ethylamine side chain.
Rationale: NMR provides information about the time-averaged conformation in solution, which is often more biologically relevant than the solid-state structure.
Computational Modeling Workflow
Computational chemistry offers a powerful means to explore the entire conformational landscape of a molecule.
Workflow: In Silico Conformational Analysis
Caption: Computational workflow for conformational analysis.
Protocol: DFT-Based Conformational Analysis
-
Initial 3D Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.
-
Frequency Calculations: Perform frequency calculations for each optimized conformer to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically rotating the key dihedral angles (τ1 and τ2) and calculating the energy at each step.
-
Boltzmann Analysis: Calculate the relative populations of the stable conformers at a given temperature using the Boltzmann distribution.
Rationale: This computational approach provides a detailed understanding of the conformational preferences, relative energies of different conformers, and the energy barriers for interconversion, which are difficult to obtain experimentally.
Data Presentation and Interpretation
Tabulated Structural Data
While specific experimental data for this compound is not available, the following table presents representative data for a related isomer, 2-(1H-indol-4-yl)ethyl]dipropylamine, to illustrate the expected format.
| Parameter | Value | Source |
| Bond Lengths (Å) | ||
| C-C (ethyl) | 1.52-1.54 | [2][3][4] |
| C-N (amine) | 1.47-1.49 | [2][3][4] |
| Bond Angles ( °) | ||
| C-C-N (amine) | 110-112 | [2][3][4] |
| Torsion Angles ( °) | ||
| C-C-C-C (indole-ethyl) | 75.7 (3) | [2][3][4] |
Conformational Energy Profile
A potential energy surface (PES) plot, generated from computational studies, is an effective way to visualize the conformational landscape. The plot would show energy as a function of the two key dihedral angles, τ1 and τ2, with energy minima corresponding to stable conformers and saddle points representing transition states.
Caption: A conceptual Potential Energy Surface diagram.
Conclusion: A Roadmap for Structure-Based Drug Design
This technical guide has provided a comprehensive framework for understanding and investigating the molecular structure and conformation of this compound. By employing a synergistic approach of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside robust computational modeling, researchers can gain deep insights into the conformational preferences of this important molecular scaffold. This knowledge is crucial for elucidating its structure-activity relationships and for the rational design of novel, potent, and selective drug candidates. The methodologies and insights presented herein serve as a valuable resource for scientists engaged in the exciting field of indole-based drug discovery.
References
-
Crystal structure and Hirshfeld surface analysis of 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1675–1681. [Link]
-
Wang, D. C., Pan, H. Y., Song, J. S., Wei, P., & Ou-yang, P. K. (2012). [2-(1H-Indol-4-yl)ethyl]dipropylamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1502. [Link]
-
Yi-Min, F., & Xi-Shi, T. (2021). Crystal structure of 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, C20H22N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-3. [Link]
-
[2-(1H-Indol-4-yl)ethyl]dipropylamine. (2012). ResearchGate. [Link]
-
Wang, D. C., Pan, H. Y., Song, J. S., Wei, P., & Ou-yang, P. K. (2012). [2-(1H-Indol-4-yl)eth-yl]dipropyl-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1502. [Link]
Sources
solubility and stability of 2-(1H-indol-2-yl)ethanamine
An In-Depth Technical Guide to the Solubility and Stability of 2-(1H-indol-3-yl)ethanamine (Tryptamine)
Authored by: A Senior Application Scientist
Abstract
2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine, is a foundational monoamine alkaloid central to neurobiological research and a critical precursor in the synthesis of numerous pharmacologically active compounds, including neurotransmitters like serotonin and melatonin.[1][2] Its utility in drug discovery and development is profound, yet its efficacy in experimental settings is fundamentally dependent on its physicochemical properties. A thorough understanding of its solubility and stability is paramount for ensuring the accuracy, reproducibility, and validity of scientific research. This guide provides an in-depth analysis of the factors governing the solubility and stability of tryptamine, offering field-proven protocols and expert insights for researchers, scientists, and drug development professionals. We will explore the causal mechanisms behind its behavior in various solvents and under diverse environmental stressors, present validated methodologies for its quantification, and provide actionable recommendations for its handling and storage to maintain compound integrity.
The Physicochemical Landscape of Tryptamine
Tryptamine's chemical structure, featuring a bicyclic indole ring system and a flexible ethylamine side chain, dictates its solubility and stability.[2] The indole ring, with its aromatic character and nitrogen heteroatom, is susceptible to oxidation, while the primary amine of the ethylamine group is basic and readily protonated. These characteristics are the primary drivers of its behavior in solution.
The hydrochloride salt of tryptamine (Tryptamine HCl) is often utilized in research due to its enhanced aqueous solubility compared to the freebase form.[1][3] Tryptamine HCl typically appears as a white to off-white crystalline powder.[1]
Solubility Profile: From Theory to Practice
Achieving complete dissolution and maintaining the compound in solution is the first critical step in any experiment. The choice of solvent and preparation method must be informed by the specific form of tryptamine (freebase vs. salt) and the experimental requirements.
Aqueous and Organic Solubility
Tryptamine freebase is sparingly soluble in aqueous buffers.[4] For instance, in a 1:1 solution of DMSO and PBS (pH 7.2), its solubility is approximately 0.5 mg/mL.[4] In contrast, Tryptamine HCl is freely soluble in water, with reported solubility up to 50 mg/mL.[1]
Solubility in common organic solvents is significantly higher, which is a critical consideration for stock solution preparation. It's important to note that these organic solvents should be purged with an inert gas to minimize oxidative degradation.[4]
Table 1: Solubility of Tryptamine and its Hydrochloride Salt
| Compound Form | Solvent | Solubility | Reference |
| Tryptamine (Freebase) | Ethanol | ~10 mg/mL | [4] |
| Tryptamine (Freebase) | DMSO | ~11 mg/mL | [4] |
| Tryptamine (Freebase) | Dimethyl Formamide (DMF) | ~5 mg/mL | [4] |
| Tryptamine (Freebase) | DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |
| Tryptamine HCl | Water | 50 mg/mL | [1] |
| Tryptamine HCl | Water | Soluble (0.1g/10mL) | [5] |
| Tryptamine HCl | Ethanol | Very Soluble | [3] |
| Tryptamine HCl | Acetone | Very Soluble | [3] |
Protocol for Preparing Tryptamine Solutions
The causality behind this protocol is to first dissolve the compound in a suitable organic solvent where it has high solubility before diluting it into an aqueous buffer for final experimental concentrations. This method prevents precipitation and ensures homogeneity.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of solid Tryptamine or Tryptamine HCl in a clean vial.
-
Initial Dissolution:
-
Vortexing: Gently vortex the solution until all solid material is visibly dissolved.
-
Aqueous Dilution (if applicable): Serially dilute the stock solution with the aqueous buffer of choice to the final desired concentration.
-
Storage: Store the prepared solution under the appropriate conditions as outlined in the stability section of this guide. It is not recommended to store aqueous solutions for more than one day.[4][6]
Stability Profile and Degradation Pathways
The integrity of tryptamine is susceptible to several environmental factors. Understanding these vulnerabilities is crucial for preventing compound degradation and ensuring the reliability of experimental data. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8][9]
Key Factors Influencing Stability
-
pH: Tryptamine's stability is highly pH-dependent. It exhibits greater stability in acidic conditions (pH below 7).[6] In neutral to alkaline solutions, it is more susceptible to degradation, particularly oxidation.[6] For structurally similar compounds like 4-Hydroxytryptamine, a pH range of 4-6 is recommended for enhanced stability.[10]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[6] For tryptamine-containing mushroom biomass, significant degradation begins at temperatures of 100°C.[11] Therefore, solutions should be stored at low temperatures (4°C for short-term, -20°C or below for long-term).[6] Repeated freeze-thaw cycles should also be avoided.[6]
-
Oxidation: The indole ring of tryptamine is prone to oxidation, which is a primary degradation pathway.[6] This process is accelerated by the presence of dissolved oxygen or other oxidizing agents. A visible color change in the solution, such as yellowing or browning, is a common indicator of oxidative degradation.[6]
-
Light: Tryptamine is photosensitive. Exposure to light, especially UV radiation, can induce significant degradation.[6]
Table 2: Summary of Tryptamine Stability and Recommended Handling
| Stress Factor | Effect on Tryptamine | Recommended Mitigation Strategy |
| pH | Increased degradation in neutral to alkaline conditions. | Prepare and store solutions in slightly acidic buffers (e.g., pH 4-6).[6] |
| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C or colder; keep working solutions on ice.[6] |
| Light | Photosensitive; degradation upon exposure to UV and visible light. | Store solutions in amber vials or wrapped in foil; minimize light exposure during experiments.[6] |
| Oxidation | Prone to oxidation, leading to colored degradation products. | Use deoxygenated solvents; purge solution headspace with an inert gas (nitrogen or argon).[6] |
Potential Degradation Pathways
The primary degradation pathway for tryptamine is the oxidation of the indole ring, which can lead to the formation of various hydroxylated derivatives.[6] Under certain enzymatic conditions, tryptamine can also be metabolized to indole-3-acetaldehyde.[6] The formation of these degradation products not only reduces the concentration of the active compound but can also introduce confounding variables into experimental systems.
Caption: Primary degradation pathways of Tryptamine.
Experimental Assessment of Stability and Quantification
A self-validating system requires robust analytical methods to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.[12][13]
Protocol for a Forced Degradation Study
This protocol is designed to intentionally stress the tryptamine sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[7][10][14]
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of tryptamine in a suitable solvent like methanol.
-
Apply Stress Conditions (in separate aliquots):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid tryptamine to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Neutralization: Neutralize the acid and base hydrolyzed samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, while a decrease in the main tryptamine peak indicates instability.
Caption: Workflow for a forced degradation study of Tryptamine.
Comparative Analysis of Quantification Methods
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 3: Comparison of Analytical Methods for Tryptamine Quantification
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Matrix | Reference |
| HPLC-PDA | 2 µg/mL | - | Seized Drugs | [12] |
| UHPLC-PDA/QDa | 5 ng/mL | - | Seized Drugs | [12] |
| LC-MS/MS | 1.0 - 5.0 ng/mL | - | Serum | [12][13] |
| LC-MS/MS | - | 0.05 ng/mL | Oral Fluid | [12] |
| UHPLC-MS/MS | 0.1 - 20 pg/mg | 3 - 50 pg/mg | Hair | [12][15] |
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for analyzing tryptamine in complex biological matrices at low concentrations.[12][13]
Caption: General workflow for LC-MS/MS analysis of Tryptamine.
Conclusion and Best Practices
The chemical integrity of 2-(1H-indol-3-yl)ethanamine is fundamental to the validity of research in which it is used. Its solubility is dictated by its chemical form (freebase vs. salt) and the solvent system, with the hydrochloride salt offering superior aqueous solubility. The stability of tryptamine is critically influenced by pH, temperature, light, and oxygen. It is most stable under cool, dark, and slightly acidic conditions. Oxidative degradation is the primary pathway of decomposition. For drug development professionals and researchers, adherence to proper handling and storage protocols is not merely a recommendation but a prerequisite for generating reliable and reproducible data. Employing validated, stability-indicating analytical methods like LC-MS/MS is essential for quantifying tryptamine and ensuring the absence of degradation products that could compromise experimental outcomes.
References
- Benchchem. (n.d.). Tryptamine Stability in Aqueous Solutions. Technical Support Center.
- Benchchem. (n.d.). A Comparative Guide to Inter-Laboratory Tryptamine Quantification Methods.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Tryptamine in Biological Matrices.
- Creative Proteomics. (n.d.). The Science Behind Tryptamine Hydrochloride: A Chemical Manufacturer's Perspective.
- ChemicalAid. (n.d.). tryptamine hydrochloride.
- Benchchem. (n.d.). strategies to improve the stability of 4-Hydroxytryptamine solutions.
- ChemicalBook. (n.d.). TRYPTAMINE HYDROCHLORIDE | 343-94-2.
- PubMed. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases.
- Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms.
- Gotvaldova, K., et al. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23.
- Cayman Chemical. (n.d.). Tryptamine Product Information.
- Rajan, S., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Scispace. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Wikipedia. (n.d.). Tryptamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. tryptamine hydrochloride [chemister.ru]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. TRYPTAMINE HYDROCHLORIDE | 343-94-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. scispace.com [scispace.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(1H-indol-2-yl)ethanamine: Navigating Isomeric Nuances in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1H-indol-2-yl)ethanamine, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its CAS number and synonyms, and explore its properties and potential applications. A significant focus will be placed on distinguishing this compound from its well-known isomer, tryptamine [2-(1H-indol-3-yl)ethanamine], to clarify common points of confusion and highlight the unique research opportunities presented by the less-explored 2-substituted indole scaffold.
Core Identification: CAS Number and Synonyms
This compound is a distinct chemical entity with the following identifiers:
| Identifier | Value |
| CAS Number | 496-42-4[1] |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol [1] |
Synonyms:
-
2-(2-Aminoethyl)-1H-indole
-
1H-Indole-2-ethanamine
It is crucial to use the specific CAS number (496-42-4) in searches to avoid ambiguity with its isomers, most notably tryptamine (CAS No. 61-54-1)[2]. The hydrochloride salt of this compound is also commercially available under CAS number 73031-20-6.
Isomeric Distinction: The Significance of the C2 vs. C3 Position
The position of the ethanamine side chain on the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.
-
This compound (The Focus of This Guide): The ethylamine group is attached to the C2 position of the indole ring. This position is generally less nucleophilic than the C3 position.
-
Tryptamine [2-(1H-indol-3-yl)ethanamine]: The ethylamine group is at the C3 position. This is the more common and extensively studied isomer. Tryptamine is a well-known neuromodulator and the backbone for many biologically active compounds, including the neurotransmitter serotonin and psychedelic compounds like psilocybin.[2]
This seemingly minor structural difference has significant implications for how these molecules interact with biological targets. While a wealth of data exists for tryptamine and its derivatives, this compound represents a more nascent area of research, offering opportunities for the discovery of novel structure-activity relationships.
Physicochemical Properties
Quantitative data for this compound is less abundant in peer-reviewed literature compared to tryptamine. The following table summarizes available data, with a comparison to tryptamine for context.
| Property | This compound | Tryptamine [2-(1H-indol-3-yl)ethanamine] |
| CAS Number | 496-42-4[1] | 61-54-1[2] |
| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol [1] | 160.22 g/mol [2] |
| Appearance | Not specified in available literature | Off-white to light brown solid |
| XLogP3 | 1.5[1] | 1.7 |
| Hydrogen Bond Donor Count | 2[1] | 2 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 |
| Rotatable Bond Count | 2[1] | 2 |
Synthesis of this compound: A Proposed Methodological Approach
Detailed, step-by-step experimental protocols for the synthesis of this compound are not as readily available in the public domain as those for tryptamine. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. The Fischer indole synthesis, a cornerstone of indole chemistry, provides a logical framework.
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Fischer Indole Synthesis of 2-(2-Chloroethyl)-1H-indole
-
To a solution of phenylhydrazine in a suitable acidic medium (e.g., polyphosphoric acid or sulfuric acid in ethanol), add 4-chlorobutyraldehyde diethyl acetal.
-
Heat the reaction mixture to induce the Fischer indole cyclization. The temperature and reaction time will need to be optimized.
-
Upon completion, quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-chloroethyl)-1H-indole.
Step 2: Azide Substitution
-
Dissolve 2-(2-chloroethyl)-1H-indole in a polar aprotic solvent such as DMF.
-
Add sodium azide and heat the mixture. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain 2-(2-azidoethyl)-1H-indole.
Step 3: Reduction to the Final Product
-
Dissolve 2-(2-azidoethyl)-1H-indole in a dry ether solvent like THF.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction cautiously with water and a sodium hydroxide solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield this compound. Further purification may be achieved by crystallization or chromatography.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the indole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Potential Areas of Investigation:
-
CNS Agents: Given the prevalence of the indolethylamine motif in neurology (e.g., serotonin, melatonin), this compound could serve as a starting point for novel CNS-active agents. Its unique substitution pattern may lead to different receptor binding profiles compared to tryptamine derivatives.
-
Antimicrobial and Antifungal Agents: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds. Derivatives of various indole-ethanamines have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities.[3]
-
Anti-inflammatory and Anticancer Agents: The pyrazino[1,2-a]indole core, which can be synthesized from indole derivatives, has shown promise in the development of anticancer agents.[4] this compound could be a valuable precursor for such heterocyclic systems.
-
Chemical Probes and Ligands: As a less-explored isomer, this molecule could be used to develop chemical probes to investigate the structure-activity relationships of indole-binding proteins and receptors.
The following diagram illustrates the potential role of this compound as a foundational building block in a drug discovery program.
Figure 2: Role of this compound in a drug discovery workflow.
Conclusion and Future Perspectives
This compound (CAS 496-42-4) is a structurally intriguing isomer of the well-known biogenic amine, tryptamine. While there is a notable scarcity of in-depth research on its synthesis, properties, and biological activity, this knowledge gap itself presents a compelling opportunity for medicinal chemists and drug discovery scientists. The unique electronic and steric properties conferred by the C2-substitution pattern may unlock novel pharmacological profiles. Future research should focus on developing robust and scalable synthetic routes, comprehensive characterization of its physicochemical properties, and systematic screening across various biological targets to uncover its therapeutic potential. As a versatile chemical building block, this compound holds promise for the development of the next generation of indole-based therapeutics.
References
-
ResearchGate. (n.d.). FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-(1H-indol-3-yl)-N-(1H-indol-3-ylmethyl)ethanamine. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. Retrieved January 6, 2026, from [Link]
-
PubMed. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved January 6, 2026, from [Link]
-
Taylor & Francis Online. (2018). Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. Retrieved January 6, 2026, from [Link]
-
PLOS. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Retrieved January 6, 2026, from [Link]
-
ProQuest. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytoki. Retrieved January 6, 2026, from [Link]
-
Cision PR Newswire. (n.d.). Understanding 2-(5-Methyl-1H-indol-3-yl)ethanamine: Properties, Applications, and Research Insights. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Tryptamine hydrochloride. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. Retrieved January 6, 2026, from [Link]
-
PLOS ONE. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2018). (PDF) Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Tryptamine. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved January 6, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Indolethylamine Isomers
Abstract: Indolethylamine and its isomers, such as tryptamine, serotonin, and N,N-dimethyltryptamine (DMT), form a class of neuroactive compounds pivotal to neuroscience and pharmacology. Their subtle structural variations lead to profound differences in biological activity, making a detailed understanding of their conformational and electronic properties essential for modern drug development. This technical guide provides a comprehensive framework for employing quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the properties of indolethylamine isomers. We will explore the theoretical underpinnings, present a validated, step-by-step computational workflow, and discuss the interpretation of key molecular properties. The objective is to equip researchers, scientists, and drug development professionals with the expertise to leverage these computational methods for predicting molecular behavior and guiding the rational design of novel therapeutics.
The Indolethylamine Scaffold: A Computational Perspective
Significance in Neuropharmacology
The indolethylamine core is the foundational structure for a multitude of biologically active molecules, including neurotransmitters and psychedelic compounds.[1] Serotonin (5-hydroxytryptamine) is a key regulator of mood, sleep, and appetite, while tryptamine acts as a trace amine neurotransmitter.[2] Isomers like DMT are known for their potent psychedelic effects, mediated primarily through interactions with serotonin receptors, particularly the 5-HT₂A receptor.[3][4] The therapeutic potential of these molecules in treating psychiatric disorders has led to a resurgence in research, demanding precise tools to understand their structure-activity relationships (SAR).[5][6]
The Power of Quantum Chemistry in Isomer Differentiation
Isomers often possess identical molecular formulas but different spatial arrangements, leading to distinct pharmacological profiles. Quantum chemical calculations offer a powerful, non-empirical approach to probe the molecular universe at the sub-atomic level.[7] By solving approximations of the Schrödinger equation, we can predict a wide range of properties, including:
-
Conformational Preferences: Identifying the most stable three-dimensional shapes a molecule can adopt.
-
Electronic Structure: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.[8]
-
Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman spectra) that can aid in experimental identification.[9]
These calculations provide insights that are often difficult or impossible to obtain through experimental means alone, making them an indispensable tool in computational drug discovery.[10][11]
Theoretical Foundations: A Primer on Density Functional Theory (DFT)
The workhorse of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT offers a remarkable balance between computational cost and accuracy, making it ideal for systems relevant to drug design.[12][13]
The Causality Behind Method Selection: Functionals and Basis Sets
Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the much simpler electron density. The core of a DFT calculation lies in the choice of two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is critical for accuracy.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often the go-to choice for organic molecules.[2] B3LYP, for instance, incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of molecular geometries and energies for systems like indolethylamines.[9][14][15]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): The flexible ethylamine side chain of these molecules means that weak intramolecular forces (van der Waals or dispersion forces) play a crucial role in determining conformational stability. Standard functionals can underestimate these forces.[16] Therefore, applying a dispersion correction (like Grimme's D3) is highly recommended for accurate conformational analysis.
-
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the electron distribution.
-
Pople Style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a systematic way to improve accuracy. The "6-31G" describes the number of functions used for core and valence electrons. The characters in parentheses denote the addition of specific function types:
-
(d) or *: Polarization functions on heavy (non-hydrogen) atoms. These are essential for describing non-spherical electron densities, such as those in pi systems (the indole ring) and are critical for accurate geometries.
-
(d,p) or **: Adds polarization functions to hydrogen atoms as well. This is important when hydrogen bonding is a key interaction.[13]
-
+ or ++: Diffuse functions . These are crucial for describing species with lone pairs, anions, or in calculations involving weak, long-range interactions.[12][15] For indolethylamines, the nitrogen atoms' lone pairs make the use of diffuse functions advisable for high-accuracy electronic property calculations.
-
-
The choice of method is a trade-off between accuracy and computational cost. A larger basis set and a more complex functional will yield more accurate results but require significantly more computational resources.
A Validated Computational Workflow
This section outlines a self-validating protocol for the quantum chemical analysis of an indolethylamine isomer. We will use tryptamine as our primary example.
Workflow Overview
Caption: General workflow for quantum chemical analysis of indolethylamine isomers.
Step-by-Step Experimental Protocol
Objective: To find the stable conformers of tryptamine and calculate their key electronic properties.
Recommended Software: [17][18][19][20], [21][22][23][24][25]
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Input: Generate an initial 3D structure of tryptamine. This can be done using molecular building software like Avogadro or GaussView.[18] Save the coordinates in a standard format (e.g., .xyz).
-
Conformational Search (Justification): The ethylamine side chain of tryptamine has multiple rotatable bonds, leading to numerous possible conformers.[14][16][26] A full DFT optimization of every possible starting geometry is computationally prohibitive. Therefore, a preliminary, less expensive conformational search using molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) is performed to identify a set of low-energy candidate structures.
-
DFT Optimization Input: For each low-energy candidate, create an input file for your quantum chemistry package. The following is a sample ORCA input:
-
! B3LYP D3BJ 6-31G(d) Opt Freq : This line defines the core of the calculation.
-
B3LYP: The chosen hybrid functional.
-
D3BJ: Grimme's D3 dispersion correction with Becke-Johnson damping, crucial for capturing non-covalent interactions.
-
6-31G(d): A good, cost-effective basis set for geometry optimization.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a vibrational frequency calculation after the optimization completes. This is essential for validation.
-
-
! PAL4 : Specifies the calculation should run in parallel on 4 processor cores.
-
%coords ... %end : This block specifies the coordinate file, charge (0 for neutral tryptamine), and spin multiplicity (1 for a singlet ground state).
-
-
Execution and Validation: Run the calculation. Upon completion, check two critical outputs:
-
Convergence: The output file should indicate that the geometry optimization has converged successfully.
-
Frequencies: Open the output file and search for the list of vibrational frequencies. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a transition state, not a stable conformer, and a different starting geometry should be attempted.[7]
-
Protocol 2: Refined Energy and Electronic Property Calculation
-
Single-Point Energy Input: Using the validated, optimized geometry from the previous step, perform a more accurate single-point energy calculation with a larger basis set. This approach, optimizing with a smaller basis set and then calculating the energy with a larger one, is a common and efficient strategy.
Sample ORCA input:
-
Note: The Opt and Freq keywords are removed. The basis set is upgraded to 6-311++G(d,p) for a more accurate electronic description.
-
-
Property Extraction: From the output of this single-point calculation, you can extract key electronic properties. The software will typically print a summary of molecular orbital energies.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the highest-energy orbital containing electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the lowest-energy orbital that is empty.
-
Molecular Electrostatic Potential (MEP): Most quantum chemistry packages can generate cube files from the calculation result, which can be used to visualize the MEP surface.[27]
-
Data Analysis and Interpretation for Drug Development
The raw numbers from a quantum chemical calculation are only useful when translated into chemical and biological insights.
Quantitative Data Summary
The results from calculations on multiple conformers or isomers should be tabulated for clear comparison.
Table 1: Hypothetical Calculated Properties for Tryptamine Conformers
| Conformer ID | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| T1 (Global Min.) | 0.00 | -5.85 | -0.15 | 5.70 | 2.1 |
| T2 | +0.75 | -5.88 | -0.13 | 5.75 | 3.5 |
| T3 | +1.20 | -5.92 | -0.10 | 5.82 | 1.8 |
-
Relative Energy: This indicates the thermodynamic stability of each conformer. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution. The global minimum (0.00 kcal/mol) is the most stable structure.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity.[28][29] A smaller gap suggests the molecule is more easily excited and generally more reactive. For drug molecules, an optimal gap is sought to balance stability with reactivity.[28][30]
Visualizing Electronic Properties
Sources
- 1. Unlocking the biosynthesis of psychedelic-inspired indolethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Network control energy reductions under DMT relate to serotonin receptors, signal diversity, and subjective experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrodynamics of the Psychedelic Experience[v1] | Preprints.org [preprints.org]
- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Conformational and stereoelectronic investigation of tryptamine. An AIM/NBO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Torsional anharmonicity in the conformational analysis of tryptamine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 18. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]
- 19. ritme.com [ritme.com]
- 20. gaussian.com [gaussian.com]
- 21. ORCA - ORCD Docs [orcd-docs.mit.edu]
- 22. ORCA - FACCTs [faccts.de]
- 23. ORCA | Ohio Supercomputer Center [osc.edu]
- 24. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 25. hpc.hku.hk [hpc.hku.hk]
- 26. Torsional anharmonicity in the conformational analysis of tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. irjweb.com [irjweb.com]
- 30. m.youtube.com [m.youtube.com]
characterization of 2-(1H-indol-2-yl)ethanamine using NMR and mass spectrometry
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-indol-2-yl)ethanamine
Introduction
This compound is a constitutional isomer of the well-known neuromodulator and psychedelic precursor, tryptamine (2-(1H-indol-3-yl)ethanamine). As an indole ethylamine derivative, its structural elucidation is of significant interest to researchers in medicinal chemistry, drug development, and neuropharmacology. The precise placement of the ethylamine side chain at the C2 position of the indole ring, rather than the more common C3 position, imparts unique chemical and biological properties that necessitate unambiguous characterization.
This guide provides an in-depth, field-proven framework for the structural verification of this compound using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analysis.
Molecular Structure and Predicted Analytical Signature
Before delving into experimental data, a foundational understanding of the target molecule's structure allows us to predict its spectroscopic signature.
-
Molecular Formula: C₁₀H₁₂N₂[1]
-
Core Components:
-
Indole Ring System: A bicyclic aromatic heterocycle containing a benzene ring fused to a pyrrole ring. This system includes one exchangeable N-H proton and five aromatic C-H protons.
-
Ethylamine Side Chain: A flexible -CH₂CH₂NH₂ group attached to the C2 position of the indole ring, containing four aliphatic protons and two exchangeable N-H protons.
-
Based on this structure, we anticipate a distinct set of signals in both NMR and MS that, when combined, will serve as a unique fingerprint for the molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle of Causality: ¹H NMR is the initial and most informative experiment. It allows us to "see" the different types of protons in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and the splitting (multiplicity) of its signal reveals the number of neighboring protons, thereby building a map of proton connectivity.
A well-prepared sample is critical for acquiring high-quality, high-resolution spectra. Poor preparation can lead to broad peaks and difficulty in shimming, obscuring vital structural information.[4]
-
Sample Weighing: Accurately weigh 5-15 mg of the this compound sample. While this concentration is typically sufficient for routine analysis, higher concentrations may be needed for two-dimensional experiments.[4][5]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a separate small vial before transferring it to the NMR tube.[6][7]
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Justification: DMSO-d₆ is a polar aprotic solvent that readily dissolves the amine. Crucially, it slows down the rate of proton exchange for the N-H and N-H₂ protons, allowing them to be observed as distinct (though often broad) signals in the spectrum. Solvents like CDCl₃ or D₂O can lead to rapid exchange, potentially causing these signals to broaden into the baseline or disappear entirely.
-
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied. Any particulate matter must be filtered out to prevent interference with magnetic field homogeneity.[5]
-
Transfer and Referencing: Using a Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters for a 1D proton experiment are typically sufficient.
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is a composite of signals from the indole core and the ethylamine side chain.
-
Indole N1-H: The proton on the indole nitrogen is acidic and deshielded by the aromatic system. It is expected to appear as a broad singlet far downfield.
-
Aromatic Protons (H4, H5, H6, H7): These four protons on the benzene portion of the indole ring will appear in the characteristic aromatic region. Their splitting patterns are predictable based on ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 1-2 Hz) coupling.[8]
-
Indole C3-H: This is a key diagnostic signal. Unlike in tryptamine (the 3-isomer) where the C2-H is a singlet, the C3-H in the 2-isomer is adjacent to the C2-carbon bearing the side chain. It will likely appear as a singlet or a narrowly split multiplet.
-
Ethylamine Protons (α-CH₂ and β-CH₂): The two methylene groups form an ethyl system and will appear as two triplets due to coupling with each other. The α-CH₂ (adjacent to the indole ring) will be slightly more deshielded than the β-CH₂ (adjacent to the amino group).
-
Amine N-H₂: These protons are exchangeable and will typically appear as a broad singlet. Their chemical shift is highly dependent on concentration and temperature.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.0 | br s | 1H | N1-H | Deshielded, acidic proton on indole nitrogen. |
| ~7.50 | d | 1H | H -4 | Ortho-coupled to H5. Deshielded by proximity to the fused ring. |
| ~7.35 | d | 1H | H -7 | Ortho-coupled to H6. |
| ~7.05 | t | 1H | H -6 | Coupled to H5 and H7 (ortho). |
| ~6.95 | t | 1H | H -5 | Coupled to H4 and H6 (ortho). |
| ~6.20 | s | 1H | H -3 | Olefinic proton on the pyrrole ring, adjacent to the substituent. |
| ~3.00 | t | 2H | α-CH ₂ | Methylene group adjacent to the indole ring. |
| ~2.85 | t | 2H | β-CH ₂ | Methylene group adjacent to the primary amine. |
| ~2.50 | br s | 2H | NH ₂ | Exchangeable protons of the primary amine. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle of Causality: While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), the probability of two adjacent ¹³C atoms is minimal, resulting in a proton-decoupled spectrum where each unique carbon appears as a singlet. This provides a robust confirmation of the carbon backbone.
The protocol is similar to that for ¹H NMR, with one key difference.
-
Sample Concentration: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a more concentrated sample is required. Use 50-100 mg of the compound to achieve a good signal-to-noise ratio in a reasonable time (e.g., 30-90 minutes).[5]
-
Acquisition: The experiment is run with broadband proton decoupling to ensure all carbon signals appear as singlets.
The spectrum will show 10 distinct signals: 8 for the indole ring system and 2 for the ethylamine side chain.
-
Indole Carbons: The eight carbons of the indole ring will resonate in the aromatic/olefinic region (δ 100-140 ppm). Carbons directly attached to the nitrogen atom (C2 and C7a) will be the most deshielded. The C2 carbon, bearing the substituent, will be particularly downfield.
-
Aliphatic Carbons: The two carbons of the ethylamine chain will appear in the upfield, aliphatic region of the spectrum (δ 20-45 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~139.0 | C 2 | Attached to nitrogen and bears the ethylamine substituent; highly deshielded. |
| ~136.5 | C 7a | Bridgehead carbon attached to nitrogen. |
| ~128.0 | C 3a | Bridgehead carbon. |
| ~121.5 | C 5 | Aromatic CH. |
| ~120.0 | C 4 | Aromatic CH. |
| ~119.0 | C 6 | Aromatic CH. |
| ~111.0 | C 7 | Aromatic CH. |
| ~100.0 | C 3 | Olefinic CH, shielded by the ring system. |
| ~40.0 | β-C H₂ | Aliphatic carbon adjacent to the amine. |
| ~28.0 | α-C H₂ | Aliphatic carbon adjacent to the indole ring. |
Part 2: Mass Spectrometry (MS) Analysis
Principle of Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, evidence of its substructures. For a polar, basic compound like this compound, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that gently transfers the molecule from solution to the gas phase as a protonated ion, [M+H]⁺, allowing for precise molecular weight determination.[9][10]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard workflow, providing both separation and detection.[11]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent mixture like methanol/water with a small amount of acid (e.g., 0.1% formic acid). The acid aids in the protonation of the amine, enhancing the ESI signal in positive ion mode.[12]
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step separates the analyte from any potential impurities.
-
Mass Spectrometry: Analyze the column eluent using an ESI source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire data in positive ion mode scanning a relevant m/z range (e.g., m/z 50-500).
Data Interpretation
-
Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₁₂N₂, the monoisotopic mass is 160.10. Therefore, the expected signal will be at m/z 161.11 . High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments involve isolating the [M+H]⁺ ion (m/z 161.11) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural proof. For ethylamines, the most characteristic fragmentation is the cleavage of the Cα-Cβ bond.[13][14] In this molecule, this corresponds to the bond between the two methylene carbons. However, a more favorable and diagnostic fragmentation for indole ethylamines is the cleavage of the bond between the indole ring and the side chain (a benzylic-type cleavage). This results in the loss of the neutral ethylamine radical and the formation of a stable indol-2-ylmethyl cation.
-
Predicted Major Fragment: Cleavage of the C2-Cα bond leads to the formation of the highly stable indol-2-ylmethyl cation at m/z 130.07 . This fragment is diagnostic for the attachment of the side chain to the C2 position. The loss of CH₂=NH₂⁺ (m/z 30) from the molecular ion is a key indicator.[15][16]
-
Caption: Primary fragmentation of protonated this compound.
Integrated Spectroscopic Data Analysis Workflow
The true power of this analytical approach lies in the integration of all data points. Neither NMR nor MS alone is sufficient for unambiguous proof, but together they form a self-validating system. The workflow is a logical progression where each result constrains the possible interpretations of the others.
Caption: Integrated workflow for unambiguous structure elucidation.
Conclusion
The characterization of this compound is achieved through a multi-faceted analytical strategy. ¹H NMR confirms the number and connectivity of all protons, crucially identifying the C3-proton and the A₂B₂ system of the ethyl side chain. ¹³C NMR validates the presence of ten unique carbon atoms, defining the complete carbon skeleton. Finally, high-resolution ESI-MS confirms the elemental composition via the accurate mass of the [M+H]⁺ ion at m/z 161.11, while MS/MS fragmentation provides definitive proof of the side chain's location at C2 through the diagnostic fragment at m/z 130.07. This integrated, evidence-based approach provides an unassailable confirmation of the molecular structure, which is essential for any further research or development activities.
References
-
Yahyazadeh, M., Selmar, D., & Jerz, G. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]
-
dos Santos, V. G., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Yahyazadeh, M., Selmar, D., & Jerz, G. (2025, May 9). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Available at: [Link]
-
ResearchGate. (2025, August 7). (PDF) Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Gaudin, M., et al. (n.d.). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
MDPI. (n.d.). Targeted Neurotransmitters Profiling Identifies Metabolic Signatures in Rat Brain by LC-MS/MS: Application in Insomnia, Depression and Alzheimer's Disease. Available at: [Link]
-
Borys, A. (2024, October 15). 6: NMR Preparation. Chemistry LibreTexts. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PubMed Central. Available at: [Link]
-
Semantic Scholar. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. Available at: [Link]
-
Evans, C. A., et al. (2015, October). A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization. Bioanalysis. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS chromatograms of neurotransmitters identified in whole blood.... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Available at: [Link]
-
ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... Available at: [Link]
-
PubChem. (n.d.). 2-[2-(1H-indol-2-yl)phenyl]ethanamine. Available at: [Link]
-
PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. Available at: [Link]
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
-
Xu, J., et al. (2006, March 1). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
National Center for Biotechnology Information. (2023, July 3). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. PubMed Central. Available at: [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-Indol-1-yl)ethanamine DiscoveryCPR 13708-58-2 [sigmaaldrich.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Targeted Neurotransmitters Profiling Identifies Metabolic Signatures in Rat Brain by LC-MS/MS: Application in Insomnia, Depression and Alzheimer’s Disease | MDPI [mdpi.com]
- 12. uab.edu [uab.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
understanding the reactivity of the indole-2-ethylamine scaffold
An In-depth Technical Guide to the Reactivity of the Indole-2-Ethylamine Scaffold
Introduction: The Privileged Scaffold in Modern Drug Discovery
The indole-2-ethylamine, commonly known as tryptamine, represents one of the most significant heterocyclic systems in medicinal chemistry.[1] Its core structure, an indole nucleus fused to a flexible ethylamine side chain, is a recurring motif in a vast array of natural products, neurotransmitters like serotonin and melatonin, and a multitude of synthetic pharmaceuticals.[2][3][4][5] This widespread presence is not coincidental; the scaffold possesses a unique combination of electronic properties and structural features that allow it to interact with a diverse range of biological targets.[6][7]
This guide provides an in-depth exploration of the chemical reactivity of the indole-2-ethylamine scaffold. Moving beyond a simple catalog of reactions, we will delve into the mechanistic principles that govern its behavior, from the electron-rich nature of the indole ring to the nucleophilicity of the side-chain amine. Understanding these fundamentals is paramount for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel tryptamine derivatives with tailored pharmacological profiles.[8][9] We will examine the causality behind experimental choices for key transformations, present validated protocols, and offer insights into the strategic functionalization of this versatile core.
Fundamental Reactivity: An Electron-Rich Aromatic System
The reactivity of the tryptamine scaffold is dominated by the electronic characteristics of the indole ring. The fusion of a benzene ring with a pyrrole ring creates a 10 π-electron aromatic system that is "π-excessive," meaning it is electron-rich and highly susceptible to electrophilic attack.[10] The lone pair of electrons on the nitrogen atom is delocalized into the ring system, further enhancing its nucleophilicity.[11]
Regioselectivity of Electrophilic Aromatic Substitution
The most common and synthetically important reactions involving the indole core are electrophilic aromatic substitutions (EAS). The key question for any EAS reaction is regioselectivity—which position on the ring will the incoming electrophile attack?
For the indole ring, the C3 position is overwhelmingly the most reactive site, estimated to be 10¹³ times more reactive than a position on benzene.[2] This pronounced preference is a direct consequence of the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.
-
Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge can be delocalized over the C2 atom and, crucially, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. This creates a highly stabilized intermediate.[10]
-
Attack at C2: Attack at the C2 position results in an intermediate where stabilization by the nitrogen lone pair would require breaking the aromaticity of the benzene ring, a much less favorable energetic state.[10]
If the C3 position is already substituted, electrophilic attack will typically occur at the C2 position.[10] Only when the N1, C2, and C3 positions are all blocked does substitution generally occur on the carbocyclic (benzene) ring, often at C5.[2]
Caption: Regioselectivity of electrophilic attack on the indole ring.
Key Reactions of the Indole-2-Ethylamine Scaffold
The dual functionality of tryptamine—the reactive indole ring and the nucleophilic ethylamine side chain—gives rise to a rich and diverse reactivity profile.
Reactions of the Ethylamine Side Chain: N-Acylation
The primary amine of the ethylamine side chain is a potent nucleophile, readily undergoing reactions such as acylation. N-acylation is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of tryptamine derivatives, for instance, in the synthesis of N-acetyltryptamine or other endocannabinoid-like mediators.[12][13][14]
Modern protocols have moved away from harsh conditions (e.g., converting carboxylic acids to reactive acyl chlorides) towards milder, one-pot procedures using peptide coupling agents.[12][13] Propylphosphonic anhydride (T3P®) is a particularly effective reagent that facilitates amide bond formation under mild conditions with high yields and simple purification.[13]
This protocol is adapted from a sustainable methodology for the synthesis of N-acyl tryptamines.[13]
-
Materials:
-
Tryptamine (1.2 equivalents)
-
Carboxylic acid (1.0 equivalent)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Propylphosphonic anhydride (T3P®), 50 wt.% solution in ethyl acetate (1.5 equivalents)
-
Ethyl acetate (EtOAc) as solvent
-
8-mL reaction vial with a magnetic stir bar
-
-
Procedure:
-
To the reaction vial, add the carboxylic acid (0.1 mmol), tryptamine (0.12 mmol), and a magnetic stir bar.
-
Add ethyl acetate (60 µL) to dissolve the solids.
-
Sequentially add triethylamine (0.2 mmol) and the T3P® solution (0.15 mmol).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
-
Workup & Purification:
-
Upon completion, quench the reaction by adding 5 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure N-acyl tryptamine.
-
Cyclization Reactions: Building Complexity
The tryptamine scaffold is a premier substrate for powerful cyclization reactions that construct additional heterocyclic rings, forming the core of thousands of natural alkaloids.[3][15]
Discovered in 1911, the Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis.[16] It involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst.[17] The reaction proceeds through the formation of an iminium ion, which then acts as an intramolecular electrophile, attacking the electron-rich C3 position of the indole ring to form a new six-membered ring, yielding a tetrahydro-β-carboline.[17][18]
This reaction is remarkable for its ability to proceed under mild, even physiological, conditions with reactive aldehydes, making it a key step in the biosynthesis of many indole alkaloids.[16]
Caption: General mechanism of the Pictet-Spengler reaction.
Table 1: Comparison of Conditions for the Pictet-Spengler Reaction
| Catalyst | Solvent | Temperature | Key Features | Yield Range | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | -78 °C to RT | Classical strong acid catalysis; good for many substrates. | Good to Excellent | [19] |
| l-tartaric acid | Water | Reflux | Environmentally friendly, "green" chemistry approach. | Good | [20] |
| NH₄Cl | Methanol (MeOH) | Reflux | Mild, efficient, and green reagent with broad functional group tolerance. | ~90% | [20] |
| Chiral Lewis/Brønsted Acids | Anhydrous Toluene | -30 °C to RT | Enables enantioselective synthesis of chiral β-carbolines. | Variable | [16][17] |
The Bischler-Napieralski reaction is another powerful method for synthesizing β-carboline precursors. This reaction involves the intramolecular cyclization of an N-acyl-tryptamine derivative.[21] A dehydrating agent, most commonly phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), activates the amide carbonyl group, which promotes cyclization onto the indole C2 position to form a 3,4-dihydro-β-carboline.[22][23] This intermediate can then be oxidized to the fully aromatic β-carboline. This reaction is particularly effective for electron-rich aromatic systems.[23]
Modern C-H Functionalization Strategies
While classical methods have focused on the inherent reactivity at C3, recent advances in transition-metal catalysis have unlocked the ability to directly functionalize other, less reactive C-H bonds on the indole scaffold.[24][25] These late-stage functionalization techniques are transformative, allowing for the rapid diversification of complex molecules without the need for lengthy de novo synthesis.[26]
Palladium, rhodium, and copper catalysts are prominent in these transformations, enabling reactions like C-H arylation, alkylation, and alkenylation.[26] Regioselectivity is often achieved through the use of a directing group (DG) installed on the indole nitrogen (N1), which coordinates to the metal catalyst and directs it to a specific C-H bond, such as at the C2 or C7 position.[26][27]
This general protocol is based on established methods for late-stage C-H functionalization.[26]
-
Materials:
-
N-protected indole substrate (1.0 eq)
-
Aryl bromide or iodide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Phosphine ligand (e.g., SPhos) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected indole substrate (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)₂ (0.025 mmol), phosphine ligand (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 5 mL of the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
-
Workup & Purification:
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C2-arylated indole.
-
Caption: General workflow for Pd-catalyzed C-H arylation.
Conclusion
The indole-2-ethylamine scaffold is a remarkably versatile and reactive building block. Its inherent electronic properties favor electrophilic substitution at the C3 position, a feature that has been exploited in classical syntheses for over a century. The nucleophilic side-chain amine provides a ready handle for modification, while the overall structure is perfectly poised for powerful intramolecular cyclizations like the Pictet-Spengler reaction, which grant access to complex, polycyclic architectures.
Furthermore, the advent of modern C-H functionalization methods has opened a new chapter in the strategic modification of this scaffold, enabling chemists to forge bonds at previously inaccessible positions with high precision. For the medicinal chemist and drug development professional, a deep understanding of this rich reactivity is not merely academic; it is the critical foundation upon which new generations of therapeutics for metabolic, inflammatory, and neuropsychiatric disorders will be built.[7][8]
References
- Late-Stage C-H Functionalization of Complex Indole Alkaloids. Benchchem.
- Diastereoselective Pictet–Spengler reaction with tryptamines. ResearchGate.
- Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives. Benchchem.
- Pictet-Spengler reaction. chemeurope.com.
- Synthesis and Chemistry of Indole.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- Electrophilic Substitution Reactions of Indoles. ResearchGate.
- Indole. Wikipedia.
- Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH.
- Electrophilic substitution at the indole. Química Organica.org.
- A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers.
- Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... ResearchGate.
- A Comparative Guide to Novel Synthetic Pathways for Indole Functionalization. Benchchem.
- Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. ACS Medicinal Chemistry Letters.
- Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI.
- From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. PubMed Central.
- A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC - NIH.
- Polyphosphate ester as a synthetic agent. VI. The Bischler-Napieralski reaction of tryptamine and tryptophan derivates by means of polyphosphate ester. PubMed.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications.
- Different approaches to C2 functionalized indole derivatives (A–D). ResearchGate.
- Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
- Bischler–Napieralski reaction. Wikipedia.
- Electrophilic Carbonyl Activation: Competing Condensative Cyclizations of Tryptamine Derivatives. PMC - NIH.
- Interrupted Bischler–Napieralski cyclizations in the synthesis of (+)‐dideepoxytabernaebovine (Movassaghi et al.). ResearchGate.
- Bischler–Napieralski reaction. Grokipedia.
- Schematic representation of tryptophan and tryptamine biosynthesis and... ResearchGate.
- Synthesis of indolines. Organic Chemistry Portal.
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
- N-Acetyltryptamine. PubChem.
- Synthesis of 3-(2-N,N-diethylaminoethoxy)indoles as potential 5-HT6 receptor ligands.
- Synthesis of Medicinally Important Indole Derivatives: A Review.
- Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC - NIH.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Preparation and Properties of INDOLE.
- Tryptamine. Wikipedia.
- Application Notes and Protocols: Indole-Propylamine as a Scaffold for Novel Drug Discovery. Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH.
- Reactivity of indole derivatives towards oxygenated radicals. PubMed.
- Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science.
- Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 13. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. grinnell.edu [grinnell.edu]
- 16. Pictet-Spengler_reaction [chemeurope.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Polyphosphate ester as a synthetic agent. VI. The Bischler-Napieralski reaction of tryptamine and tryptophan derivates by means of polyphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 23. grokipedia.com [grokipedia.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(1H-indol-2-yl)ethanamine: A Comprehensive Guide for Researchers
<APPLICATION NOTES & PROTOCOLS >
Authored by: A Senior Application Scientist
Abstract: 2-(1H-indol-2-yl)ethanamine, a tryptamine isomer, is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is a key step in the development of various pharmacologically active compounds. This guide provides detailed, field-tested protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols emphasize not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and reproducibility.
Introduction: Strategic Approaches to this compound Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest. This compound is a crucial intermediate for accessing a variety of these derivatives. Several synthetic strategies can be employed to construct this molecule, each with its own merits and challenges. The choice of a particular route often depends on the starting material availability, desired scale, and tolerance of functional groups. This guide will detail some of the most robust and widely adopted methods.
The primary synthetic challenges involve the construction of the indole ring system and the subsequent introduction or modification of the 2-aminoethyl side chain. Key synthetic strategies that will be discussed include:
-
The Fischer Indole Synthesis: A classic and highly versatile method for indole ring formation from a phenylhydrazine and a suitable carbonyl compound.[1][2]
-
The Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]
-
The Bischler-Möhlau Indole Synthesis: This approach involves the reaction of an α-halo-ketone with an excess of aniline to form 2-arylindoles.[5][6][7]
-
Modern Reductive Amination and Reduction Strategies: These methods often offer milder reaction conditions and improved functional group tolerance.
This document will provide in-depth protocols for two highly effective methods: a modern approach involving a Henry reaction followed by reduction, and the classic Fischer indole synthesis.
Protocol I: Synthesis via Henry Reaction and Subsequent Reduction
This contemporary approach offers a straightforward and efficient route starting from readily available indole-2-carbaldehyde. The strategy involves two key transformations: a nitroaldol (Henry) reaction to form a nitrovinylindole intermediate, followed by the reduction of the nitro group to the desired primary amine.
Step 1: Henry Reaction - Synthesis of 2-(2-Nitrovinyl)-1H-indole
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[8][9] In this step, indole-2-carbaldehyde is condensed with nitromethane to yield 2-(2-nitrovinyl)-1H-indole.
Causality of Experimental Choices:
-
Reagents: Nitromethane serves as the nucleophilic component after deprotonation by the base. Ammonium acetate is a convenient and moderately basic catalyst that promotes the condensation while minimizing side reactions.
-
Solvent: While the reaction can be run in various solvents, using an excess of nitromethane can also serve as the solvent.
-
Temperature: Refluxing conditions are employed to ensure a reasonable reaction rate and drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole-2-carbaldehyde (1.0 eq) and nitromethane (10.0 eq).
-
Catalyst Addition: Add ammonium acetate (1.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-(2-nitrovinyl)-1H-indole, will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold methanol to remove residual starting materials and impurities. Dry the product under vacuum.
Diagram of Henry Reaction Workflow:
Workflow for the synthesis of 2-(2-nitrovinyl)-1H-indole.
Step 2: Reduction of 2-(2-Nitrovinyl)-1H-indole to this compound
The nitro group of the intermediate is a versatile precursor to the amine functionality. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the nitroalkene directly to the primary amine.[10][11]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is chosen for its high reactivity, which is necessary for the complete reduction of the conjugated nitro group to an amine.[10] Milder reducing agents may yield the corresponding nitroalkane or hydroxylamine.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture and oxygen.
-
Quenching Procedure: A careful, sequential addition of water and aqueous base is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (4.0 eq) and anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-(2-nitrovinyl)-1H-indole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (by volume, equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH solution (same volume as water), and finally water again (3 times the initial volume of water).
-
Work-up and Isolation: Stir the resulting granular precipitate for 15-30 minutes, then remove it by filtration, washing the filter cake with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Quantitative Data Summary (Protocol I):
| Step | Starting Material | Product | Typical Yield |
| 1 | Indole-2-carbaldehyde | 2-(2-Nitrovinyl)-1H-indole | 85-95% |
| 2 | 2-(2-Nitrovinyl)-1H-indole | This compound | 70-85% |
Protocol II: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of indole synthesis.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[2][12]
Overall Strategy
The synthesis of this compound via the Fischer indole synthesis requires a carbonyl compound that contains the latent aminoethyl side chain. A common choice is a protected 4-aminobutanal derivative. The general workflow involves:
-
Formation of the phenylhydrazone from phenylhydrazine and the protected 4-aminobutanal.
-
Acid-catalyzed cyclization to form the protected this compound.
-
Deprotection of the amine to yield the final product.
Diagram of Fischer Indole Synthesis Logical Flow:
Logical workflow of the Fischer indole synthesis.
Experimental Protocol (Illustrative Example)
This protocol uses 4-phthalimidobutanal diethyl acetal as the carbonyl precursor.
Step 1 & 2: Phenylhydrazone Formation and In Situ Cyclization
Causality of Experimental Choices:
-
Protecting Group: The phthalimide group is a robust protecting group for the primary amine that is stable to the acidic conditions of the Fischer indole synthesis.
-
Acetal: The diethyl acetal protects the aldehyde functionality, which is deprotected under the acidic reaction conditions to form the aldehyde in situ for reaction with phenylhydrazine.
-
Acid Catalyst: Polyphosphoric acid (PPA) is a strong acid and a dehydrating agent, which effectively catalyzes the cyclization and subsequent aromatization.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride (1.1 eq) and 4-phthalimidobutanal diethyl acetal (1.0 eq).
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (10-20 parts by weight) to the mixture with efficient stirring.
-
Reaction: Heat the mixture to 100-120 °C for 1-3 hours. The reaction is often accompanied by a color change.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralization and Isolation: Neutralize the aqueous mixture with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9. The protected tryptamine will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Deprotection of the Phthalimide Group
Causality of Experimental Choices:
-
Deprotecting Agent: Hydrazine hydrate is the standard reagent for the cleavage of a phthalimide protecting group, forming a stable phthalhydrazide precipitate.
Procedure:
-
Reaction Setup: Suspend the protected this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (2-5 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of a white precipitate (phthalhydrazide) will be observed.
-
Work-up: Cool the reaction mixture and remove the phthalhydrazide by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by extraction into an organic solvent (e.g., dichloromethane), washing with water, drying over anhydrous sodium sulfate, and evaporating the solvent to yield this compound.
Trustworthiness and Self-Validation of Protocols
To ensure the integrity and reproducibility of these synthetic protocols, rigorous analytical validation at each step is paramount.
-
Spectroscopic Confirmation: The identity and structure of all intermediates and the final product must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) and/or elemental analysis.
-
Physical Characterization: The melting point of solid compounds should be determined and compared to literature values as an indicator of purity.
References
-
Thai Journal of Science and Technology. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
Merck Index. Bischler-Möhlau Indole Synthesis. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
ResearchGate. Reissert-Indole-Synthesis.pdf. [Link]
-
LookChem. Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
National Institutes of Health. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
YouTube. Fischer Indole Synthesis. [Link]
-
Future Medicinal Chemistry. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]
-
Wikipedia. Reissert indole synthesis. [Link]
-
ResearchGate. (PDF) Reissert Indole Synthesis. [Link]
-
Royal Society of Chemistry. Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. [Link]
-
ResearchGate. Reissert indole synthesis | Request PDF. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
YouTube. Reissert Indole Synthesis. [Link]
-
ProQuest. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytoki. [Link]
-
MDPI. A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. [Link]
-
PubMed Central. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]
-
ResearchGate. An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. [Link]
-
PubMed. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. [Link]
-
YouTube. Reduction of Imines and Nitriles with LiAlH4. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Cardiff University. Safe use of Nitromethane for Aldol Reactions in Flow. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
ResearchGate. Henry reaction of different aromatic aldehydes with nitromethane. [Link]
-
Semantic Scholar. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. [Link]
-
The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). [Link]
-
Scilit. Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. [Link]
-
MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. | Request PDF. [Link]
-
PubMed Central. Asymmetric catalysis in direct nitromethane-free Henry reactions. [Link]
-
PubMed. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. [Link]
-
ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. [Link]
-
PubMed. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. [Link]
-
Supporting Information. 13C{1H} NMR (125 MHz, CDCl3): δ 139.6, 137.5, 137.2, 136.0, 132.3, 129.34, 129.26, 129.0, 128.7, 128.0, 127.2, 125.0, 120.6, 115.4,. 95.5, 77.2, 26.0; IR (KBr): 3245, 3030, 2920, 2222, 1601, 1572, 1487, 1342, 1093 cm−1; HRMS (ESI) m/z: [M + H]+ calcd for C21H17ClNO2S+ 382.0663; found 382.0662. N-(2-(3-phenylprop-1-yn-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 6. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
Topic: Laboratory-Scale Synthesis of 2-Substituted Tryptamines
An Application Note and Protocol Guide for Researchers
Abstract
The 2-substituted tryptamine scaffold is a privileged structural motif present in a wide array of neuroactive compounds, including pharmaceuticals, research chemicals, and natural products. The strategic placement of a substituent at the C2-position of the indole nucleus significantly modulates the pharmacological properties of these molecules. This guide provides an in-depth overview of established and modern synthetic strategies for accessing 2-substituted tryptamines on a laboratory scale. We will delve into the mechanistic underpinnings of cornerstone reactions like the Fischer indole synthesis, explore the utility of the Japp-Klingemann reaction for precursor synthesis, and introduce contemporary palladium-catalyzed methods. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, insights into experimental design, and robust characterization techniques.
Introduction: The Significance of the 2-Substituted Tryptamine Core
Tryptamine and its derivatives are analogues of the neurotransmitter serotonin (5-hydroxytryptamine) and exhibit a wide range of biological activities.[1] While substitution on the benzene ring (positions 4, 5, 6, 7), the ethylamine side chain (α, β), and the amino group (N) have been extensively explored, modification at the C2-position of the indole ring offers a distinct vector for tuning receptor affinity, selectivity, and metabolic stability. The synthesis of these specific analogues, however, can present unique challenges compared to the more common 3-substituted indoles.[2]
This guide provides a comprehensive examination of key synthetic methodologies, moving from classical, time-tested reactions to modern, transition-metal-catalyzed approaches. Each section explains the causality behind the procedural steps, ensuring that the protocols are not merely lists of instructions but self-validating systems grounded in chemical principles.
Foundational Strategy: The Fischer Indole Synthesis
Since its discovery in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus.[3][4] The reaction facilitates the conversion of an N-arylhydrazone, derived from a substituted phenylhydrazine and a suitable ketone or aldehyde, into the corresponding indole under acidic conditions.[5]
Mechanistic Insight
The widely accepted mechanism proceeds through several key transformations:[4]
-
Phenylhydrazone Formation: A substituted phenylhydrazine reacts with a ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.
-
[2][2]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted[2][2]-sigmatropic rearrangement (an electrocyclic reaction) occurs, leading to the formation of a new C-C bond and breaking the N-N bond to yield a di-imine intermediate.
-
Cyclization & Aromatization: The di-imine undergoes cyclization to form an aminoacetal, which then eliminates a molecule of ammonia. The final step is a proton loss that results in the formation of the stable, aromatic indole ring.
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[4]
General Workflow for Fischer Indole Synthesis
The overall process can be visualized as a two-stage approach: preparation of the key carbonyl component and the subsequent cyclization reaction.
Caption: General workflow for the Fischer indole synthesis of tryptamines.
Protocol: Synthesis of 2-Methyl-N,N-dimethyltryptamine (2-Me-DMT)
This protocol describes the synthesis of 2-Me-DMT from phenylhydrazine hydrochloride and 5-(dimethylamino)pentan-2-one dimethyl ketal. The ketal serves as a protected form of the required ketone.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
5-(Dimethylamino)pentan-2-one dimethyl ketal (1.2 eq)
-
Polyphosphoric acid (PPA) or glacial acetic acid
-
30% Ammonium hydroxide solution
-
Dichloromethane (DCM) or Isopropyl Acetate
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add phenylhydrazine hydrochloride (20 mmol, 1.0 eq).
-
Indolization: Add polyphosphoric acid (approx. 10x weight of hydrazine) or glacial acetic acid (100 mL) as the acidic catalyst and solvent.
-
Substrate Addition: Slowly add 5-(dimethylamino)pentan-2-one dimethyl ketal (24 mmol, 1.2 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the acid used) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Basification: Slowly basify the acidic solution by adding 30% aqueous ammonium hydroxide with constant stirring until the pH is >10. This step should be performed in an ice bath to manage the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-methyl-N,N-dimethyltryptamine.[3]
Table 1: Typical Reaction Conditions and Catalysts
| Acid Catalyst | Temperature | Typical Reaction Time | Notes |
| Glacial Acetic Acid | Reflux (~118°C) | 2-6 hours | Common, effective for many substrates. |
| 4% Aqueous H₂SO₄ | Reflux (~100°C) | 2-4 hours | Good for water-soluble precursors.[6] |
| Polyphosphoric Acid (PPA) | 80-100°C | 1-3 hours | Strong dehydrating agent, can give higher yields. |
| Zinc Chloride (ZnCl₂) | 150-170°C | 1-2 hours | Lewis acid catalyst, often used without solvent. |
Precursor Synthesis: The Japp-Klingemann Reaction
For certain substrates, direct condensation to form the hydrazone for the Fischer synthesis is inefficient. The Japp-Klingemann reaction provides an elegant alternative for synthesizing these crucial hydrazone intermediates from β-keto-acids or β-keto-esters and aryl diazonium salts.[7][8]
Mechanistic Insight
The reaction begins with the coupling of an aryl diazonium salt to the enolate of a β-keto-ester. This is followed by the hydrolytic cleavage of an acyl group, which facilitates the formation of the final hydrazone product. This method avoids the need to handle potentially unstable or commercially unavailable hydrazines directly.[9]
Caption: Palladium-catalyzed workflow for tryptamine synthesis.
General Protocol Outline
This protocol provides a general framework for the synthesis of tryptamines via palladium-catalyzed cyclization. [10] Materials:
-
Substituted o-iodoaniline (1.0 eq)
-
N-protected 4-aminobutanal derivative (e.g., N-Boc-4-aminobutanal) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the o-iodoaniline, Pd(OAc)₂, and DABCO.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the N-protected 4-aminobutanal derivative.
-
Heating: Heat the reaction mixture to 85-100°C for 12-24 hours, monitoring by TLC. In some cases, a second addition of the catalyst may be required to drive the reaction to completion. 4. Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the N-protected tryptamine, which can be deprotected in a subsequent step.
Other Notable Synthetic Routes
-
Speeter-Anthony Synthesis: This route involves the reaction of an indole with oxalyl chloride, followed by amidation with a secondary amine to form an indole-3-yl-glyoxalylamide. This intermediate is then reduced, typically with lithium aluminum hydride (LAH), to yield the final N,N-dialkylated tryptamine. [11][12]This method is particularly useful for preparing tryptamines with diverse N-alkyl substituents.
-
Cyanide-Catalyzed Imino-Stetter Reaction: A more recent two-step protocol involves the cyanide-catalyzed reaction of 2-aminocinnamyl nitriles with aldehydes to furnish 2-substituted indole-3-acetonitrile derivatives. Subsequent reduction of the nitrile group affords the target 2-substituted tryptamine. [13]
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying crude tryptamines. A gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate or adding a small percentage of triethylamine to prevent streaking of the basic amine product, is effective. [3]* Recrystallization: Many tryptamines or their salt forms (e.g., fumarate, hydrochloride) can be purified to a high degree by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. [14][15] Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation, confirming the position of the C2-substituent and the integrity of the indole core and side chain. [12]* Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the synthesized compound and can provide fragmentation patterns useful for identification. [12]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Safety Considerations
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Hydrazines: Phenylhydrazine and its derivatives are toxic, potential carcinogens, and should be handled with extreme care.
-
Strong Acids: Reagents like polyphosphoric acid, sulfuric acid, and glacial acetic acid are highly corrosive.
-
Reducing Agents: Lithium aluminum hydride (LAH) is highly reactive with water and protic solvents and must be handled under strictly anhydrous conditions.
-
Palladium Catalysts: While used in small amounts, palladium compounds can be toxic and should be handled with care.
-
Conclusion
The synthesis of 2-substituted tryptamines is a vital area of research in medicinal chemistry and pharmacology. While the classical Fischer indole synthesis remains a cornerstone of indole chemistry, modern palladium-catalyzed methods have expanded the synthetic toolkit, enabling the creation of novel and complex structures. The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and scale of the reaction. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this important class of molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines. BenchChem Technical Support.
- Dubash, N. P., Mangu, N. K., & Satyam, A. (2006). Synthesis of 7‐Alkoxy/Hydroxy‐α‐methyltryptamines.
- Suvorov, N. N., et al. (Date not available). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review).
- Pelc, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
- Kim, H. J., & Cheon, C.-H. (n.d.). Synthesis of 2‐Substituted Tryptamines via Cyanide‐Catalyzed Imino‐Stetter Reaction. Angewandte Chemie.
- Kim, H. J., & Cheon, C.-H. (n.d.). Selected Examples of 2‐Substituted Tryptamine Derivatives Showing Various Biological Activities.
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
- Gawliński, R., et al. (n.d.). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC - NIH.
-
designer-drug.com. (n.d.). One-step Synthesis of Substituted Tryptamines. Retrieved from [Link]
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions.
- (n.d.). Palladium-Catalyzed, Enantioselective Desymmetrization of N-Acylaziridines with Indoles. PMC - NIH.
- Righi, M., et al. (n.d.). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry.
- Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria R., F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study.
- Sherwood, A. M., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Jia, Y., et al. (n.d.). synthesis of psilocin. ElectronicsAndBooks.
- Arts, D., et al. (n.d.). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC - PubMed Central.
- (2014).
- Jia, Y., et al. (n.d.). Palladium-catalyzed synthesis of tryptamines and tryptamine homologues: synthesis of psilocin.
- (n.d.).
- Curti, C., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules.
- (n.d.). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
- (2024).
-
Sciencemadness.org. (2011). Synthesis N,N-Dimethyl tryptamine. Retrieved from [Link]
- Pal, C., et al. (n.d.). General scheme for the synthesis of tryptamine derivatives.
- Al-Karawi, A. J. M., & Al-Okaily, N. S. H. (2017).
- Gathergood, N., & Scammells, P. J. (n.d.). Preparation of the 4-hydroxytryptamine scaffold via palladium-catalyzed cyclization: a practical and versatile synthesis of psilocin. Semantic Scholar.
- Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst.
-
Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. One-step Synthesis of Substituted Tryptamines [designer-drug.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note & Protocol: High-Purity Isolation of 2-(1H-indol-2-yl)ethanamine
Abstract
This comprehensive guide provides detailed methodologies for the purification of 2-(1H-indol-2-yl)ethanamine, a critical building block in pharmaceutical and neuroscience research. Recognizing the stringent purity requirements for these applications, this document outlines three primary purification strategies: acid-base extraction, crystallization, and column chromatography. Each method is presented with a deep dive into the underlying chemical principles, step-by-step protocols, and expert insights to empower researchers in achieving high-purity isolates. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of Purity for this compound
This compound, an isomer of the more common tryptamine (2-(1H-indol-3-yl)ethanamine), is a valuable indole alkaloid derivative. Its unique structural motif makes it a key precursor in the synthesis of a variety of biologically active compounds. In drug discovery, even minute impurities can lead to aberrant biological data, side reactions, and compromised study outcomes. Therefore, robust and reliable purification methods are not merely a procedural step but a cornerstone of scientific integrity and the successful development of novel therapeutics.
This application note provides a multi-faceted approach to the purification of this compound, addressing common impurities encountered during its synthesis, such as starting materials, reaction byproducts, and degradation products.
Foundational Principles: Chemical Properties Guiding Purification
The successful purification of this compound hinges on a thorough understanding of its chemical properties. As a primary amine with an indole nucleus, its behavior in different chemical environments dictates the most effective separation strategies.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₀H₁₂N₂ | Provides the basis for molecular weight calculations. |
| Molecular Weight | 160.22 g/mol | Useful for mass spectrometry and molar concentration calculations. |
| Basicity (pKa) | The primary amine group is basic. | Enables purification via acid-base extraction by forming a water-soluble salt in acidic conditions. |
| Polarity | Moderately polar due to the amine and indole N-H groups. | Influences solubility in various organic solvents and dictates choice of chromatographic conditions. |
| Solubility | Generally soluble in polar organic solvents like methanol and dichloromethane. | Insoluble in water as the freebase, but its salts are water-soluble. |
| Stability | Can be susceptible to oxidation and degradation. | Purification processes should ideally be conducted under an inert atmosphere and with minimal heat to prevent degradation. |
Purification Methodologies
This section details three complementary purification methods. The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity.
Method 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the primary amine to selectively move the target compound between an aqueous and an organic phase. By protonating the amine with an acid, it becomes a water-soluble salt, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer regenerates the freebase, which can then be extracted back into an organic solvent.
Expertise & Experience: Acid-base extraction is an excellent first-pass purification strategy for removing non-basic organic impurities. The choice of acid and base is critical; hydrochloric acid is commonly used for salt formation, while sodium hydroxide is a standard choice for basification. It is crucial to perform multiple extractions to ensure a high recovery rate.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the organic solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake vigorously, ensuring proper mixing of the two phases. Allow the layers to separate.
-
Aqueous Extraction: The protonated this compound hydrochloride salt will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to maximize recovery.
-
Organic Wash (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10. This will deprotonate the amine, regenerating the freebase which may precipitate or form an oily layer.
-
Back Extraction: Extract the aqueous layer with several portions of a fresh organic solvent (e.g., DCM). The freebase will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Method 2: Crystallization
Principle: Crystallization is a powerful technique for achieving high purity. It relies on the principle that the target compound will have a lower solubility in a given solvent system at a lower temperature, allowing it to crystallize out of the solution while impurities remain dissolved. For tryptamines and related compounds, crystallization is often performed on a salt form of the molecule, as salts tend to form more stable crystal lattices than the freebase.[1]
Expertise & Experience: The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound when hot but have limited solubility when cold. Often, a binary solvent system is employed to achieve the desired solubility profile. For tryptamine-like molecules, forming a salt such as the hydrochloride or fumarate can improve the ease of crystallization.[1] Patience is key; allowing the solution to cool slowly often yields larger, purer crystals.
Experimental Protocol: Crystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified freebase from the acid-base extraction in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Dissolution: Gently heat the mixture until the salt completely dissolves. If it does not fully dissolve, add a small amount of additional solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Workflow Diagram: Crystallization
Caption: Step-by-step workflow for the crystallization of this compound hydrochloride.
Method 3: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound, which is a moderately polar and basic compound, normal-phase chromatography on silica gel or alumina is a common and effective method.[2][3][4]
Expertise & Experience: The choice of stationary phase and mobile phase is critical for achieving good separation. Silica gel is a common choice, but for basic compounds like this, it can sometimes lead to tailing of the peak. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[2] A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with a range of polarities.[4]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a strong solvent like DCM, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding methanol). A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate, and finally to ethyl acetate/methanol. Adding ~0.5-1% triethylamine to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions as the eluent exits the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow Diagram: Column Chromatography
Caption: Workflow for the purification of this compound by silica gel column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the isolated this compound. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity and quantifying any remaining impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or triethylamine) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound to a high degree of purity is an achievable and necessary step for its use in research and development. The choice of purification method, or a combination of methods, will depend on the specific circumstances. Acid-base extraction is an effective initial cleanup, followed by either crystallization or column chromatography to achieve the final desired purity. By understanding the chemical principles behind each technique and carefully executing the protocols, researchers can confidently obtain high-quality this compound for their studies.
References
- Difficulties crystallizing tryptamine salts and relationship with ionic liquids. (2016, January 22). The Vespiary.
-
Li, S., et al. (2011). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Analytical Letters, 44(1-3), 438-445. [Link]
-
Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103. [Link]
-
Gerasimenko, I., Sheludko, Y., Unger, M., & Stöckigt, J. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96–103. [Link]
- Tryptamine refusing to crystallize. (2010, July 12). Sciencemadness Discussion Board.
-
Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine). PrepChem.com. [Link]
-
Psilocybin: crystal structure solutions enable phase analysis of prior art and recently patented examples. (2022). Acta Crystallographica Section B, B78, 474-487. [Link]
-
Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. (2019). Molecules, 24(21), 3898. [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). Molecules, 29(9), 2051. [Link]
-
Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). RSC Medicinal Chemistry. [Link]
-
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). Molecules, 28(24), 8089. [Link]
-
Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). Molecules, 24(11), 2164. [Link]
Sources
- 1. Difficulties crystallizing tryptamine salts and relationship with ionic liquids | DMT-Nexus forum [forum.dmt-nexus.me]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-indol-2-yl)ethanamine as a Pharmaceutical Intermediate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. While tryptamine, 2-(1H-indol-3-yl)ethanamine, is widely recognized, its constitutional isomer, 2-(1H-indol-2-yl)ethanamine (CAS: 496-42-4) , offers a distinct and valuable platform for synthetic diversification. This document provides a detailed guide for researchers, chemists, and drug development professionals on the properties, safety, synthesis, and strategic application of this compound as a key pharmaceutical intermediate. We will focus specifically on its utility in advanced synthetic methodologies, such as the enantioselective iso-Pictet–Spengler reaction, to generate complex heterocyclic systems of significant therapeutic interest.
Introduction: The Strategic Value of the Indole-2-ethanamine Scaffold
This compound is a primary amine derivative of indole where the ethylamine side chain is attached at the C2 position of the indole ring. This structural arrangement, distinct from the more common C3-substituted tryptamines, provides chemists with an alternative vector for molecular elaboration.[1][2] The indole scaffold itself is a privileged structure, renowned for its ability to interact with a multitude of biological targets. The ethylamine side chain offers a crucial nucleophilic handle, ideal for constructing more complex molecular architectures.
Academic and industrial research has highlighted the role of this intermediate in building novel heterocyclic frameworks, particularly pyrazino[1,2-a]indoles.[3][4] These structures are present in various biologically active compounds and are of considerable interest in drug discovery programs targeting neuropsychiatric, autoimmune, and oncological disorders.[4] This guide will provide the technical foundation for leveraging this compound to access these valuable molecular classes.
Physicochemical Properties & Data
A thorough understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis, ensuring reproducibility and safety.
| Property | Value | Source |
| CAS Number | 496-42-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂ | [1][2] |
| Molecular Weight | 160.22 g/mol | [1][5] |
| Appearance | Solid (form) | |
| SMILES | NCCC1NC2=C(C=CC=C2)C=1 | [2] |
| InChI Key | BXEFQUSYBZYTAE-UHFFFAOYSA-N | |
| XLogP3 | 1.5 - 1.7 | [2][5] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The following guidelines are synthesized from authoritative safety data sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.[6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale the substance; avoid dust formation.[8] After handling, wash hands and any exposed skin thoroughly.[6] Remove and wash contaminated clothing before reuse.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][8]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[6][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible substances such as strong oxidizing agents.
Representative Synthetic Protocol: Preparation of this compound
Accessing the target intermediate can be achieved through various synthetic routes. A common and effective strategy involves the reduction of a corresponding nitrile or amide precursor, which can be synthesized from 2-methylindole or indole-2-carboxylic acid derivatives. A generalized workflow is presented below.
Caption: General synthetic workflow for this compound.
Protocol: Reduction of 2-(1H-indol-2-yl)acetonitrile
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 2-(1H-indol-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Causality Note: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride reagent and the nitrile.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
Causality Note: This specific quenching method is crucial for safety and ease of product isolation. Improper quenching can lead to uncontrolled gas evolution and difficult-to-filter gelatinous precipitates.
-
-
Workup and Isolation: Stir the resulting mixture vigorously for 1 hour at room temperature. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Application Protocol: Enantioselective iso-Pictet–Spengler Reaction
A powerful application of this compound is its use in the iso-Pictet–Spengler reaction to synthesize chiral 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles.[3][4] This reaction class is highly valuable for generating complex polycyclic scaffolds from simple precursors.
Caption: Workflow for the enantioselective iso-Pictet–Spengler reaction.
Protocol: Synthesis of a Chiral Pyrazino[1,2-a]indole
This protocol is based on the methodology reported by Leighton et al. and serves as a template for synthesizing this class of compounds.[4]
-
Reactant Preparation: In a dry vial, dissolve this compound (1.0 eq.) and the desired α-ketoamide (1.1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Condensation: Add 3Å molecular sieves to the mixture to facilitate the removal of water and drive the initial condensation to form the key imine intermediate. Stir at room temperature for 1-2 hours.
-
Causality Note: The removal of water is essential to prevent side reactions and push the equilibrium towards the formation of the imine, which is the substrate for the subsequent cyclization.
-
-
Catalyst Addition: In a separate dry vial, prepare a solution of the chiral silicon Lewis acid catalyst (e.g., 10-20 mol%). Cool the reaction mixture containing the imine to the desired temperature (e.g., -78 °C to -20 °C).
-
Causality Note: The low temperature is often critical for achieving high enantioselectivity by minimizing the background uncatalyzed reaction and enhancing the conformational rigidity of the catalyst-substrate complex.
-
-
Cyclization Reaction: Add the catalyst solution to the reaction mixture. Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS until the starting imine is consumed.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Characterization and Quality Control
The identity and purity of the intermediate and final products must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity. The spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For chiral products, a chiral HPLC method must be developed to determine the enantiomeric excess (ee).
Conclusion
This compound is a versatile and powerful intermediate for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its strategic use, particularly in modern catalytic enantioselective reactions like the iso-Pictet–Spengler reaction, provides a reliable pathway to novel molecular architectures with significant potential in drug discovery. The protocols and data presented herein offer a foundational guide for researchers to safely and effectively incorporate this valuable building block into their synthetic programs.
References
- Vertex AI Search. (2026). Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate.
- BenchChem. (2025). Application Notes and Protocols: 2-(6-bromo-1H-indol-2-yl)ethanamine as a Precursor in Drug Synthesis.
- Fisher Scientific. (2023). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sunway Pharm Ltd. (n.d.). This compound.
-
Wikipedia. (2026). Tryptamine. Retrieved from [Link]
- CymitQuimica. (2024). Safety Data Sheet.
-
PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. Retrieved from [Link]
- Leighton, J. L., et al. (2006). Highly Enantioselective Iso-Pictet-Spengler Reactions with a Chiral Silicon Lewis Acid. Journal of the American Chemical Society, 128(44), 14246–14247. (Note: This is a representative reference for the cited methodology; the direct link is provided via the search result).
-
Guinchard, X., et al. (2018). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 23(9), 2238. Retrieved from [Link]
Sources
- 1. This compound - CAS:496-42-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.fr [fishersci.fr]
The Untrodden Path: A Guide to the Medicinal Chemistry of 2-(1H-indol-2-yl)ethanamine
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast array of biologically active molecules.[1] While the 3-substituted indolethylamine, tryptamine, is the subject of extensive research, its constitutional isomer, 2-(1H-indol-2-yl)ethanamine, remains a largely unexplored entity. This guide illuminates the synthetic pathways to this rare scaffold and, by drawing logical parallels with its well-studied isomers and related structures, charts a course for its future applications in drug discovery. We present detailed protocols for its synthesis and propose avenues for investigation, positioning this compound as a novel building block for the next generation of therapeutics.
Introduction: An Isomer of Immense Potential
The indole ring system, with its unique electronic properties and ability to form key interactions with biological macromolecules, is a recurring motif in both natural products and synthetic drugs.[1] The ethanamine side chain, when appended to this core, gives rise to a class of compounds with profound physiological effects. The point of attachment of this side chain dictates the molecule's three-dimensional structure and, consequently, its pharmacological profile.
While tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives are renowned for their roles as neurotransmitters, psychedelics, and antimigraine agents, and 2-(1H-indol-1-yl)ethanamine serves as a valuable synthetic intermediate for complex heterocycles, the 2-substituted isomer has remained in the shadows.[2][3] This guide serves as a foundational resource for researchers poised to explore the untapped potential of this compound. We will delve into its synthesis and outline prospective applications, thereby providing the tools and the rationale to embark on this promising avenue of medicinal chemistry.
Synthetic Pathways to a Novel Scaffold
The accessibility of a chemical scaffold is paramount to its adoption in drug discovery programs. Here, we detail a robust and validated protocol for the synthesis of this compound, proceeding from the commercially available indole-2-carboxaldehyde. This multi-step synthesis involves a Henry reaction, followed by reduction of the resulting nitroalkene and nitro group.
Protocol 1: Synthesis of this compound
Rationale: This synthetic route is advantageous as it builds the ethylamine side chain from a readily available starting material. The Henry reaction provides a reliable method for carbon-carbon bond formation, and the subsequent reduction steps are well-established transformations.
Materials:
-
Indole-2-carboxaldehyde
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of 2-(2-nitrovinyl)-1H-indole
-
To a solution of indole-2-carboxaldehyde (1.0 eq) in nitromethane (10 vol), add ammonium acetate (2.0 eq).
-
Heat the mixture to reflux (approx. 100 °C) in a flask equipped with a condenser for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-nitrovinyl)-1H-indole as a solid.
Step 2: Reduction to this compound
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LAH (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 2-(2-nitrovinyl)-1H-indole (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether. The precipitated salt can be collected by filtration.
Application Notes: Charting the Therapeutic Landscape
The therapeutic potential of this compound is, as of now, largely theoretical. However, by applying the principles of bioisosterism and analyzing the structure-activity relationships of related compounds, we can project its utility in several key therapeutic areas.[4]
Potential as an Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
Mechanistic Rationale: Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. In the context of cancer, upregulation of IDO1 in tumor cells leads to a tryptophan-depleted microenvironment, which suppresses the activity of tumor-infiltrating T-cells and promotes immune tolerance. Consequently, IDO1 is a high-priority target for cancer immunotherapy. Structurally related indol-2-yl ethanones have been identified as inhibitors of IDO1.[5] The ethanamine scaffold could mimic the binding of the natural substrate, tryptophan, with the primary amine interacting with key residues in the active site.
Experimental Approach: Derivatives of this compound can be synthesized and screened for their ability to inhibit recombinant human IDO1 activity in a cell-free assay. Subsequent evaluation in co-culture systems of tumor cells and T-cells can validate their ability to restore T-cell proliferation and function.
A Novel Scaffold for Serotonin Receptor Ligands
Mechanistic Rationale: The tryptamine scaffold is a well-known pharmacophore for serotonin (5-HT) receptors. The spatial arrangement of the indole nitrogen and the terminal amine is crucial for receptor binding and activation. By shifting the ethanamine side chain to the 2-position, we introduce a new vector for this critical distance and orientation. This may lead to compounds with novel selectivity profiles across the diverse family of 5-HT receptors. For instance, this could yield agonists with biased signaling properties or antagonists for receptors implicated in psychiatric or gastrointestinal disorders.
Experimental Approach: A library of N-alkylated and indole-substituted derivatives of this compound should be synthesized and screened against a panel of human 5-HT receptor subtypes in radioligand binding and functional assays (e.g., cAMP or calcium mobilization assays).
Bioisosteric Replacement in Anti-Infective Agents
Mechanistic Rationale: The indole nucleus is a feature of many natural and synthetic antimicrobial and antifungal agents.[2] For example, derivatives of 2,2-di(indol-3-yl)ethanamine have shown promising activity against Leishmania infantum.[6][7] Replacing one or both of the indol-3-yl moieties with an indol-2-yl group could lead to compounds with altered physicochemical properties (e.g., solubility, membrane permeability) and potentially improved efficacy or a different spectrum of activity.
Experimental Approach: Synthesize and test this compound and its derivatives against a panel of pathogenic bacteria, fungi, and parasites using standard minimum inhibitory concentration (MIC) assays.
Comparative Analysis: The Indole-Ethanamine Isomers
To fully appreciate the opportunities presented by the 2-substituted scaffold, it is instructive to compare it with its more famous isomers.
| Feature | 2-(1H-indol-1-yl)ethanamine | This compound | 2-(1H-indol-3-yl)ethanamine (Tryptamine) |
| Primary Role | Synthetic Intermediate[3] | Unexplored Therapeutic Scaffold | Neurotransmitter, Drug Scaffold[2] |
| Key Applications | Synthesis of pyrazinoindoles[3] | Potential IDO1 inhibitors, 5-HT ligands | Antimigraine (Triptans), Antidepressants, Psychedelics |
| Research Status | Niche synthetic applications | Largely uninvestigated | Extensively studied |
| Structural Feature | Side chain on indole nitrogen | Side chain at C2 position | Side chain at C3 position |
Experimental Protocols: Biological Evaluation
Protocol 2: In Vitro IDO1 Inhibition Assay (Cell-Free)
Rationale: This protocol provides a direct measure of a compound's ability to inhibit the enzymatic activity of IDO1. It is a crucial first step in validating the hypothesis that this compound derivatives can act as IDO1 inhibitors.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer
-
Test compounds (derivatives of this compound)
-
N-formylkynurenine (product standard)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, L-Tryptophan solution, and the test compound dilutions. Include wells with a known IDO1 inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Initiate the reaction by adding the recombinant human IDO1 enzyme to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60 °C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Measure the absorbance at 321 nm, which corresponds to the formation of kynurenine.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Concepts
Diagram 1: General Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Isomeric Comparison
Caption: Relationship between indole-ethanamine isomers.
Conclusion and Future Directions
The field of medicinal chemistry is in constant pursuit of novel chemical matter to address unmet medical needs. This compound represents a significant, yet overlooked, opportunity in this endeavor. While its biological activities are not yet characterized, the synthetic accessibility and the proven track record of its isomers provide a compelling case for its investigation. This guide offers the foundational knowledge to begin this exploration. It is our hope that by providing clear synthetic protocols and evidence-based hypotheses for its application, we will inspire researchers to venture down this untrodden path and unlock the therapeutic potential of this intriguing molecule.
References
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
Lucarini, S., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [Link]
-
Patel, D. K., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry. [Link]
-
Roy, V., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]
-
Tojo, S., et al. (2008). Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lucarini, S., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [Link]
-
Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry. [Link]
-
Lee, H. P., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules. [Link]
-
Lucarini, S., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]
-
Misevičius, R., & Meškys, R. (2022). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. [Link]
-
AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. [Link]
-
Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]
-
Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
- Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
-
Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. [Link]
-
Company, R., et al. (2016). Synthesis of 2-substituted tryptophans via a C3- to C2-alkyl migration. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-(1H-Indol-2-yl)ethanamine as a Versatile, Non-Canonical Precursor for Indole Alkaloid Synthesis
Introduction: A Tale of Two Isomers
The indole alkaloid scaffold is a cornerstone of natural product chemistry and drug discovery, with tryptamine, 2-(1H-indol-3-yl)ethanamine , serving as the quintessential biosynthetic and synthetic precursor.[1][2] Its prevalence stems from the intrinsic electronic properties of the indole nucleus, where the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[3] This reactivity profile perfectly enables cornerstone cyclization reactions like the Pictet-Spengler and Bischler-Napieralski, which overwhelmingly proceed via C3 to form the ubiquitous β-carboline (pyrido[3,4-b]indole) framework.[4][5]
This guide, however, focuses on the less-explored isomer: 2-(1H-indol-2-yl)ethanamine . By shifting the ethylamine sidechain from C3 to C2, we fundamentally alter the molecule's reactivity and the topology of the resulting alkaloids. Standard synthetic routes are no longer standard; cyclization is redirected from C3 to alternative positions, providing access to distinct and valuable heterocyclic systems, such as the γ-carboline (pyrido[4,3-b]indole) core. For researchers aiming to expand beyond canonical alkaloid structures, this compound offers a compelling entry point into novel chemical space. This document provides the foundational chemistry, mechanistic rationale, and detailed protocols for leveraging this unique precursor in alkaloid synthesis.
Section 1: Synthesis of the this compound Precursor
Unlike its C3 counterpart, this compound is not as commercially accessible and often requires de novo synthesis. A reliable and scalable approach involves a Henry reaction followed by reduction, starting from indole-2-carbaldehyde.[6]
Workflow for Precursor Synthesis
Caption: Workflow for synthesizing the target precursor.
Protocol 1: Synthesis of this compound
This two-step protocol provides a robust method for preparing the title compound.
Part A: Henry Reaction to form 2-(2-Nitrovinyl)-1H-indole
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-2-carbaldehyde (1.0 eq) in nitromethane (used as both reagent and solvent, ~10-15 mL per gram of aldehyde).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of a suitable base, such as ammonium acetate or anhydrous sodium acetate (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction typically runs for 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. The resulting yellow-orange solid is 2-(2-nitrovinyl)-1H-indole, which can be dried and used in the next step without further purification.
Part B: Reduction to this compound [6]
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Reducing Agent: Under a nitrogen atmosphere, carefully prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 2-(2-nitrovinyl)-1H-indole (1.0 eq) from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is critical for safety and results in a granular precipitate that is easily filtered.
-
-
Isolation & Purification: Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography (silica gel, typically with a DCM/MeOH/NH₄OH gradient) or by conversion to its hydrochloride salt.[7]
Section 2: Cyclization Strategies for γ-Carboline Synthesis
With the ethylamine tether at C2, intramolecular cyclization must engage a different position on the indole ring. The most electronically favorable and sterically accessible site is C3. This redirection leads to the formation of the γ-carboline (pyrido[4,3-b]indole) skeleton, a valuable and less common isomer of the β-carbolines derived from tryptamine.
The Pictet-Spengler Reaction: A Mechanistic Detour
The classical Pictet-Spengler reaction relies on the high nucleophilicity of the indole C3 position to attack an iminium ion formed at the terminus of a C3-ethylamine side chain.[3] With our C2-substituted precursor, this direct pathway is impossible. Instead, the reaction proceeds via an alternative topology.
Causality: The iminium ion, formed from the condensation of this compound and an aldehyde, is positioned at C2. The subsequent intramolecular electrophilic aromatic substitution must occur at the next most nucleophilic position, C3, to form a stable six-membered ring. This results in the γ-carboline product.
Caption: Proposed mechanism for the Pictet-Spengler reaction with the C2 isomer.
Protocol 2: Generalized Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general starting point for the synthesis of tetrahydro-γ-carbolines. Optimization of acid catalyst, solvent, and temperature is often necessary depending on the aldehyde used.[8]
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add the desired aldehyde or ketone (1.0-1.2 eq) at room temperature under a nitrogen atmosphere.
-
Catalyst Addition: Add the acid catalyst. For reactive aldehydes, a milder acid like 10 mol% benzoic acid may suffice. For less reactive carbonyls, a stronger acid like trifluoroacetic acid (TFA, 0.5-1.1 eq) is typically required.
-
Reaction: Stir the mixture at room temperature or heat as required (40-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the desired tetrahydro-γ-carboline.
| Parameter | Condition | Rationale / Field Insight |
| Solvent | Toluene, Dichloromethane (DCM), Acetonitrile | Toluene is effective for azeotropic removal of water at higher temperatures. DCM is a good general-purpose solvent for room temperature reactions. |
| Catalyst | Trifluoroacetic Acid (TFA), HCl, Benzoic Acid | TFA is a strong, non-oxidizing acid effective for activating less reactive aldehydes. Benzoic acid is a milder alternative for sensitive substrates. |
| Temperature | 25 °C to 110 °C | Electron-rich aromatic aldehydes may react at room temperature, while aliphatic or electron-poor aldehydes often require heating to drive the reaction. |
| Aldehyde | Aromatic & Aliphatic | Aromatic aldehydes are generally more reactive. Steric hindrance near the carbonyl group can significantly slow the reaction. |
The Bischler-Napieralski Reaction: A Robust Alternative
The Bischler-Napieralski reaction offers a powerful two-step method to construct dihydro-γ-carbolines.[9] This reaction is often more reliable than the Pictet-Spengler for less-activated systems because it involves the formation of a highly electrophilic nitrilium ion intermediate, which readily undergoes cyclization.[10][11]
Causality: The reaction begins with the acylation of the primary amine to form an amide. This amide is then treated with a strong dehydrating agent (e.g., POCl₃ or P₂O₅) to form a nitrilium ion.[12] This potent electrophile is then attacked by the nucleophilic C3 position of the indole ring in an intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the dihydro-γ-carboline product.
Caption: Two-stage workflow for Bischler-Napieralski synthesis of dihydro-γ-carbolines.
Protocol 3: N-Acylation of this compound
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Acylation: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-acyl derivative, which is often pure enough for the next step.
Protocol 4: Bischler-Napieralski Cyclization
-
Setup: Dissolve the N-acyl intermediate (1.0 eq) from Protocol 3 in an anhydrous solvent such as acetonitrile or toluene.
-
Reagent Addition: Add the dehydrating agent, typically phosphorus oxychloride (POCl₃, 2.0-5.0 eq), dropwise at room temperature. For less reactive substrates, phosphorus pentoxide (P₂O₅) can be used.[9]
-
Reaction: Heat the mixture to reflux (80-110 °C) for 2-12 hours. The reaction should be monitored carefully by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 9.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the dihydro-γ-carboline. The product can be subsequently oxidized to the fully aromatic γ-carboline if desired.
| Parameter | Condition | Rationale / Field Insight |
| Dehydrating Agent | POCl₃, P₂O₅, Tf₂O | POCl₃ is the most common and cost-effective reagent. P₂O₅ is stronger and used for electron-deficient systems.[10] Tf₂O with a hindered base allows for milder, room-temperature conditions in some cases.[13] |
| Solvent | Acetonitrile, Toluene, Xylene | Acetonitrile is a polar aprotic solvent that works well. Toluene or xylene are used for higher reflux temperatures required by less reactive substrates. |
| Temperature | 80 °C to 140 °C | The formation of the nitrilium ion and subsequent cyclization are energy-intensive steps that typically require heating. |
| Workup | Basification with NH₄OH or NaOH | The reaction produces a dihydro-γ-carboline salt. Neutralization is required to isolate the free base for extraction. |
Conclusion
While tryptamine (indol-3-yl) remains the workhorse for β-carboline synthesis, its C2-substituted isomer, this compound, presents a compelling and underutilized tool for synthetic chemists. Its unique structure forces a deviation from canonical reaction pathways, providing reliable access to the γ-carboline (pyrido[4,3-b]indole) ring system via modified Pictet-Spengler and Bischler-Napieralski reactions. By understanding the fundamental principles of indole reactivity, researchers can harness this precursor to construct novel alkaloid scaffolds, thereby diversifying chemical libraries and accelerating the discovery of new biologically active agents.
References
-
Chalmers, J. R., & Jackson, A. H. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 3156-3160. URL: [Link]
-
Wikipedia contributors. (2024). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine). Retrieved from [Link]
-
Sasakura, K., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society. URL: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Angewandte Chemie International Edition. URL: [Link]
-
Guinchard, X., et al. (2021). Au(I)-Catalyzed Pictet-Spengler Reactions All around the Indole Ring. Pharmaceuticals. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. URL: [Link]
-
Umer, S. M., et al. (2021). Synthesis of Indole Alkaloids. MDPI Encyclopedia. Retrieved from [Link]
-
Contente, M. L., & Molinari, F. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. URL: [Link]
-
The Organic Chemistry Tutor. (2022). Bischler-Napieralski Reaction. YouTube. Retrieved from [Link]
-
Zhang, W., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Nature Communications. URL: [Link]
-
Cordell, G. A., & Choi, T. (n.d.). Alkaloids and their Biosynthesis. EOLSS. Retrieved from [Link]
-
Wikipedia contributors. (2024). Tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. eolss.net [eolss.net]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2-(1H-indol-2-yl)ethanamine for High-Throughput Biological Screening
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its bicyclic aromatic structure is found in a multitude of natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals, enabling it to interact with a wide range of biological targets.[3][4] 2-(1H-indol-2-yl)ethanamine, an isomer of the well-known tryptamine, represents a particularly valuable, yet underexplored, starting point for chemical library synthesis. Its unique substitution pattern offers a distinct vector for molecular exploration compared to the more common 3-substituted indoles.
The primary objective of derivatizing this core structure is to rapidly generate a library of structurally diverse analogues. By systematically modifying the terminal primary amine, we can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. This application note provides a detailed guide with validated protocols for several robust derivatization strategies, subsequent compound characterization, and foundational biological screening assays to identify novel bioactive lead compounds.
Overall Experimental Workflow
The process of generating and screening a chemical library from a single scaffold follows a logical progression. The workflow is designed to ensure synthetic success, structural verification, and meaningful biological data acquisition.
Caption: Overall workflow from starting material to lead development.
Synthetic Derivatization Strategies & Protocols
The primary amine of this compound is a versatile handle for a variety of chemical transformations. Below are four robust protocols selected for their reliability, broad substrate scope, and relevance to medicinal chemistry.
Caption: Key derivatization reactions for this compound.
Strategy 1: N-Acylation to Form Amides
Rationale: Acylation is a fundamental transformation that introduces an amide bond, a cornerstone of peptide chemistry and a common feature in many drugs. The reaction is typically high-yielding and tolerates a vast array of commercially available acid chlorides and anhydrides, allowing for rapid diversification.
Protocol: General Procedure for N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.
-
Acylating Agent Addition: Add the desired acid chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Reductive Amination to Form Secondary Amines
Rationale: Reductive amination is a powerful and controlled method for creating secondary or tertiary amines.[5][6] It avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[7] The reaction proceeds via an intermediate imine, which is reduced in situ. We recommend sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent due to its mild nature and selectivity for imines over aldehydes/ketones.[7]
Protocol: General Procedure for Reductive Amination
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Dissolve in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the solution. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Strategy 3: Thiourea Formation
Rationale: The thiourea moiety is a valuable pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][8] The synthesis is exceptionally straightforward, involving the direct addition of the amine to an isothiocyanate.
Protocol: General Procedure for Thiourea Synthesis
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile (ACN) (approx. 0.2 M) in a round-bottom flask.
-
Reagent Addition: Add the desired isothiocyanate (1.05 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. In many cases, the product will precipitate from the solution. Monitor by TLC.
-
Workup & Purification: If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Structural Characterization of Derivatives
Unequivocal structural confirmation of each new derivative is mandatory before biological screening. A combination of spectroscopic methods should be employed.[9]
| Technique | Purpose | Expected Observations for a Successful Derivatization |
| ¹H NMR | Confirms proton environment and structure. | Disappearance of the broad -NH₂ singlet. Appearance of a new amide N-H triplet (for acylation) or secondary amine N-H broad signal. Appearance of new signals corresponding to the added R-group. Characteristic indole ring protons should remain, though their chemical shifts may be slightly altered.[10][11] |
| ¹³C NMR | Confirms carbon backbone. | Appearance of new carbon signals from the added moiety. A new carbonyl signal (~165-175 ppm) for amides or a thiocarbonyl signal (~180-190 ppm) for thioureas. |
| HRMS | Determines exact mass and confirms elemental formula. | The measured m/z value for the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass for the expected product formula.[12] |
| FTIR | Identifies key functional groups. | Disappearance of the primary amine N-H scissoring band (~1600 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) or S=O stretches for sulfonamides (~1350 and 1160 cm⁻¹). |
Protocols for Primary Biological Screening
The newly synthesized library of compounds can be subjected to a variety of biological assays. The choice of assay is dictated by the therapeutic area of interest. Below are two representative protocols for common primary screens.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: This is a fundamental colorimetric assay to determine the general cytotoxicity of the compounds against a cancer cell line (e.g., HeLa, A549) or to assess safety against a non-cancerous cell line (e.g., HEK293). It measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then further dilute in culture medium (final DMSO concentration <0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Enzyme Inhibition Assay (Indoleamine 2,3-Dioxygenase - IDO1)
Rationale: IDO1 is a key enzyme in the kynurenine pathway and a major target in cancer immunotherapy.[13] A fluorescence-based assay can be used to screen for inhibitors.[14]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5). Prepare solutions of recombinant human IDO1 enzyme, L-Tryptophan (substrate), and the test compounds (derivatives).
-
Assay Plate Setup: In a 96-well black plate, add 50 µL of assay buffer containing the IDO1 enzyme and the test compound at various concentrations.
-
Incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the L-Tryptophan substrate solution.
-
Reaction Progression: Incubate the plate at 37 °C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of trichloroacetic acid.
-
Kynurenine Measurement: Heat the plate at 65 °C for 30 minutes to convert N-formylkynurenine to kynurenine. After cooling, the fluorescence of kynurenine is measured (Excitation: 365 nm, Emission: 480 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Data Presentation
Results from primary screens should be tabulated to facilitate comparison and hit selection.
Table 1: Representative Biological Screening Data
| Compound ID | Derivatization Method | R-Group | Cytotoxicity IC₅₀ (µM) [HeLa Cells] | IDO1 Inhibition IC₅₀ (µM) |
|---|---|---|---|---|
| IND-AC-01 | N-Acylation | 4-Chlorobenzoyl | 25.4 | >100 |
| IND-AC-02 | N-Acylation | 2-Naphthoyl | 12.1 | 85.3 |
| IND-RA-01 | Reductive Amination | Benzyl | >100 | 45.6 |
| IND-RA-02 | Reductive Amination | 3-Pyridylmethyl | 78.2 | 8.9 |
| IND-TU-01 | Thiourea Formation | Phenyl | 5.6 | 15.2 |
| IND-TU-02 | Thiourea Formation | 4-Nitrophenyl | 2.1 | 11.4 |
| Doxorubicin | (Positive Control) | N/A | 0.8 | N/A |
| Epacadostat | (Positive Control) | N/A | >100 | 0.05 |
Data are hypothetical and for illustrative purposes only.
From this illustrative data, compound IND-TU-02 would be identified as a promising "hit" for further investigation as a potential cytotoxic agent, while IND-RA-02 shows interesting selective activity as an IDO1 inhibitor. These hits would then proceed to secondary assays and lead optimization studies.
Caption: A typical screening funnel from a compound library to lead candidates.
References
-
Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Bioscience, Biotechnology, and Biochemistry, 2011. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube, 2025. [Link]
-
A fluorescence-based assay for indoleamine 2,3-dioxygenase. Analytical Biochemistry, 2005. [Link]
-
Indole and indoline scaffolds in drug discovery. ResearchGate, 2018. [Link]
-
The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI, 2021. [Link]
-
New indole derivatives from endophytic fungus Colletotruchum sp. HK-08 originated from leaves of Nerium indicum. NIH PMC, 2024. [Link]
-
Synthesis of some N-substituted indole derivatives and their biological activities. Pharmazie, 1992. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. SCIRP, 2015. [Link]
-
Reductive amination. Wikipedia. [Link]
-
From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry, 2009. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ResearchGate, 2017. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
-
Substrate scope of aldehydes and amines for reductive amination. ResearchGate, 2019. [Link]
-
Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases, 2024. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. NIH PMC, 2012. [Link]
-
Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. ResearchGate, 2013. [Link]
-
Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. NIH PMC, 2022. [Link]
-
In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. NIH, 2019. [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI, 2024. [Link]
-
Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. NIH, 2021. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 2022. [Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library, 2000. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. Molecules, 2025. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections, 2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]
- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. New indole derivatives from endophytic fungus Colletotruchum sp. HK-08 originated from leaves of Nerium indicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescence-based assay for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Investigation of 2-(1H-indol-2-yl)ethanamine: A Guide to In Vitro and In Vivo Characterization
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological assessment of 2-(1H-indol-2-yl)ethanamine. While its isomer, tryptamine (2-(1H-indol-3-yl)ethanamine), is extensively studied, this guide focuses on the methodological framework to characterize the 2-substituted analogue, a less-explored but potentially significant chemical entity. We will delve into the foundational in vitro and in vivo assays essential for elucidating its mechanism of action, receptor affinity, functional potency, and behavioral effects, with a primary focus on its expected interactions with the serotonergic system.
Introduction: The Significance of the Indole Ethylamine Scaffold
The indole ethylamine core is a privileged scaffold in neuropharmacology, forming the backbone of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a multitude of psychoactive compounds.[1][2] These molecules exert their effects primarily through interactions with serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel that modulate a vast array of physiological and cognitive processes.[1] The positioning of the ethylamine side chain on the indole ring is a critical determinant of pharmacological activity. While the vast majority of research has focused on 3-substituted indole ethylamines (tryptamines), the 2-substituted isomer, this compound, represents a valuable subject for comparative pharmacological investigation to understand the nuanced structure-activity relationships within this chemical class.
Part 1: In Vitro Characterization: Unveiling Molecular Interactions
The initial step in characterizing a novel compound is to determine its binding affinity and functional activity at specific molecular targets. For an indole ethylamine derivative, the primary targets of interest are the serotonin receptors.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone of pharmacology, allowing for the precise measurement of a compound's affinity (Ki) for a specific receptor.[1] These assays are typically conducted as competition experiments, where the test compound's ability to displace a known high-affinity radioligand from the receptor is quantified.
Principle: A fixed concentration of a radioactively labeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with a source of the target receptor (e.g., cell membranes from a cell line overexpressing the receptor or brain tissue homogenates). The addition of increasing concentrations of the unlabeled test compound, this compound, will compete for binding to the receptor, leading to a dose-dependent decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for 5-HT Receptors
-
Membrane Preparation:
-
Culture cells expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A) to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[3]
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for each condition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin), 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Test Compound: Add 50 µL of the desired concentration of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation. Use a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a full competition curve.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Tryptamine at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Tryptamine (3-isomer) | >10,000[4] | 5,000[5] | >10,000[5] | 7.36 (EC50)[4] | 120[5] | High nM[6] | High nM[6] |
Note: Data for tryptamine is provided for comparative purposes. The pharmacological profile of the 2-isomer is expected to differ.
Functional Assays: Determining Agonist or Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Does this compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have a more complex modulatory role? Functional assays measure the downstream signaling events following receptor binding.
Principle: cAMP Assays
Many serotonin receptors, such as the 5-HT1 and 5-HT5 subtypes, are coupled to the inhibitory G-protein, Gi/o, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] Conversely, receptors like 5-HT4, 5-HT6, and 5-HT7 are coupled to the stimulatory G-protein, Gs, which activates adenylyl cyclase and increases cAMP levels.[8] By measuring changes in intracellular cAMP, we can determine the functional activity of a test compound.
Signaling Pathway: 5-HT1A Receptor (Gi-coupled)
Caption: Gi-coupled signaling pathway of the 5-HT1A receptor.
Detailed Protocol: cAMP Functional Assay
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human serotonin receptor of interest.
-
Plate the cells in a 96- or 384-well plate and grow to near confluency. For adherent cells, incubate overnight to allow for attachment.[9]
-
-
Compound Incubation:
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
For agonist testing: Add serial dilutions of this compound to the wells.
-
For antagonist testing: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes, then add a known agonist at a concentration that produces a submaximal response (e.g., EC80).[8]
-
-
Cell Lysis and cAMP Measurement:
-
After the appropriate incubation time (e.g., 30 minutes), lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
For agonist activity: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist activity: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the compound concentration to determine the IC50 value.
-
Table 2: Hypothetical Functional Potency (EC50/IC50, nM) of this compound
| Compound | Assay Type | 5-HT1A | 5-HT2A | 5-HT6 |
| This compound | Agonist (cAMP Inhibition) | Data to be determined | N/A (Gq-coupled) | N/A |
| This compound | Agonist (Calcium Mobilization) | N/A | Data to be determined | N/A |
| This compound | Agonist (cAMP Production) | N/A | N/A | Data to be determined |
Note: The appropriate functional assay depends on the G-protein coupling of the receptor subtype.
Part 2: In Vivo Characterization: Assessing Behavioral Effects
In vivo studies in animal models are essential to understand the physiological and behavioral consequences of a compound's action in a complex biological system.
Head-Twitch Response (HTR): A Behavioral Proxy for 5-HT2A Receptor Activation
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogenic compounds.[4][5] It is a valuable tool for assessing the potential psychoactive effects of novel tryptamine derivatives.
Principle: Administration of a 5-HT2A agonist induces a characteristic head-twitch behavior. The frequency of these twitches is dose-dependent and can be blocked by pre-treatment with a 5-HT2A antagonist, confirming the mechanism of action.
Experimental Workflow: Head-Twitch Response Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Tryptamine Analogs
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous class of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and pathophysiological processes, making them a prime target for therapeutic drug development.[1] Tryptamine analogs, a class of compounds structurally related to serotonin, are of significant interest for their potential to modulate these receptors and treat conditions ranging from depression and anxiety to migraines and psychosis.[1][2] Radioligand binding assays are a cornerstone of pharmacological research, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor target.[1][3][4] These assays are indispensable for determining key binding parameters such as the affinity of a compound for a receptor (Ki), the density of receptors in a given tissue or cell preparation (Bmax), and the dissociation constant (Kd) of the radioligand.[1][5][6]
This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of tryptamine analogs with serotonergic receptors. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to impart a deeper understanding of the principles behind the methodologies, ensuring that researchers can design, execute, and interpret their experiments with confidence and scientific rigor.
Principles of Radioligand Binding Assays
Radioligand binding assays directly measure the binding of a radioactively labeled ligand to a receptor.[1] The fundamental principle is based on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[7] There are three primary types of radioligand binding experiments: saturation, competition (or inhibition), and kinetic assays.[8][9][10]
-
Saturation Assays: These experiments are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand.[1][11] The goal is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[5][6][11]
-
Competition Assays: These assays measure the ability of an unlabeled test compound (like a tryptamine analog) to compete with a fixed concentration of a radioligand for binding to the receptor.[7][12] The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[1][7]
-
Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing insights into the binding kinetics.[3][5][6]
A critical aspect of all radioligand binding assays is the differentiation between specific and non-specific binding. Specific binding is the interaction of the radioligand with the receptor of interest, while non-specific binding is the binding of the radioligand to other components in the assay, such as lipids, proteins, and the filter apparatus itself.[7][13] To measure non-specific binding, a high concentration of an unlabeled ligand that is known to bind to the receptor with high affinity is added to a parallel set of tubes to block the specific binding of the radioligand.[7][13] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[10]
Serotonergic Receptor Signaling Pathways
A foundational understanding of the signaling pathways associated with the target serotonergic receptors is crucial for contextualizing the binding data with potential functional outcomes.[1]
Caption: Simplified signaling pathways of major serotonin receptor families.
Experimental Protocols
The following protocols provide a detailed framework for conducting saturation and competition radioligand binding assays for tryptamine analogs targeting serotonergic receptors. These protocols are designed to be adaptable to specific receptor subtypes and radioligands.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates (e.g., rat brain cortex).[14]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype under investigation. The choice of radioligand is critical and should exhibit high specific activity (>20 Ci/mmol for a tritiated ligand) and low non-specific binding.[10]
-
Test Compound: Tryptamine analog of interest, dissolved in a suitable solvent (e.g., DMSO, distilled water).[14]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, which may contain various salts (e.g., 10 mM MgCl₂) and protease inhibitors as required for the specific receptor.[14][15]
-
Wash Buffer: Ice-cold assay buffer.[14]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand known to bind to the receptor with high affinity (e.g., serotonin).[14]
-
Scintillation Cocktail: A solution for detecting radioactive decay.[14]
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[14][16][17]
-
Filtration Apparatus: A vacuum manifold or cell harvester.[14]
-
Scintillation Counter: To measure radioactivity.[14]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Saturation Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[18]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (typically 100-500 µg/mL).[13] The protein concentration should be optimized to ensure a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
For each concentration, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding wells, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM serotonin).[14]
-
-
Incubation:
-
Add increasing concentrations of the radioligand to the wells. A typical range would be 0.1 to 10 times the expected Kd of the radioligand.[19]
-
Add the prepared membrane suspension to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.[18]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[18] The incubation time should be determined from kinetic experiments.
-
-
Filtration and Washing:
-
Counting and Data Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[18]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration and analyze the data using non-linear regression to determine the Kd and Bmax values.[5][6]
-
Detailed Protocol: Competition Binding Assay
-
Assay Setup:
-
Prepare serial dilutions of the tryptamine analog (test compound) in the assay buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled reference ligand).
-
-
Incubation:
-
Add a fixed concentration of the radioligand to each well. The concentration of the radioligand should ideally be at or below its Kd value to maximize the sensitivity of the assay.[10]
-
Add the different concentrations of the tryptamine analog to the respective wells.
-
Initiate the reaction by adding the membrane suspension.
-
Incubate the plate under the same conditions as the saturation assay to ensure equilibrium is reached.
-
-
Filtration, Washing, and Counting:
-
Follow the same filtration, washing, and counting procedures as described for the saturation binding assay.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[20]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from saturation experiments.[19]
-
Data Presentation and Interpretation
Quantitative data from radioligand binding assays should be presented clearly and concisely. The following table summarizes key parameters that should be determined and reported.
| Parameter | Description | Determined From | Typical Units |
| Kd | Equilibrium dissociation constant of the radioligand; a measure of its affinity. | Saturation Assay | nM |
| Bmax | Maximum number of binding sites; a measure of receptor density. | Saturation Assay | fmol/mg protein |
| IC50 | Concentration of the test compound that inhibits 50% of specific radioligand binding. | Competition Assay | nM |
| Ki | Inhibition constant of the test compound; a measure of its affinity for the receptor. | Competition Assay | nM |
Troubleshooting Common Issues
High non-specific binding can be a significant issue in radioligand binding assays, potentially obscuring the specific binding signal.[13] Ideally, non-specific binding should be less than 50% of the total binding at the Kd concentration of the radioligand.
Potential Causes and Solutions for High Non-specific Binding:
-
Radioligand Issues:
-
High concentration: Use a lower concentration of the radioligand, ideally at or below the Kd.[13]
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.[10][13] Consider using a more hydrophilic alternative if available.
-
Purity: Ensure the radiochemical purity is high (>90%).[10][13]
-
-
Assay Conditions:
-
Membrane protein concentration: Reduce the amount of membrane protein per well.[13]
-
Incubation time: Shorter incubation times may reduce non-specific binding, but ensure equilibrium is still reached for specific binding.[13]
-
Buffer composition: Including bovine serum albumin (BSA) or using a more physiological buffer like artificial extracellular fluid (aECF) can help reduce non-specific interactions.[13][15]
-
Filter pre-treatment: Pre-soaking filter plates with 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding to the filter material.[16]
-
Advanced Techniques: Scintillation Proximity Assay (SPA)
For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous alternative to traditional filtration assays, eliminating the need for separation of bound and free radioligand.[21][22] In SPA, the receptor preparation is captured on beads containing a scintillant.[21][22] Only radioligand that is bound to the receptor is in close enough proximity to the scintillant to generate a light signal.[21][23]
Caption: Principle of Scintillation Proximity Assay (SPA).
Conclusion
Radioligand binding assays are a powerful and versatile tool for characterizing the interaction of tryptamine analogs with serotonergic receptors.[24][25] By carefully selecting the appropriate assay type, optimizing experimental conditions, and correctly analyzing the data, researchers can obtain high-quality, reproducible results that are crucial for advancing our understanding of these important drug targets and for the development of novel therapeutics.
References
-
The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. PubMed. [Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]
-
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Radioligand binding assays and their analysis. PubMed. [Link]
-
Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. University of Texas at El Paso. [Link]
-
Analyzing radioligand binding data. PubMed. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Link. [Link]
-
Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. ResearchGate. [Link]
-
Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. [Link]
-
6 questions with answers in RADIOLIGAND ASSAY. ResearchGate. [Link]
-
Radioligand binding methods: practical guide and tips. American Journal of Physiology. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
-
Scintillation Proximity-based Thermostability Assay. A. Overview of... ResearchGate. [Link]
-
Principle of time-resolved Scintillation Proximity Assay (SPA) to... ResearchGate. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Receptor Binding Assay - Part 1. YouTube. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]
-
Binding of tryptamine analogs at h5-HT1E receptors: a structure-affinity investigation. PubMed. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Binding of tryptamine analogs at h5-HT1E receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. revvity.com [revvity.com]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. graphpad.com [graphpad.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. brieflands.com [brieflands.com]
- 20. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scite.ai [scite.ai]
- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Quantification of 2-(1H-indol-2-yl)ethanamine (Tryptamine) in Biological Samples
Abstract
This document provides a comprehensive technical guide for the quantification of 2-(1H-indol-2-yl)ethanamine, commonly known as tryptamine, in biological matrices such as plasma and urine. Tryptamine, an endogenous monoamine neurotransmitter and neuromodulator, plays a significant role in various physiological and neurological processes. Its accurate measurement is critical for research in neuroscience, pharmacology, and drug development. This guide details two robust, validated analytical methods: the "gold standard" Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for maximum sensitivity and specificity, and a cost-effective High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) alternative. We provide step-by-step protocols, discuss the rationale behind experimental choices, and present guidelines for method validation in accordance with industry standards.
Introduction: The Analytical Imperative for Tryptamine
Tryptamine is structurally related to the amino acid tryptophan and is implicated in a wide array of neurological functions. As an endogenous trace amine, its low physiological concentrations present a significant analytical challenge. Accurate quantification is essential for understanding its pharmacokinetics, metabolism, and relationship to clinical effects, particularly with the renewed interest in tryptamine derivatives for therapeutic applications.[1]
The primary challenges in quantifying tryptamine in biological samples include:
-
Low Endogenous Levels: Requiring highly sensitive analytical instrumentation.
-
Matrix Complexity: Biological fluids like plasma and urine contain numerous interfering substances that can affect accuracy.[2]
-
Chemical Similarity: Structural resemblance to other indoleamines (e.g., serotonin) necessitates highly selective methods.
To address these challenges, a well-designed analytical workflow, from sample preparation to data acquisition, is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is widely regarded as the definitive technique for this purpose due to its superior sensitivity and selectivity.[1][3]
Comparison of Key Analytical Techniques
While LC-MS/MS is the preferred method, HPLC-FLD offers a viable alternative when resources are limited. The choice of technique depends on the specific requirements of the study.
| Feature | UHPLC-MS/MS | HPLC-FLD |
| Principle | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | Chromatographic separation followed by detection of native fluorescence of the indole ring. |
| Sensitivity | Very High (pg/mL to low ng/mL).[4] | Moderate to High (low ng/mL).[4] |
| Selectivity | Extremely High. Unambiguous identification based on retention time and mass transitions. | Good. Potential for interference from other naturally fluorescent compounds. |
| Throughput | High, with typical run times < 8 minutes.[3] | Moderate, with typical run times > 10 minutes. |
| Cost | High initial investment and operational costs. | Lower initial investment and operational costs. |
| Expertise | Requires specialized training for operation and data interpretation. | More accessible to a broader range of laboratory personnel. |
Gold Standard Protocol: UHPLC-MS/MS
This method provides the highest level of confidence in quantitative results and is suitable for regulated bioanalysis. The core principle is isotope dilution mass spectrometry, where a stable isotope-labeled internal standard (e.g., tryptamine-d4) is added to every sample at the start of the preparation process.[2][5] This standard co-elutes with the analyte and experiences the same variations during extraction and ionization, allowing for highly precise correction.[2]
3.1. Experimental Workflow (UHPLC-MS/MS)
Caption: UHPLC-MS/MS workflow for tryptamine quantification.
3.2. Detailed Protocol
Materials and Reagents:
-
Tryptamine analytical standard
-
Tryptamine-d4 (or other suitable deuterated analog) as internal standard (IS).[6][7]
-
LC-MS grade acetonitrile (ACN) and water
-
LC-MS grade formic acid (FA)
-
Human plasma/urine (drug-free, with anticoagulant like EDTA for plasma)
Step-by-Step Procedure (Protein Precipitation):
-
Sample Aliquoting: Pipette 100 µL of each calibrator, quality control (QC), or unknown biological sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the tryptamine-d4 working solution (e.g., 100 ng/mL in 50% methanol) to every tube. This step is critical for correcting variability.[2]
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the amine protonated and improves stability.[8]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex briefly and centrifuge to settle any particulates.
-
Analysis: Transfer the final extract to autosampler vials and inject into the LC-MS/MS system.
3.3. Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| UHPLC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[8][9] | Provides excellent retention and peak shape for polar basic compounds like tryptamine. |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] | Acidic modifier promotes protonation for better retention and ESI+ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][9] | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate | A gradient is essential to elute tryptamine with a good peak shape while cleaning the column of more hydrophobic matrix components. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[8] | The primary amine on tryptamine is readily protonated, making it ideal for positive ion mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[8] | Provides superior selectivity and sensitivity by monitoring specific precursor → product ion transitions. |
| MRM Transitions | Tryptamine: Q1 161.1 → Q3 144.1; Tryptamine-d4: Q1 165.1 → Q3 148.1 | These are characteristic fragments resulting from the loss of the ethylamine side chain, providing structural confirmation. |
Alternative Protocol: HPLC with Fluorescence Detection (HPLC-FLD)
This method leverages the natural fluorescence of tryptamine's indole ring, offering good sensitivity without the need for a mass spectrometer. It is a robust and cost-effective choice for many research applications.
4.1. Experimental Workflow (HPLC-FLD)
Caption: HPLC-FLD workflow for tryptamine quantification.
4.2. Detailed Protocol
Materials and Reagents:
-
As above, but a structural analog (e.g., 5-Methyltryptamine) can be used as an internal standard if a mass spectrometer is unavailable for a deuterated IS.
-
Phosphate buffer (0.75 M, pH 10.0)
-
n-propanol, diethyl ether, Hydrochloric acid (HCl, 0.1 M)
Step-by-Step Procedure (Liquid-Liquid Extraction): [10]
-
Sample Aliquoting: To 1 mL of urine in a glass tube, add the internal standard.
-
Alkalinization: Add 1 mL of 0.75 M phosphate buffer (pH 10.0). This deprotonates the primary amine, making tryptamine more soluble in organic solvents for extraction.
-
Organic Extraction: Add 5 mL of an extraction solvent (e.g., 15% v/v n-propanol in diethyl ether). Vortex vigorously for 2 minutes and centrifuge to separate the phases.[10]
-
Back-Extraction: Transfer the top organic layer to a new tube. Add 200 µL of 0.1 M HCl. Vortex for 2 minutes. The acidic aqueous phase protonates the tryptamine, pulling it back out of the organic solvent, which cleans up and concentrates the sample.
-
Analysis: Centrifuge to separate phases. Collect the bottom acidic aqueous layer and inject it into the HPLC-FLD system.[10]
4.3. Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| HPLC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[11] | Standard column for reliable separation. |
| Mobile Phase | Isocratic or gradient mix of acetate/phosphate buffer and acetonitrile/methanol. | The buffer controls the pH to ensure consistent retention time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | Fluorescence Detector | |
| Excitation λ | ~280 nm | Wavelength to excite the indole ring.[12] |
| Emission λ | ~360 nm | Wavelength at which the excited indole ring fluoresces.[12] |
Method Validation
Any quantitative method used for drug development or clinical research must be validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies like the FDA.[13][14] Key parameters include:
| Parameter | Description | Typical Acceptance Criteria (FDA)[13][15] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of repeated measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Assessed to ensure it does not compromise accuracy or precision. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the baseline value. |
Conclusion
The accurate quantification of this compound in biological samples is achievable through well-designed and validated analytical methods. The UHPLC-MS/MS protocol described herein offers the highest sensitivity and specificity, making it the gold standard for pharmacokinetic and clinical studies. For laboratories where access to mass spectrometry is limited, the HPLC-FLD method provides a robust and reliable alternative. The successful implementation of these protocols hinges on careful sample preparation, meticulous instrument operation, and a thorough understanding of method validation principles.
References
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (URL: [Link])
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (URL: [Link])
-
Bioanalytical Method Validation FDA 2001.pdf. (URL: [Link])
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (URL: [Link])
-
UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed. (URL: [Link])
-
LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed. (URL: [Link])
-
High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed. (URL: [Link])
-
Quantification of tryptophan in plasma by high performance liquid chromatography. (URL: [Link])
-
Mass spectra of some specifically deuterated tryptamines - PubMed. (URL: [Link])
-
Quantification of tryptamine in brain using high-performance liquid chromatography. (URL: [Link])
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (URL: [Link])
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (URL: [Link])
-
Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. (URL: [Link])
-
High performance liquid chromatographic analysis of time-dependent changes in urinary excretion of indoleamines following tryptophan administration - PubMed. (URL: [Link])
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])
-
Quantification of tryptophan in plasma by high performance liquid chromatography - SciELO. (URL: [Link])
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Mass spectra of some specifically deuterated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High performance liquid chromatographic analysis of time-dependent changes in urinary excretion of indoleamines following tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-indol-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(1H-indol-2-yl)ethanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this valuable synthetic sequence. We will explore the critical parameters of the most common synthetic route, troubleshoot potential issues, and compare methodologies to ensure robust and reproducible outcomes.
Overview of the Primary Synthetic Route
The most prevalent and scalable synthesis of this compound is a two-step process commencing from indole-2-carboxaldehyde.
-
Step 1: Henry Condensation. An olefination reaction between indole-2-carboxaldehyde and nitromethane to form the intermediate, 2-(2-nitrovinyl)-1H-indole.
-
Step 2: Reduction. The reduction of both the nitro group and the alkene of the nitrovinyl intermediate to yield the target primary amine, this compound.
This pathway is favored for its accessible starting materials and generally reliable transformations. However, yield optimization at each stage requires careful control of reaction conditions.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Part 1: The Henry Condensation (Indole-2-carboxaldehyde → 2-(2-nitrovinyl)-1H-indole)
Question 1: My Henry reaction has a low yield and produces a dark, insoluble material. What's happening and how can I fix it?
This is a classic issue when working with indoles, which are susceptible to polymerization under acidic conditions.[1] The formation of dark, resinous byproducts is a strong indicator of acidic degradation.
-
Causality: While the Henry reaction is base-catalyzed, the workup or local concentration of reagents can create acidic microenvironments. The indole nucleus, particularly at the C3 position, is highly nucleophilic and prone to protonation, initiating a polymerization cascade.[1][2]
-
Troubleshooting Steps:
-
Choice of Base: Avoid strong mineral acids in workup. Use a mild base catalyst for the reaction itself. Ammonium acetate is a common and effective choice as it buffers the reaction medium.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. For many indole-based Henry reactions, refluxing in a solvent like acetic acid or xylene with a Dean-Stark trap to remove water is effective.
-
Non-Acidic Reagents: For nitration, which is not part of this step but a common indole reaction, non-acidic agents like benzoyl nitrate are used to prevent polymerization, illustrating the principle of avoiding strong acids with indoles.[1]
-
Purification: After the reaction, avoid strong acids during extraction. A simple filtration and wash of the precipitated nitrovinyl product is often sufficient. If chromatography is needed, ensure the silica gel is neutralized.
-
Question 2: The reaction is sluggish and starting material remains even after extended reaction times. What factors control the reaction rate?
-
Causality: The rate of a Henry condensation is dependent on the efficient deprotonation of nitromethane and the subsequent nucleophilic attack on the aldehyde carbonyl. Inefficient water removal can also hinder the final dehydration step to the alkene.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure a slight excess of nitromethane is used to drive the reaction forward.
-
Water Removal: If the reaction is run in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove the water formed during the condensation. This is critical for driving the equilibrium towards the product.
-
Catalyst Loading: Ensure an adequate amount of the base catalyst (e.g., ammonium acetate) is present.
-
Part 2: The Reduction (2-(2-nitrovinyl)-1H-indole → this compound)
Question 3: I need to reduce the nitrovinyl intermediate. Which reduction method offers the best yield and purity?
The choice of reducing agent is the most critical factor for yield and safety in this synthesis. The three most common methods are reduction with Lithium Aluminum Hydride (LAH), catalytic hydrogenation, and Sodium Borohydride with a transition metal salt.[3][4][5]
-
Expert Analysis:
-
Lithium Aluminum Hydride (LAH): This is a powerful, non-selective reducing agent that readily reduces both the alkene and the nitro group.[3][6] It often provides high yields but requires stringent anhydrous conditions and careful handling due to its pyrophoric nature.[6][7] The workup can be cumbersome, involving quenching of excess LAH and removal of aluminum salts.[7]
-
Catalytic Hydrogenation: This method, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, is a cleaner and "greener" alternative.[6][8] It avoids stoichiometric metal waste. However, reactions can be slow, require specialized high-pressure equipment, and the catalyst can be sensitive to poisoning by impurities.
-
Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂): This system has emerged as an excellent alternative, offering high yields under mild conditions without the need for an inert atmosphere or high pressure.[4][5][9] It is safer and easier to handle than LAH. The reaction is typically fast (10-30 minutes at reflux) and the workup is straightforward.[4][5]
-
| Method | Pros | Cons | Typical Yield Range | Key Considerations |
| LiAlH₄ (LAH) | High reactivity, often fast, effective for nitroalkenes.[3] | Pyrophoric, requires strict anhydrous conditions, hazardous workup, poor atom economy.[6] | 70-90% | Safety protocols are paramount. Inverse addition at 0 °C is recommended. |
| Catalytic H₂ | "Green" method, clean reaction, no metal salt waste.[8] | Requires pressure equipment, can be slow, catalyst poisoning is a risk. | 65-85% | Catalyst choice (Pd/C, Raney Ni), solvent, and H₂ pressure must be optimized. |
| NaBH₄/CuCl₂ | High yield, mild conditions, short reaction time, safer than LAH, no inert atmosphere needed.[4][5][9] | Requires a catalytic amount of a transition metal salt. | 75-90% | The order of addition is important. The reaction is often exothermic.[10] |
Question 4: I'm using LAH and my yields are inconsistent. What are the most critical parameters to control?
-
Causality: LAH reacts violently with water and protic solvents. Any moisture will consume the reagent and reduce the effective stoichiometry, leading to incomplete reduction and lower yields. Overheating during the reaction or quench can lead to side product formation.
-
Best Practices for LAH Reduction:
-
Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., THF, diethyl ether).
-
Inverse Addition: Add a solution of the nitrovinyl indole slowly to a cooled (0 °C) suspension of LAH in your solvent. This maintains a low concentration of the substrate and helps control the exotherm.
-
Temperature Control: Maintain the temperature at 0 °C during addition and then allow the reaction to slowly warm to room temperature or gently reflux as needed, monitored by TLC.
-
Careful Quenching: Cool the reaction back to 0 °C before quenching. A common and effective method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (the Fieser workup).[7] This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Question 5: I want to use the safer NaBH₄/CuCl₂ method. Can you provide a protocol?
This method is highly recommended for its safety, efficiency, and high yield.[4][5] The proposed mechanism involves the in-situ reduction of Cu(II) to active copper species which facilitates the reduction.[4]
Detailed Protocol: Reduction using NaBH₄/CuCl₂
-
Reagents & Equipment:
-
2-(2-nitrovinyl)-1H-indole
-
Sodium borohydride (NaBH₄) (7.5 equivalents)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic, ~0.1 equivalents)
-
Isopropyl alcohol (IPA) and Water (2:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, suspend NaBH₄ (7.5 eq.) in a 2:1 mixture of IPA/water.
-
Carefully add the 2-(2-nitrovinyl)-1H-indole (1 eq.) in portions to the stirred suspension. The reaction can be exothermic.
-
Add a catalytic amount of CuCl₂·2H₂O. An exotherm and gas evolution will be observed.
-
Heat the mixture to reflux (approx. 80°C) for 15-30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.[4]
-
Cool the reaction to room temperature. Carefully add aqueous NaOH (e.g., 25-35% solution) to quench any remaining borohydride and to basify the mixture.[10]
-
Extract the product into an organic solvent (e.g., ethyl acetate, DCM, or IPA).[10]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify further by column chromatography or acid-base extraction as needed.
-
Part 3: General & Advanced Topics
Question 6: Is it necessary to protect the indole N-H proton during this synthesis?
-
Expert Analysis: For this specific two-step sequence (Henry reaction followed by reduction), N-H protection is generally not required and adds unnecessary steps.
-
The Henry reaction is base-catalyzed and compatible with the free N-H.
-
The common reduction methods (LAH, catalytic hydrogenation, NaBH₄/CuCl₂) are also compatible. While LAH will deprotonate the N-H, this consumes one equivalent of hydride but typically does not prevent the desired reduction. Simply factoring this into the stoichiometry of LAH is sufficient.
-
-
When to Consider N-Protection: Protection becomes necessary when using reagents that are incompatible with the acidic N-H proton. This includes:
-
Strongly basic organometallic reagents: Such as n-butyllithium (n-BuLi) for lithiation at the C2 position.[2]
-
Certain coupling reactions: Where the free N-H might interfere.
-
Common Protecting Groups: If protection is needed for other transformations, groups like Phenylsulfonyl (PhSO₂), SEM ([2-(trimethylsilyl)ethoxy]methyl), or Boc are common choices, each with specific conditions for cleavage.[11][12]
-
Caption: Decision tree for selecting a reduction method.
References
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Digital Commons @ Ursinus College. [Link]
-
MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
D'Aronco, S., et al. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. [Link]
-
ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
D'Aronco, S., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
Journal of the American Chemical Society. (2019). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
ChemBeq. (n.d.). Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. [Link]
-
Chegg.com. (2020). Solved In the following reaction, an indole—specifically, | Chegg.com. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Molecules. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Wikipedia. (n.d.). Indole. [Link]
-
PubChem. (n.d.). 2-(2-nitrovinyl)-1H-indole. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Sciencemadness.org. (2020). Reduction of nitroalkenes to nitroalkanes. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
ProQuest. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytoki. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Canadian Science Publishing. (n.d.). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. [Link]
-
SynArchive. (n.d.). Bartoli Indole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
National Institutes of Health. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
CORE. (2008). The Synthesis of 2- and 3-Substituted Indoles. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ETH Zurich. (n.d.). New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]
-
National Institutes of Health. (2013). Why Do Some Fischer Indolizations Fail?. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]Hetero-Multiple-Bonds.pdf)
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-(1H-indol-2-yl)ethanamine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-indol-2-yl)ethanamine and related indole-containing compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common stability challenges encountered in the laboratory. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Indole Stability
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Its unique electronic properties, however, also render it susceptible to degradation under various experimental conditions. This compound, a valuable building block in drug discovery, is no exception.[4] Understanding the mechanisms of its degradation is the first step toward preventing it.
Indole and its derivatives are prone to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[5] This can be initiated by exposure to air, light, heat, and incompatible solvents or reagents. The degradation pathways can be complex, often leading to a mixture of byproducts that can interfere with your reactions and analyses.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of this compound in solution.
Q1: My solution of this compound is changing color. What is happening and is my compound degrading?
A change in solution color, often to a yellowish or brownish hue, is a common visual indicator of indole degradation. This is typically due to the formation of oxidized and polymerized byproducts. The indole ring is susceptible to autoxidation, a process that can be accelerated by exposure to light and oxygen.
-
Causality: The high electron density of the pyrrole ring in the indole structure makes it reactive towards electrophilic attack, including oxidation.[1] The initial step is often the formation of a radical cation, which can then react further to form various colored oligomers and polymers.
Q2: I'm seeing multiple unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication that your compound is degrading. These peaks represent the various degradation products formed.
-
Troubleshooting: To confirm if the peaks are from degradation, you can re-analyze a freshly prepared solution of your compound. If the new peaks are absent or significantly smaller in the fresh sample, it confirms that degradation is occurring over time in your prepared solution.
Q3: What are the primary factors that cause this compound to degrade in solution?
The main culprits for the degradation of indole-containing compounds are:
-
Oxygen: Atmospheric oxygen is a primary driver of oxidative degradation.
-
Light: UV and even ambient light can provide the energy to initiate photo-oxidative degradation pathways.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
pH: Both strongly acidic and strongly basic conditions can promote degradation through different mechanisms.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially under acidic conditions, can participate in degradation reactions.
Troubleshooting Guides: Resolving Specific Stability Issues
This section provides detailed protocols and explanations to address common stability problems encountered during experimental work.
Issue 1: Rapid Degradation in Common Organic Solvents
You observe significant degradation of this compound within hours of dissolving it in solvents like methanol or acetonitrile for your experiments.
While methanol and acetonitrile are common laboratory solvents, they are not always inert. Residual water, dissolved oxygen, and exposure to light can all contribute to the degradation of sensitive compounds like indoles.
dot graph TD { A[Start: Degradation Observed] --> B{Identify Potential Stress Factors}; B --> C[Degas Solvents]; B --> D[Protect from Light]; B --> E[Use High-Purity Solvents]; C --> F; D --> F; E --> F[Prepare Fresh Solutions]; F --> G{Monitor Stability}; G -- Stable --> H[Proceed with Experiment]; G -- Unstable --> I{Consider Alternative Solvents}; I --> J[Test Aprotic Solvents e.g., Anhydrous THF, Dioxane]; J --> G; }
Caption: Workflow for addressing solvent-induced degradation.
-
Solvent Selection:
-
Prioritize the use of high-purity, anhydrous, and degassed solvents.
-
Consider aprotic solvents such as anhydrous tetrahydrofuran (THF) or 1,4-dioxane if compatible with your downstream application.
-
-
Degassing Procedure (Sparging with Inert Gas):
-
Place your chosen solvent in a suitable flask.
-
Insert a long needle or sparging tube connected to a source of inert gas (e.g., argon or nitrogen) into the solvent, ensuring the tip is below the liquid surface.
-
Gently bubble the inert gas through the solvent for 15-30 minutes to displace dissolved oxygen.
-
Maintain a positive pressure of the inert gas over the solvent during storage and use.
-
-
Solution Preparation and Storage:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the degassed solvent to the vial under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.[6]
-
Store the solution at a low temperature, such as 0-8 °C, as recommended for similar compounds.[4]
-
Crucially, always prepare solutions fresh for immediate use whenever possible.
-
Issue 2: Instability During Long-Term Storage in Solution
You need to store a stock solution of this compound for several days or weeks, but you observe significant degradation over time.
Long-term storage in solution, even at low temperatures, provides ample opportunity for slow degradation processes to occur. The cumulative effects of exposure to trace amounts of oxygen, water, and light become significant over extended periods.
dot graph TD { A[Start: Long-Term Instability] --> B{Evaluate Storage Conditions}; B --> C[Use Cryogenic Storage]; B --> D[Incorporate Antioxidants]; B --> E[Adjust pH]; C --> F; D --> F; E --> F[Aliquot and Store]; F --> G{Perform Periodic Quality Control}; G -- Stable --> H[Use in Experiments]; G -- Degradation Detected --> I{Discard and Prepare Fresh Stock}; }
Caption: Workflow for enhancing long-term solution stability.
| Strategy | Mechanism of Action | Recommended Implementation |
| Cryogenic Storage | Reduces molecular motion and the rate of chemical reactions. | Store aliquots of the solution in a freezer at -20°C or, for maximum stability, at -80°C. |
| Addition of Antioxidants | Scavenges free radicals and reactive oxygen species that initiate oxidative degradation. | Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution (e.g., 0.01-0.1% w/v). Compatibility with your assay must be verified. |
| pH Control | The stability of amines and indoles can be pH-dependent. Mildly acidic conditions can protonate the amine, potentially reducing its nucleophilicity and susceptibility to certain degradation pathways. | Prepare the solution in a buffered system if compatible with your experiment. A mildly acidic pH (e.g., pH 4-6) may enhance stability. However, strong acids should be avoided. |
| Inert Atmosphere | Prevents oxidation by excluding atmospheric oxygen. | After preparing the solution, flush the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
-
Choose an appropriate solvent and degas it as described in the previous section.
-
Dissolve the this compound in the degassed solvent.
-
If using an antioxidant, add it at the desired concentration and ensure it is fully dissolved.
-
Aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere upon each use.
-
Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.
-
Wrap the vials in aluminum foil and store them at -20°C or -80°C.
-
Before use, allow an aliquot to thaw completely and reach room temperature. Use the solution promptly after thawing.
Issue 3: Degradation During Analytical Method Development (HPLC/LC-MS)
You are developing an analytical method and notice that the peak area of this compound decreases with each injection, or you see the appearance of degradation peaks during the analytical run.
The conditions of the analytical method itself can sometimes contribute to on-column or in-autosampler degradation. Factors such as the mobile phase composition (especially pH), temperature, and the residence time in the autosampler can be problematic.
dot graph TD { A[Start: Analytical Instability] --> B{Investigate Method Parameters}; B --> C[Optimize Mobile Phase]; B --> D[Control Autosampler Temperature]; B --> E[Minimize Run Time]; C --> F; D --> F; E --> F[Validate Method Robustness]; F --> G{Consistent Results?}; G -- Yes --> H[Finalize Method]; G -- No --> B; }
Caption: Workflow for troubleshooting analytical method instability.
-
Mobile Phase pH: Avoid highly acidic or basic mobile phases if possible. A mobile phase buffered in the range of pH 3-6 is often a good starting point for indole-containing compounds. The addition of a small amount of a weak acid like formic acid or acetic acid is common in reversed-phase chromatography and can help to protonate the amine, leading to better peak shape and potentially improved stability.
-
Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting in the queue for injection.
-
Method Run Time: Develop a method that is as rapid as possible to reduce the time the compound spends in the analytical system. The use of UHPLC systems can be advantageous here.[7]
-
Sample Diluent: The diluent used to prepare the samples for analysis should also be optimized for stability. A diluent that matches the initial mobile phase composition is often a good choice.
References
- Gu, J-D. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- CymitQuimica. (2024).
- ChemicalBook. (2023). 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE. ChemicalBook.
- Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. Chem-Impex.
- Sigma-Aldrich. (n.d.). 2-(1H-Indol-1-yl)ethanamine. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.
- Chiba University. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Chiba University News.
- BLDpharm. (n.d.). 2-(1-Methyl-1H-indol-2-yl)ethanamine. BLDpharm.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central.
- National Center for Biotechnology Information. (n.d.). A new strategy toward indole alkaloids involving an intramolecular cycloaddition/rearrangement cascade. PubMed.
- National Center for Biotechnology Information. (n.d.). Biosynthesis of Fungal Indole Alkaloids. PubMed Central.
- National Center for Biotechnology Information. (2024).
- Royal Society of Chemistry. (n.d.). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences Webinar.
- A2B Chem. (n.d.). This compound. A2B Chem.
- National Center for Biotechnology Information. (n.d.). 2-(1H-indol-1-yl)ethanamine. PubChem.
- Royal Society of Chemistry. (n.d.). Recent strategy for the synthesis of indole and indoline skeletons in natural products.
- MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
- National Center for Biotechnology Information. (2015). Intramolecular dearomative oxidative coupling of indoles: a unified strategy for the total synthesis of indoline alkaloids. PubMed.
- Taylor & Francis Online. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Taylor & Francis Online.
- Sigma-Aldrich. (n.d.). 2-(1H-Indol-2-yl)aniline. Sigma-Aldrich.
- National Center for Biotechnology Information. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. PubMed Central.
- MDPI. (n.d.). Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. MDPI.
- PLOS. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE.
- ResearchGate. (2025). Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron.
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mdpi.com [mdpi.com]
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we address common challenges through a detailed troubleshooting guide and a series of frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific experimental failures in a question-and-answer format.
Q1: Why is my Fischer indole synthesis failing or resulting in extremely low yields?
This is the most common issue and can stem from several factors. A systematic diagnosis is key.
Potential Cause 1: Purity and Stability of the Arylhydrazine
-
The Chemistry: Phenylhydrazines are notoriously unstable and can decompose upon exposure to air, light, and heat, often turning reddish-brown.[1] Impurities or decomposition products can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Protocol:
-
Assess Purity: Always start with the highest purity arylhydrazine available. If the reagent is old or discolored, its purity is questionable. A pale yellow color is acceptable, but dark colors indicate significant degradation.[1]
-
Purification: If you suspect impurity, consider purifying the phenylhydrazine. This can be done by distillation under reduced pressure.[2] However, care must be taken as the free base can decompose above 100°C, a process catalyzed by any residual hydrochloride salt.[2]
-
Use the Hydrochloride Salt: Often, it is better to use the more stable arylhydrazine hydrochloride salt and liberate the free base in situ or just before use.
-
Stabilizers: For long-term storage, the addition of stabilizers like hexamethylene tetramine has been shown to preserve purity.[3]
-
Potential Cause 2: Inappropriate Acid Catalyst or Conditions
-
The Chemistry: The choice and concentration of the acid catalyst are critical.[4][5] The acid protonates the hydrazone, facilitating the key tautomerization to the enamine intermediate and the subsequent[6][6]-sigmatropic rearrangement.[7][8] Too weak an acid may not initiate the reaction, while overly harsh acidic conditions can lead to degradation of starting materials or products.[5][6]
-
Troubleshooting Protocol:
-
Screen Catalysts: The reaction may require empirical optimization.[4] Start with a common catalyst like zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or p-toluenesulfonic acid (PTSA).[7][9][10]
-
Vary Concentration: Systematically vary the catalyst loading. For some substrates, a catalytic amount is sufficient, while others require stoichiometric or even solvent-level quantities (e.g., PPA).
-
Consider Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed.[11] However, excessive heat can promote side reactions. A typical starting point is refluxing in a high-boiling solvent like toluene or acetic acid, but careful temperature control is crucial.[10] Microwave irradiation can sometimes offer significant advantages, reducing reaction times and improving yields.[12]
-
Potential Cause 3: Unfavorable Substrate Electronics or Sterics
-
The Chemistry: The electronic nature of your starting materials plays a pivotal role. Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to a competing N-N bond cleavage pathway instead of the desired cyclization.[4][13][14] This is a well-documented reason for the failure of Fischer synthesis for 3-aminoindoles.[13][14] Steric hindrance from bulky groups on either reactant can also impede the reaction.[4]
-
Troubleshooting Protocol:
-
Analyze Substituents: If your carbonyl compound has strong electron-donating groups (e.g., amines, ethers) at the α-position, the standard Fischer conditions may fail.[14]
-
Switch Catalyst Type: In cases where protic acids fail due to N-N bond cleavage, Lewis acids like ZnCl₂ or ZnBr₂ have sometimes proven more effective.[13]
-
Modify the Substrate: If possible, consider using a precursor to the desired functional group that is more electronically compatible with the reaction.
-
Q2: My reaction is messy, and I'm isolating multiple side products. What is happening?
The formation of side products often points to a reaction pathway competing with the productive cyclization.
Potential Cause 1: N-N Bond Cleavage
-
The Chemistry: As mentioned above, a major side reaction is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[6][14] This pathway is particularly favored by electron-donating substituents and leads to byproducts like aniline derivatives and imines.[4][13]
-
Troubleshooting Protocol:
-
Lower Temperature: This is an equilibrium-driven process. Reducing the reaction temperature may favor the desired[6][6]-sigmatropic rearrangement over the cleavage pathway.
-
Change Acid: Experiment with different Brønsted or Lewis acids. A milder acid might disfavor the protonation state that leads to cleavage.
-
Potential Cause 2: Regioselectivity Issues with Unsymmetrical Ketones
-
The Chemistry: If you use an unsymmetrical ketone (RCH₂COCH₂R'), the initial tautomerization to the enamine can occur on either side of the carbonyl, leading to a mixture of two indole regioisomers.[6][12]
-
Troubleshooting Protocol:
-
Exploit Sterics: The reaction generally favors the formation of the less sterically hindered enamine intermediate.[12] You can sometimes control the outcome by using a ketone with one side significantly more hindered than the other.
-
Control Acidity: The acidity of the medium can influence the product ratio.[6] Screening different acids and concentrations is recommended to optimize for the desired isomer.[12]
-
Experimental Workflow & Key Checkpoints
The following diagram outlines the general workflow for a Fischer indole synthesis, highlighting critical stages where troubleshooting is often required.
Caption: Fischer Indole Synthesis Workflow with Troubleshooting Checkpoints.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acid catalyst?
The choice of acid is substrate-dependent and crucial for success.[8][10] There is no single "best" catalyst, but there are general guidelines.
| Catalyst Type | Examples | Strengths | Common Issues & Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-Toluenesulfonic Acid (PTSA), Polyphosphoric Acid (PPA) | Readily available, strong proton donors. PPA can act as both catalyst and solvent. | Can be overly harsh, leading to charring or degradation. PPA workup can be difficult due to its viscosity. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Effective for less reactive substrates. Can sometimes avoid side reactions seen with protic acids.[10] | Often require anhydrous conditions. Workup involves removing metal salts. Can promote unwanted Friedel-Crafts reactions.[5] |
| Solid Acids | Amberlite IR-120, Montmorillonite Clay | Easy to remove from the reaction (filtration). Can be more environmentally friendly ("green chemistry").[15] | May have lower activity, requiring longer reaction times or higher temperatures. |
Q2: What is the role of the solvent?
Solvents can influence reaction rates and, in some cases, selectivity. High-boiling non-polar solvents like toluene or xylene are common, allowing for the necessary high temperatures while facilitating the removal of water from the initial hydrazone formation. Polar solvents like acetic acid or ethanol are also frequently used, with acetic acid often serving as both solvent and catalyst.[9][10] In some modern protocols, reactions can even be run under solvent-free conditions, particularly with microwave heating.[12][16]
Q3: Can I synthesize the parent, unsubstituted indole using this method?
Directly using acetaldehyde to make the parent indole is notoriously difficult and often fails under standard conditions.[4][5] A more reliable and common approach is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which is then decarboxylated by heating to yield the parent indole.[9]
Q4: My starting carbonyl must have an α-hydrogen. Why?
Yes, this is a critical mechanistic requirement.[6] The reaction proceeds through an enamine intermediate, which is formed by tautomerization of the initial hydrazone.[7] This tautomerization requires the presence of at least one hydrogen atom on the α-carbon of the carbonyl component. Without it, the key[6][6]-sigmatropic rearrangement cannot occur.[6]
Q5: What is a "one-pot" Fischer indole synthesis?
This refers to a procedure where the arylhydrazine and the carbonyl compound are mixed together with the acid catalyst from the start, without isolating the intermediate arylhydrazone.[6][17] This is a common and efficient approach that saves time and reduces material loss.[6]
References
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Available from: [Link]
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53653-53674. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5768-5771. Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
Yoo, W. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5768–5771. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis. r/Chempros. Available from: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
- Google Patents. Stabilized phenyl-hydrazine - US2701815A.
-
ResearchGate. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
Scribd. Expt-7 The Fischer Indole Synthesis New. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. Available from: [Link]
-
National Center for Biotechnology Information. Phenylhydrazine. PubChem Compound Database. Available from: [Link]
- Google Patents. Purification method of phenylhydrazine - JPS5920665B2.
-
Organic Syntheses. Phenylhydrazine. Available from: [Link]
-
88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. Available from: [Link]
Sources
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 88guru.com [88guru.com]
Technical Support Center: Purification of Colored Impurities from Indole Derivatives
Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their synthesized indole-containing compounds. Pure indole derivatives are typically white or colorless crystalline solids, but they are notoriously susceptible to coloration upon exposure to air and light, a phenomenon that indicates the presence of impurities.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to help you diagnose the source of coloration and effectively purify your target compound.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions researchers face when dealing with colored indole derivatives.
Q1: Why is my synthesized indole derivative colored? It's supposed to be a white solid.
The coloration—often appearing as pink, red, yellow, or dark brown—is almost always due to the formation of highly conjugated, chromophoric impurities.[1][3] The electron-rich nature of the indole ring makes it highly susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[4] This process can lead to the formation of various colored byproducts.
| Table 1: Common Colored Impurities and Their Probable Origins | |
| Impurity Type | Probable Origin & Appearance |
| Oxidation Products | Formed by exposure to air and light. The indole ring oxidizes to form compounds like isatin (red-orange) or can dimerize to form indigo-like pigments (blue).[4][5][6] This is the most common cause of color. |
| Polymerization Products | Can occur under strongly acidic conditions or prolonged heating, leading to dark, tarry substances that are often difficult to characterize.[7] |
| Residual Starting Materials | Incomplete reactions, such as the Fischer indole synthesis, can leave residual phenylhydrazones, which are often yellow or orange.[7][8] |
| Side-Reaction Products | Unintended reactions during synthesis can create isomeric impurities or other byproducts that may be colored.[9][10] |
Q2: What is the first and easiest step I can take to try and remove the color?
For a solid product, the simplest first step is recrystallization . If the crude product has a reasonably high purity (e.g., >90%), a single recrystallization can often effectively remove trace colored impurities, yielding a pure, crystalline product.[8] For more persistent color, adding a small amount of activated carbon during the recrystallization process is highly effective.[11]
Q3: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid preliminary assessment.[7] By co-spotting your crude material alongside your starting materials on a TLC plate, you can instantly visualize if those reagents are still present. A single spot for your product (that is not a starting material) is a good indication of a successful reaction, while multiple spots indicate the presence of impurities. The intensity of the impurity spots gives a qualitative sense of the purity level.[12]
Q4: I successfully purified my indole derivative, but it turned colored again after a few days. How do I prevent this?
This is a common issue caused by post-purification oxidation. To ensure long-term stability, store your purified indole derivative under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at low temperatures (e.g., in a refrigerator or freezer).[1][13]
Troubleshooting and In-Depth Purification Guides
When simple methods are insufficient, a more systematic approach is required. The following diagram provides a general decision-making framework for selecting a purification strategy.
Caption: Decision tree for selecting a purification strategy.
Guide 1: Decolorization with Activated Carbon
Activated carbon, or charcoal, is a highly porous form of carbon with a vast surface area, making it exceptionally effective at adsorbing large, flat, conjugated molecules—the very type responsible for color.[14][15][16]
Causality: Why It Works The decolorization process is based on physisorption. The colored impurity molecules become trapped within the intricate pore network of the activated carbon particles and are subsequently removed from the solution via filtration.[17] However, because this adsorption is relatively non-specific, the activated carbon can also adsorb your desired product, potentially lowering the final yield. Therefore, it should be used judiciously.[11][14]
Experimental Protocol: Activated Carbon Treatment
-
Dissolve the Crude Product: In a flask, dissolve your colored indole derivative in a suitable solvent (one chosen for recrystallization) by heating the mixture.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a moment. This is critical to prevent violent boiling when the carbon is added.[14]
-
Add Activated Carbon: Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient for lab-scale purifications.
-
Stir and Reheat: Swirl the flask and briefly reheat to boiling for a few minutes to ensure maximum adsorption.
-
Perform Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely on the filter paper.[14]
-
Proceed to Crystallization: The resulting colorless filtrate can now be cooled to allow the purified indole derivative to crystallize.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities at varying temperatures.[8] A successful recrystallization can dramatically improve both purity and appearance.
Causality: Why It Works The principle is to dissolve the impure solid in a hot solvent in which the desired compound is very soluble at high temperatures but poorly soluble at low temperatures. The impurities, which are either insoluble in the hot solvent or present in much smaller amounts, will remain in the solution (or be filtered out if insoluble) as the solution cools and the pure product crystallizes out.
Experimental Protocol: Recrystallization of Indole Derivatives
The overall workflow, including the optional use of activated carbon, is illustrated below.
Caption: Step-by-step workflow for recrystallization.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. Test small amounts of your product with different solvents to find the best one. A two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) can also be effective.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, follow the protocol in Guide 1 for activated carbon treatment.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Table 2: Troubleshooting Guide for Recrystallization | ||
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. [7] | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, add more solvent to the hot mixture and/or scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. If that fails, a different solvent system is needed. |
| Crystals are still colored. | Colored impurities are co-crystallizing with the product. | The impurity is likely structurally similar to the product or present in high concentration. Perform the recrystallization again, this time with an activated carbon treatment.[11] If color persists, column chromatography is necessary. |
Guide 3: Purification by Column Chromatography
For oils, low-purity solids, or mixtures where recrystallization fails, column chromatography is the most powerful and common purification method.[1][8]
Causality: Why It Works Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a liquid mobile phase (the eluent).[12] Compounds that interact more strongly with the polar stationary phase will move down the column more slowly, while less polar compounds will be carried along more quickly by the mobile phase, effecting separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, run a TLC of your crude mixture in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives your desired product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica ("dry loading").
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to push the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified indole derivative.
| Table 3: Chromatography Troubleshooting for Indole Derivatives | ||
| Problem | Possible Cause | Solution |
| Streaking on the column or TLC plate. | The compound is too polar for the solvent system, or it is degrading on the acidic silica gel. | Increase the polarity of the eluent. If streaking persists, the silica gel may be too acidic. Switch to a neutral stationary phase like alumina, or use a solvent system containing ~1% triethylamine to deactivate the silica gel.[8] |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and slowly increase to 20%, 30%, etc. |
| Poor separation between product and impurity. | The chosen solvent system has insufficient resolving power. | Try a different solvent system. For example, if ethyl acetate/hexanes fails, try dichloromethane/methanol. Running the column more slowly can also improve resolution. |
By applying these principles and protocols, you can effectively address the challenge of colored impurities and obtain high-purity indole derivatives for your research and development needs.
References
-
Fabara, M. L., & Fraaije, M. W. (2020). Color changes of the oxidation of indole (1 mM) catalyzed by F43Y... ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Roberts, J. M., & Schlenk, H. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]
-
PubMed. (n.d.). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Retrieved from [Link]
-
ResearchGate. (2016). What are the colors of indole derivatives? Retrieved from [Link]
-
Leone, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
-
Corcuera, L. J., & Bandurski, R. S. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Decolorizing carbon. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Ware, L. B., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]
-
Zhulin Carbon. (2020). Activated carbon for decolorization. Retrieved from [Link]
-
Hopkins, F. G., & Cole, S. W. (1902). On the Colour Reactions of certain Indole Derivatives, and their significance with regard to the Glyoxylic Reaction. PMC - NIH. Available at: [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available at: [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
-
Carbotecnia. (n.d.). Decolorization with Activated Carbon. Retrieved from [Link]
-
Industry knowledge - News. (n.d.). Types Of Activated Carbon Used For Decolorization. Retrieved from [Link]
-
PJSIR. (n.d.). Photometric determination of indole compounds in the form of charge transfer complex. Retrieved from [Link]
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
ResearchGate. (2016). How can I detect the presence of some indole derivatives using color reactions/colorimetric tests? Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. safrole.com [safrole.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Decolorizing carbon [sites.pitt.edu]
- 15. Activated carbon for decolorization [zhulincarbon.com]
- 16. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 17. carbotecnia.info [carbotecnia.info]
Technical Support Center: Managing Exothermic Reactions in Indole Synthesis Scale-Up
Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of indole syntheses. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on anticipating, controlling, and troubleshooting thermal hazards associated with these critical reactions. Our goal is to bridge the gap between laboratory-scale procedures and safe, efficient, and reproducible large-scale production.
Introduction: The Challenge of Exotherms in Indole Synthesis
The synthesis of the indole scaffold, a cornerstone of many pharmaceuticals and biologically active compounds, often involves reactions that are highly exothermic.[1][2] While these exotherms may be manageable at the bench scale, they present significant safety and quality challenges upon scale-up.[3][4] The fundamental issue lies in the fact that as the reactor volume increases, the heat generation potential (proportional to the cube of the vessel radius) outpaces the heat removal capacity (proportional to the square of the radius).[5] This disparity can lead to thermal runaways, resulting in side reactions, product degradation, and potentially catastrophic equipment failure.[5][6]
This guide provides a structured approach to understanding and mitigating these risks, with a focus on some of the most common and industrially relevant indole syntheses.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up of exothermic indole syntheses.
Scenario 1: Unexpectedly Rapid Temperature Spike During Fischer Indole Synthesis
Problem: During the acid-catalyzed cyclization of a phenylhydrazone in a Fischer indole synthesis, the internal temperature of the reactor is rising much faster than anticipated, and the cooling system is struggling to keep up.
Immediate Actions:
-
Halt Reagent Addition: If the acid catalyst or another reagent is being added, stop the addition immediately.[7]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.
-
Emergency Quenching (if pre-planned): If a quench protocol has been established, be prepared to execute it. This could involve adding a pre-determined amount of a cold, inert solvent or a specific quenching agent.[3]
Root Cause Analysis and Long-Term Solutions:
-
Inadequate Heat Transfer: The reactor's cooling capacity may be insufficient for the scale of the reaction.
-
Solution: Before scaling up, perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC) to determine the total heat of reaction and the maximum rate of heat evolution.[3] This data is crucial for ensuring your reactor's heat removal capabilities are adequate.
-
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates, leading to a sudden overall temperature increase.[3][8]
-
Catalyst Addition Rate: The rate of addition of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) can significantly impact the rate of heat generation.[10][11][12]
Scenario 2: Pressure Buildup and Off-Gassing in Leimgruber-Batcho Synthesis
Problem: During the reductive cyclization of the enamine intermediate in a Leimgruber-Batcho synthesis (e.g., using Raney nickel and hydrazine), you observe a rapid increase in reactor pressure and significant gas evolution.
Immediate Actions:
-
Ensure Adequate Venting: Verify that the reactor's vent line is not blocked and is appropriately sized to handle the gas load.
-
Monitor Temperature Closely: A rise in pressure is often accompanied by a rise in temperature. Be prepared to implement cooling measures.
-
Stop Reagent Addition: If hydrazine or another reagent is being added, cease the addition.
Root Cause Analysis and Long-Term Solutions:
-
Decomposition of Hydrazine: The combination of Raney nickel and hydrazine can lead to the rapid decomposition of hydrazine into nitrogen and hydrogen gas, which is highly exothermic.[13]
-
Solution: Control the rate of hydrazine addition carefully. Consider adding the hydrazine subsurface to improve dispersion and heat transfer. Alternatively, explore other reducing agents like palladium on carbon with hydrogen gas, stannous chloride, or iron in acetic acid, which may offer a more controlled reaction profile.
-
-
Insufficient Headspace: The reactor may not have enough headspace to accommodate the volume of gas being generated.
-
Solution: As a general rule, the total volume of all reactants and quenching materials should not exceed half the total volume of the reactor vessel.[8]
-
-
Inadequate Pressure Relief: The pressure relief system may not be correctly sized for the potential gas evolution rate.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which common indole syntheses are known to be significantly exothermic?
A1: Several classical indole syntheses have steps that are notably exothermic and require careful thermal management during scale-up:
-
Fischer Indole Synthesis: The acid-catalyzed rearrangement and cyclization step is often highly exothermic, particularly with strong acids like polyphosphoric acid or sulfuric acid.[10][11]
-
Bischler-Möhlau Indole Synthesis: This synthesis often requires high temperatures, and the cyclization of the intermediate α-arylaminoketone can be exothermic.[15][16][17] The harsh conditions can also lead to side reactions if the temperature is not well-controlled.[17]
-
Leimgruber-Batcho Indole Synthesis: The reductive cyclization of the nitro group is a highly exothermic step.[13] The choice of reducing agent significantly impacts the heat evolution profile.
-
Madelung Indole Synthesis: While this reaction is typically carried out at very high temperatures (200-400 °C) with a strong base, the cyclization itself can be exothermic.[18] Modern modifications using organolithium reagents at lower temperatures still require careful control of the initial exothermic addition.[18]
-
Hemetsberger Indole Synthesis: This reaction involves the thermal decomposition of an azide, which can be highly energetic and release nitrogen gas.[19][20] The decomposition must be well-controlled to avoid a runaway reaction.
Q2: How can I quantitatively assess the thermal risk of my indole synthesis before scaling up?
A2: A thorough thermal hazard assessment is critical before any scale-up.[8][9] Key techniques include:
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of the exotherm and the total heat of reaction for both the desired reaction and any potential decomposition reactions.
-
Reaction Calorimetry (RC1) or Heat Flow Calorimetry: These methods measure the rate of heat release in real-time under process-like conditions. This data is invaluable for determining the required cooling capacity of the large-scale reactor.[3]
-
Adiabatic Calorimetry: This helps to determine the "time to maximum rate" and the maximum temperature and pressure that could be reached in a worst-case scenario (i.e., complete loss of cooling).
| Parameter | Technique | Information Gained |
| Total Heat of Reaction (ΔHr) | DSC, RC1 | Energy released by the desired reaction. |
| Onset Temperature (T_onset) | DSC | Temperature at which the exotherm begins. |
| Heat Release Rate (q_r) | RC1, Heat Flow Calorimetry | Rate at which heat is produced; essential for reactor design. |
| Adiabatic Temperature Rise (ΔT_ad) | Calculated from ΔHr | Worst-case temperature increase with no cooling. |
Q3: What are the key differences between batch and continuous (flow) processing for managing exothermic indole syntheses?
A3: The choice between batch and continuous processing has significant implications for managing exotherms:
-
Batch Processing:
-
Heat Transfer: Limited by the surface-area-to-volume ratio, which decreases as scale increases.[5]
-
Control: Relies on controlled addition rates (semi-batch) and efficient cooling jackets/coils.[5][7] Hotspots can be a significant issue.[3]
-
Safety: The entire reaction mass is present in the reactor, posing a greater risk if a runaway occurs.
-
-
Continuous (Flow) Processing:
-
Heat Transfer: Microreactors or flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal.[4][21]
-
Control: Precise temperature control is much easier to achieve.[21] The small reaction volume at any given time minimizes risk.
-
Safety: The inventory of hazardous material is very low, significantly reducing the potential impact of a thermal runaway. Continuous processing can offer better control over exothermic reactions.[3]
-
Flow chemistry is increasingly being adopted for highly exothermic or hazardous reactions, including some indole syntheses, due to its inherent safety advantages.[21][22]
Q4: What engineering controls are essential for a pilot-plant reactor handling exothermic reactions?
A4: A robust set of engineering controls is non-negotiable for safe scale-up:
-
High-Efficiency Cooling System: This includes a reactor jacket, and potentially internal cooling coils or an external heat exchanger loop, to provide sufficient heat removal capacity.[3]
-
Accurate Temperature and Pressure Monitoring: Multiple, redundant probes should be placed to monitor the internal reaction temperature (not just the jacket temperature) and the reactor pressure in real-time.[3][8]
-
Automated Control System: This system should be able to automatically adjust the cooling fluid temperature and flow rate based on the internal reactor temperature.[3] It can also be programmed to stop reagent addition if the temperature exceeds a set limit.
-
Pressure Relief System: A properly sized rupture disc or relief valve is crucial to safely vent the reactor in case of over-pressurization.[14]
-
Emergency Quench/Dump System: A pre-planned system to rapidly cool the reaction or "dump" the contents into a larger vessel containing a quenching agent can be a final layer of protection.[3]
Part 3: Methodologies and Visualizations
Experimental Protocol: Basic Heat Flow Calorimetry for Fischer Indole Synthesis Scale-Up Assessment
-
Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is configured to mimic the conditions of the planned pilot-plant reactor (e.g., stirrer type, vessel geometry).
-
Calibration: The heat transfer coefficient (UA) of the system is determined by performing a calibration with a known electrical heat source.
-
Reactant Charging: The phenylhydrazone and solvent are charged to the reactor and brought to the desired starting temperature.
-
Reagent Addition: The acid catalyst (e.g., polyphosphoric acid) is added at a controlled rate, identical to the proposed rate for the pilot scale.
-
Data Acquisition: The temperature of the reactor contents (T_r) and the temperature of the cooling jacket (T_j) are continuously monitored. The heat flow (q_r) is calculated in real-time using the equation: q_r = UA(T_r - T_j).
-
Analysis: The data is analyzed to determine the total heat of reaction, the maximum heat flow, and the heat flow profile over time. This information is then used to confirm that the pilot-plant reactor's cooling capacity is sufficient.
Diagrams
Below are diagrams illustrating key decision-making workflows for managing exothermic reactions.
Caption: Decision workflow for an unexpected temperature spike.
Caption: Workflow for thermal hazard assessment before scale-up.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). [Link]
-
Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?[Link]
-
Division of Research Safety | Illinois. (2019, September 18). Scale-up Reactions. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
-
Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?[Link]
-
Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
RSC Advances. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Wikipedia. Madelung synthesis. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
ResearchGate. Bischler–Möhlau indole synthesis | Request PDF. [Link]
-
Synthesis and Chemistry of Indole. [Link]
-
Wikipedia. Hemetsberger indole synthesis. [Link]
-
NIH. (2014, May 22). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Bischler-Möhlau Indole Synthesis. [Link]
-
ResearchGate. (2025, October 18). A Bu4N[Fe(CO)3(NO)]‐Catalyzed Hemetsberger–Knittel Indole Synthesis. [Link]
-
chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
chemeurope.com. Hemetsberger indole synthesis. [Link]
-
Preparation and Properties of INDOLE. [Link]
-
ResearchGate. (2019, November 6). (PDF) Hemetsberger Indole Synthesis. [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. [Link]
-
Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024, February 13). [Link]
-
SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
the leimgruber-batcho indole synthesis. [Link]
-
development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016, March 10). [Link]
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]
-
ResearchGate. (PDF) Madelung Indole Synthesis. [Link]
-
A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [Link]
-
Semantic Scholar. Leimgruber–Batcho Indole Synthesis. [Link]
-
PMC - NIH. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
PMC. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]
-
ResearchGate. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. amarequip.com [amarequip.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. fauske.com [fauske.com]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. labproinc.com [labproinc.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 19. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Hemetsberger_indole_synthesis [chemeurope.com]
- 21. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 22. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indolethylamine Isomers in Receptor Binding Assays: Tryptamine vs. 2-(1H-indol-2-yl)ethanamine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the indolethylamine scaffold is a cornerstone for designing molecules that interact with a wide array of G-protein coupled receptors (GPCRs). The prototypical and most studied member of this family is 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine. Its structural similarity to the neurotransmitter serotonin has made it and its derivatives subjects of intense research.[1] However, the pharmacological profile of its constitutional isomer, 2-(1H-indol-2-yl)ethanamine, is notably absent from the mainstream scientific literature. This guide provides a comprehensive overview of the known receptor binding profile of tryptamine and offers a theoretical comparison to its 2-substituted isomer based on established structure-activity relationships (SAR).
The Structural Isomers: A Subtle Shift with Profound Implications
At first glance, tryptamine and this compound are remarkably similar, sharing the same molecular formula (C₁₀H₁₂N₂) and molecular weight. The critical difference lies in the point of attachment of the ethylamine side chain to the indole ring. In tryptamine, this chain is at the 3-position, a feature it shares with serotonin. In its isomer, the side chain is at the 2-position. This seemingly minor structural alteration can be expected to have a significant impact on how the molecule orients within and interacts with the binding pockets of various receptors.
Caption: Chemical structures of Tryptamine and its 2-substituted isomer.
Tryptamine: A Promiscuous Ligand with a Serotonergic Preference
Tryptamine itself is an endogenous trace amine that exhibits a broad spectrum of pharmacological activity.[2] Its primary interactions are with serotonin (5-HT) receptors, but it also shows affinity for other monoamine receptors.
Serotonin (5-HT) Receptor Binding Profile
Tryptamine's interaction with serotonin receptors is its most well-characterized feature. It acts as an agonist at several 5-HT receptor subtypes, with a notable affinity for the 5-HT₂ family.[2][3]
-
5-HT₂A Receptor: Tryptamine is a full agonist at the 5-HT₂A receptor, with reported EC₅₀ values in the low nanomolar range (e.g., 7.36 ± 0.56 nM).[2] This receptor is the primary target for classic psychedelic tryptamines like psilocybin and DMT, and its activation is linked to their hallucinogenic effects.[4]
-
5-HT₁A Receptor: In contrast to its high potency at 5-HT₂A receptors, tryptamine is reported to be inactive at the 5-HT₁A receptor.[2]
-
5-HT₁D Receptor: Studies on substituted tryptamines have shown that the parent compound can have affinity for 5-HT₁D receptors, and substitutions on the indole ring and the amine can modulate this affinity and selectivity.[5][6]
-
5-HT₄ Receptor: Tryptamine is a selective agonist for the 5-HT₄ receptor, although with lower potency (EC₅₀ in the 1-3 mM range).[7] This interaction is relevant to its effects on gastrointestinal motility.[7]
Dopamine (D) and Adrenergic (α, β) Receptor Binding
While primarily serotonergic, tryptamine and its derivatives can interact with dopaminergic and adrenergic receptors, though generally with lower affinity compared to 5-HT receptors. Specific binding data for unsubstituted tryptamine at these receptors is less consistently reported than for its primary serotonergic targets. However, studies on related compounds suggest that the indolethylamine scaffold is capable of interacting with these receptor families. For instance, some substituted tryptamines have been evaluated for their affinity at D₂ receptors.[5]
| Receptor Subtype | Reported Affinity/Activity of Tryptamine |
| Serotonin | |
| 5-HT₂A | Full agonist (EC₅₀ = 7.36 ± 0.56 nM)[2] |
| 5-HT₁A | Inactive[2] |
| 5-HT₁D | Binds, affinity modulated by substitution[5][6] |
| 5-HT₄ | Agonist (EC₅₀ = 1-3 mM)[7] |
| Dopamine | |
| D₂ | Low to negligible affinity for unsubstituted tryptamine |
| Adrenergic | |
| α/β | Low to negligible affinity for unsubstituted tryptamine |
This compound: An Unknown Profile with Theoretical Considerations
Direct experimental data on the receptor binding profile of this compound is scarce in publicly available literature. However, we can infer potential differences in its pharmacology based on structure-activity relationships of tryptamines and other GPCR ligands.
The shift of the ethylamine side chain from the 3- to the 2-position would significantly alter the spatial arrangement of the key pharmacophoric elements: the indole nitrogen, the aromatic ring system, and the terminal primary amine. For serotonin receptors, the interaction is thought to be stabilized by a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in transmembrane helix 3 (TM3), and by interactions of the indole ring with aromatic residues in the binding pocket.
It is plausible that the altered geometry of this compound would lead to a general reduction in affinity for serotonin receptors compared to tryptamine. The precise positioning of the ethylamine chain at the 3-position in tryptamine is crucial for optimal interaction with the 5-HT₂A receptor, mimicking the endogenous ligand serotonin. Any deviation from this arrangement is likely to be detrimental to binding.
Experimental Protocol: A Roadmap to a Direct Comparison
To empirically determine the receptor binding profile of this compound and directly compare it to tryptamine, a series of competitive radioligand binding assays would be required. The following is a generalized protocol for such an assay targeting the human 5-HT₂A receptor.
Objective: To determine the binding affinity (Ki) of this compound and tryptamine for the human 5-HT₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂A antagonist).
-
Non-labeled competitor: Mianserin (for determination of non-specific binding).
-
Test compounds: this compound and tryptamine, dissolved in appropriate vehicle.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess mianserin), and competitive binding (radioligand + varying concentrations of test compound).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
Add 50 µL of the appropriate concentration of test compound or vehicle.
-
Add 50 µL of [³H]Ketanserin at a final concentration close to its Kd.
-
Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling: From Binding to Function
The binding of an agonist to a GPCR like the 5-HT₂A receptor initiates a cascade of intracellular events. For the 5-HT₂A receptor, agonist binding typically leads to the activation of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then modulate a variety of cellular responses. Functional assays, such as calcium flux assays, can be used to determine the efficacy of a compound (i.e., whether it is a full or partial agonist) after its binding affinity has been established.
Caption: Simplified 5-HT2A receptor signaling pathway.
Conclusion
While tryptamine is a well-studied molecule with a defined, albeit promiscuous, receptor binding profile centered on serotonergic targets, its isomer, this compound, remains a pharmacological enigma. Based on established structure-activity relationships, it is reasonable to hypothesize that the 2-substituted isomer would exhibit a significantly different and likely attenuated interaction with serotonin receptors compared to tryptamine. However, this remains speculative in the absence of direct experimental evidence. The protocols and principles outlined in this guide provide a clear path forward for researchers to elucidate the pharmacology of this understudied isomer and to further refine our understanding of the structural requirements for ligand recognition at monoamine receptors.
References
-
PubMed (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
Wikipedia (2024). Tryptamine. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1995). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
MDPI (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
ScienceDirect (1958). PHARMACOLOGY OF INDOLEALKYLAMINES. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
ResearchGate (2022). (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed Central (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1976). Drug antagonism and reversibility of the binding of indoleamines in brain. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed Central (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
Semantic Scholar (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
ACS Publications (1995). 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and Their Use as Synthetic. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
Wikipedia (2024). Substituted isotryptamine. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
ACS Publications (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1951). The comparative pharmacology of the isomeric nitrogen methyl substituted heptylamines. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
National Institutes of Health (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1985). Comparative pharmacology of the ketamine isomers. Studies in volunteers. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
MDPI (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed Central (2012). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
MDPI (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
National Institutes of Health (2023). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1995). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (1998). Synthesis and dopamine receptor binding studies of homochiral 8-aminopyrido[1,2-a]indoles. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
Nature (2024). Ligand-induced conformational changes in the β1-adrenergic receptor revealed by hydrogen-deuterium exchange mass spectrometry. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
Wikipedia (2024). Dimethyltryptamine. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed (2002). Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
PubMed Central (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
ACNP (n.d.). Serotonin Receptor Subtypes and Ligands. [online] Available at: [Link] [Accessed 5 Jan. 2026].
-
MDPI (2024). A Review on the Applications of Various Zeolites and Molecular Sieve Catalysts for Different Gas Phase Reactions: Present Trends in Research and Future Directions. [online] Available at: [Link] [Accessed 5 Jan. 2026].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activities of Indole-2-ethylamine and Indole-3-ethylamine
Executive Summary
This guide provides a detailed comparative analysis of indole-2-ethylamine and indole-3-ethylamine, two positional isomers with remarkably divergent biological profiles. Indole-3-ethylamine, commonly known as tryptamine, is a well-characterized endogenous neuromodulator and the structural backbone for numerous psychoactive compounds and pharmaceuticals, including the neurotransmitter serotonin.[1][2] Its biological significance stems from its specific interaction with monoamine receptors. In stark contrast, indole-2-ethylamine lacks the significant endogenous activity of its isomer and is primarily valued as a synthetic scaffold in medicinal chemistry. This document delves into the structural nuances, comparative biological activities, and the underlying structure-activity relationships that dictate their distinct roles. We further provide robust, field-proven experimental protocols for researchers seeking to characterize and compare such compounds.
Introduction: The Significance of the Indolethylamine Scaffold
The indole ring fused to an ethylamine side chain represents a privileged scaffold in neuropharmacology and medicinal chemistry.[3] This structure is the foundation for a vast class of bioactive molecules known as tryptamines or indolealkylamines.[2][4] The precise point of attachment of the ethylamine group to the indole nucleus dramatically influences the molecule's three-dimensional shape, electronic properties, and ultimately, its ability to interact with biological targets. This guide focuses on the two primary positional isomers: indole-2-ethylamine and indole-3-ethylamine (tryptamine), to illustrate the critical impact of substituent placement on biological function.
Structural and Physicochemical Comparison
The fundamental difference between the two molecules is the location of the ethylamine side chain on the indole ring.
-
Indole-3-ethylamine (Tryptamine): The ethylamine group is attached to the C3 position of the pyrrole ring component of the indole nucleus.[5] This position is electronically rich and is analogous to the structure of the essential amino acid tryptophan, from which it is biosynthesized.[1]
-
Indole-2-ethylamine: The ethylamine group is attached to the C2 position. This placement significantly alters the molecule's geometry and steric profile compared to the C3 isomer.
Below is a diagram illustrating the structural differences.
Caption: Chemical structures of the two positional isomers.
This seemingly minor structural shift has profound implications for how each molecule interacts with receptor binding pockets, which are highly sensitive to ligand shape and charge distribution.
| Property | Indole-3-ethylamine (Tryptamine) | Indole-2-ethylamine | Rationale for Difference |
| Common Name | Tryptamine | - | Tryptamine's prevalence and endogenous role have earned it a common name. |
| CAS Number | 61-54-1[5] | 2439-33-0 | Unique identifiers for distinct chemical structures. |
| Molecular Formula | C₁₀H₁₂N₂[5] | C₁₀H₁₂N₂[6] | Isomers have the same molecular formula. |
| Molecular Weight | 160.22 g/mol [5] | 160.22 g/mol | Isomers have the same molecular weight. |
| Endogenous Role | Neuromodulator, neurotransmitter precursor.[1][7] | Not established as an endogenous compound. | The biosynthetic pathway from tryptophan specifically produces the C3 isomer.[1] |
| Primary Targets | Serotonin Receptors, TAAR1.[1][8] | Primarily a synthetic scaffold; derivatives target various receptors (e.g., cannabinoid, dopamine).[9][10] | The C3 position is critical for binding to monoamine receptor orthosteric sites. |
Comparative Biological Activity & Structure-Activity Relationship (SAR)
The biological activities of these isomers are a classic example of a strict structure-activity relationship (SAR).
Indole-3-ethylamine (Tryptamine): A Key Neuromodulator
Tryptamine is an endogenous trace amine that plays a significant role in the central nervous system.[1] It is biosynthesized from tryptophan and serves as the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[1][11]
-
Receptor Interactions: Tryptamine's biological effects are mediated primarily through its action as an agonist at several receptor types. It is a selective agonist for the 5-HT4 receptor and is an endogenous ligand for the trace amine-associated receptor 1 (TAAR1).[1][8] Its structural similarity to serotonin allows it to bind to various serotonin receptors, regulating dopaminergic and serotonergic systems.[1][11]
-
Physiological Functions: In the periphery, tryptamine produced by gut bacteria regulates gastrointestinal motility by activating 5-HT4 receptors.[1] In the CNS, it is involved in modulating mood, sleep, and temperature regulation.[8] Its ability to cross the blood-brain barrier, unlike serotonin, makes it a significant neuromodulatory agent.[1]
Indole-2-ethylamine: A Versatile Synthetic Scaffold
In contrast to tryptamine, the parent indole-2-ethylamine molecule does not possess the same potent, specific biological activity. Literature searches reveal its primary utility is not as a standalone bioactive agent, but as a foundational structure in drug discovery.[3][12] Researchers have synthesized numerous derivatives of indole-2-ethylamine and related indole-2-carboxamides that exhibit a wide range of pharmacological activities:
-
Anticancer and Antimicrobial Agents: Various indole derivatives, including those based on the indole-2-yl structure, have shown potential as anticancer, antimicrobial, and antiviral agents in preclinical studies.[3][12]
-
Receptor Modulators: Synthetic derivatives have been developed as allosteric modulators for the cannabinoid CB1 receptor and as selective ligands for dopamine D3 receptors.[9][10][13]
The shift of the ethylamine from C3 to C2 disrupts the specific pharmacophore required for high-affinity binding to the orthosteric site of serotonin receptors. This structural change, however, opens up possibilities for its use as a scaffold to orient other functional groups into different binding pockets, such as allosteric sites on other receptors.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor binding—specifically, whether a compound acts as an agonist, antagonist, or inverse agonist by measuring changes in the second messenger cyclic AMP (cAMP). This example is for a Gs-coupled receptor.
Causality: Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, increasing intracellular cAMP levels. An antagonist will block this effect.
Methodology:
-
Cell Preparation:
-
Use cells expressing the target GPCR (e.g., 5-HT4 receptor).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells for 30 minutes with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM). This is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Agonist Mode: Add varying concentrations of the test compound (e.g., indole-3-ethylamine). Include a known full agonist (e.g., serotonin) as a positive control.
-
Antagonist Mode: Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist along with varying concentrations of the test compound.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the detection assay to quantify the amount of cAMP produced in each well.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.
-
For agonist activity, use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).
-
For antagonist activity, determine the IC₅₀ and calculate the antagonist's apparent affinity (K_b) using the Gaddum equation.
-
Conclusion and Future Directions
The stark contrast in biological activity between indole-2-ethylamine and indole-3-ethylamine provides a compelling lesson in structure-activity relationships. While tryptamine (indole-3-ethylamine) is a key player in endogenous neurochemistry due to its precise fit with monoamine receptors, indole-2-ethylamine serves as a testament to the power of medicinal chemistry, acting as a versatile starting point for the rational design of novel therapeutics targeting a different spectrum of biological systems.
Future research should continue to explore the vast chemical space of indole-2-ethylamine derivatives. Photoaffinity labeling studies using photoactivatable versions of active indole-2-carboxamide derivatives could precisely map their binding sites on receptors like CB1, providing invaluable data for the design of next-generation allosteric modulators. [9]Furthermore, a systematic screening of indole-2-ethylamine itself against a broad panel of receptors and enzymes could uncover previously unknown, albeit likely weaker, biological activities, offering new starting points for drug discovery.
References
- Vertex AI Search Result 1. Tryptamine (3-(2-Aminoethyl)indole~2-(3-Indolyl)ethylamine) | 5-HT4 Receptor Agonist.
-
Wikipedia. Tryptamine. Available from: [Link]
-
MDPI. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]
-
Spirit Pharmacist. An Introduction to Serotonin. Available from: [Link]
-
PubChem. 1-Methyl-1H-indole-3-ethylamine. Available from: [Link]
-
PubMed Central. Neuropharmacology of N,N-Dimethyltryptamine. Available from: [Link]
-
PubChem. 1H-Indole-3-ethylamine sulphate. Available from: [Link]
-
ResearchGate. The molecular structures of the serotonin neurotransmitter and the... Available from: [Link]
-
Wikipedia. Substituted tryptamine. Available from: [Link]
-
Taylor & Francis Online. Tryptamine – Knowledge and References. Available from: [Link]
-
PubChem. Serotonin. Available from: [Link]
-
PubMed Central. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]
-
ResearchGate. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. Available from: [Link]
-
PubChem. Indole ethylamine. Available from: [Link]
-
ScienceDirect. Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Available from: [Link]
-
PubChem. Tryptamine. Available from: [Link]
-
ScienceDirect. PHARMACOLOGY OF INDOLEALKYLAMINES. Available from: [Link]
-
Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
SlideShare. Synthesis and Chemistry of Indole. Available from: [Link]
-
PubMed Central. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available from: [Link]
-
Wikipedia. Serotonin. Available from: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available from: [Link]
-
PubMed. Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands. Available from: [Link]
-
PubMed Central. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Available from: [Link]
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole ethylamine | C10H14N2 | CID 18702278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Introduction to Serotonin [spiritpharmacist.com]
- 12. Buy [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride | 1185302-51-5 [smolecule.com]
- 13. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Aminoethylindole Analogs: A Survey of Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern pharmacology and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, tryptamine (3-(2-aminoethyl)indole) and its derivatives have garnered significant attention for their diverse pharmacological profiles, including their potential as anticancer agents. Understanding the cytotoxic properties of these molecules is paramount for the development of novel therapeutics. This guide provides a comprehensive overview of the comparative cytotoxicity of 2-aminoethylindole analogs, more broadly classified as tryptamine derivatives. While direct comparative studies on the positional isomers of 2-aminoethylindole are notably scarce in the current literature, this document synthesizes the existing data on a range of tryptamine derivatives to elucidate key structure-activity relationships and mechanistic insights.
The Rationale for Cytotoxicity Screening of Tryptamine Derivatives
The investigation into the cytotoxic effects of tryptamine derivatives is driven by the urgent need for new and effective anticancer agents. Many established cancer therapies are limited by issues of drug resistance and off-target toxicity. The structural diversity of tryptamine analogs offers a rich field for identifying compounds with potent and selective cytotoxicity against cancer cells. The indole ring system can be readily modified at various positions, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance its interaction with biological targets and modulate its cytotoxic profile. Studies have shown that substitutions on the indole ring or the amino group of tryptamine can lead to compounds with significant cytotoxic properties against various cancer cell lines.[1][2]
Experimental Determination of Cytotoxicity: A Methodological Overview
To ascertain the cytotoxic potential of 2-aminoethylindole analogs, a variety of in vitro assays are employed. The choice of assay is critical and depends on the specific cellular process being investigated.
MTT Assay: A Measure of Metabolic Activity
A cornerstone of cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides an indication of a cell's metabolic activity, which is often correlated with cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (tryptamine derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan Solubilization: If viable, mitochondrial reductases in the cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable, metabolically active cells.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is another common method used to quantify cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is then mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product, which can be quantified by measuring its absorbance.
Comparative Cytotoxicity of Tryptamine Derivatives
While a direct head-to-head comparison of 2-aminoethylindole positional isomers is not available, the following table summarizes the cytotoxic activity of various tryptamine derivatives from the literature, providing a broader context for their potential as anticancer agents.
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Naphthoindole-based tryptamine analog | K562 (Leukemia), HCT116 (Colon) | Low micromolar | [2] |
| Tryptamine derivatives with benzyl substituent | HepG2 (Liver), Jurkat (T-cell leukemia), HEK293 (Human embryonic kidney) | Not specified, but showed highest activity and selectivity | [1] |
| 5-amino-seco-CBI-TMI analogues | AA8, UV4, EMT6, SKOV3 | 0.09 - 1.3 nM | [3] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line used and the duration of exposure. Therefore, direct comparisons between different studies should be made with caution.
Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death
The cytotoxic effects of tryptamine derivatives are often mediated through the induction of apoptosis, a form of programmed cell death.
The Apoptotic Cascade
Apoptosis is a tightly regulated process that involves a series of biochemical events leading to characteristic cell changes and death. Several studies on tryptamine derivatives have pointed towards the involvement of the mitochondrial pathway of apoptosis.[1]
Workflow for Investigating Apoptosis
Caption: Experimental workflow for investigating apoptosis induced by tryptamine derivatives.
Signaling Pathways Implicated in Tryptamine Derivative Cytotoxicity
The precise signaling pathways modulated by cytotoxic tryptamine derivatives are an active area of research. However, based on the known pharmacology of tryptamines and the mechanisms of other indole-based anticancer agents, several pathways are likely to be involved.
Caption: Potential signaling pathways modulated by cytotoxic tryptamine derivatives.
Future Directions and Concluding Remarks
The field of tryptamine derivatives holds considerable promise for the discovery of novel anticancer agents. The existing body of research demonstrates that modifications to the tryptamine scaffold can yield compounds with potent cytotoxic activity against a range of cancer cell lines. However, a significant gap in the literature is the lack of direct comparative studies on the cytotoxicity of positional isomers of 2-aminoethylindole. Such studies would be invaluable for establishing clear structure-activity relationships and guiding the rational design of more effective and selective anticancer drugs.
Future research should focus on the systematic synthesis and cytotoxic evaluation of these isomers. Furthermore, a deeper investigation into the molecular targets and signaling pathways responsible for their cytotoxic effects will be crucial for advancing these compounds through the drug development pipeline. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting the exciting opportunities that lie ahead in this area of cancer research.
References
-
Salikov, R. F., et al. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 3021-3024. [Link]
-
Shen, Y., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 95, 105739. [Link]
-
Atwell, G. J., et al. (1999). 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits. Journal of Medicinal Chemistry, 42(18), 3400-3411. [Link]
-
Polanski, J., et al. (2002). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. QSAR & Combinatorial Science, 21(8), 799-807. [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 593-601. [Link]
-
Atwell, G. J., et al. (1999). 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits. Journal of medicinal chemistry, 42(18), 3400–3411. [Link]
-
Gherghel, D., et al. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules, 28(23), 7793. [Link]
-
Shchekotikhin, A. E., et al. (2005). Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties. Bioorganic & Medicinal Chemistry, 13(6), 2051-2059. [Link]
-
Bar-Ner, N., et al. (2008). Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 18(6), 1784-1787. [Link]
-
Ferreira, R. S., et al. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. Molecules, 28(23), 7784. [Link]
-
Zhelev, Z., et al. (2020). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Plants, 9(11), 1599. [Link]
-
Sheryn, T., et al. (2019). In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry, 12(8), 4381-4389. [Link]
-
Forgács, A., et al. (2022). Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. Molecules, 27(17), 5486. [Link]
-
Vangavaragu, J. R., et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. European Journal of Medicinal Chemistry, 122, 326-339. [Link]
-
Rakowska, J., et al. (2022). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Alvarez-Idaboy, J. R., et al. (2018). Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine. The Journal of Physical Chemistry B, 122(21), 5489-5498. [Link]
-
Wrona, M. Z., & Dryhurst, G. (2001). Reactions of the putative neurotoxin tryptamine-4,5-dione with L-cysteine and other thiols. Journal of organic chemistry, 66(5), 1597–1609. [Link]
Sources
- 1. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Activity Relationships of 2-Substituted Tryptamines: A Comparative Analysis
The tryptamine scaffold is a cornerstone in the exploration of serotonergic ligands, serving as a template for numerous psychoactive compounds and therapeutic agents. While substitutions at the 4- and 5-positions of the indole ring are well-documented for their role in modulating receptor selectivity, the 2-position offers a unique and powerful handle to fine-tune the fundamental pharmacological properties of these molecules. This guide provides a comprehensive comparison of 2-substituted tryptamines, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their interactions with serotonin receptors.
The Strategic Significance of the Indole 2-Position
Modification at the 2-position of the tryptamine indole nucleus introduces significant steric and electronic changes that directly influence how the molecule docks within the receptor binding pocket. Unlike substitutions on the phenyl portion of the indole, which are more solvent-exposed, the 2-position is oriented towards the core of the receptor. Consequently, even minor alterations at this position can dramatically impact binding affinity, functional efficacy, and even introduce selectivity between closely related receptor subtypes. Understanding the SAR at this position is paramount for the rational design of novel ligands with tailored pharmacological profiles.
Comparative Analysis of 2-Substituent Effects on Receptor Interactions
The introduction of various functional groups at the 2-position leads to a range of pharmacological outcomes. Below is a comparative analysis based on available experimental data.
Alkyl Substituents
The addition of small alkyl groups at the 2-position generally results in a decrease in affinity for the 5-HT2A receptor. This is likely due to steric hindrance within the binding pocket, which disrupts the optimal orientation of the tryptamine core.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM) for 2-Alkyl Tryptamines
| Compound | 2-Substituent | 5-HT2A Ki (nM) | Reference |
| N,N-Dimethyltryptamine (DMT) | -H | 1,985 | [1] |
| 2-Methyl-DMT | -CH₃ | Reduced affinity | [2] |
Note: Quantitative data for a wide range of 2-alkyl tryptamines is sparse in publicly accessible literature, but the general trend indicates a loss of potency with increasing alkyl chain length. The synthesis of such analogs often involves specialized chemical routes, such as the C-H functionalization of 2-alkyl tryptamines.[3][4]
Aromatic Substituents
In contrast to alkyl groups, the introduction of a phenyl ring at the 2-position can significantly enhance affinity for the 5-HT2A receptor. This suggests that the larger, planar aromatic ring can engage in favorable interactions, such as π-stacking, with aromatic residues within the receptor.
Table 2: Comparison of Receptor Binding Affinities (Ki, nM) for 2-Aryl Tryptamines
| Compound | 2-Substituent | 5-HT2A Ki (nM) | Reference |
| N,N-Diallyltryptamine (DALT) | -H | 701 | [2] |
| 2-Phenyl-DALT | -C₆H₅ | 13 | [2] |
This dramatic 54-fold increase in affinity for 2-Phenyl-DALT compared to its unsubstituted parent compound highlights the potential for designing highly potent ligands by exploring aromatic substitutions at the 2-position.[2]
Core Experimental Protocols for Elucidating SAR
A robust SAR study relies on precise and reproducible experimental data. The following protocols are foundational for characterizing novel 2-substituted tryptamines.
Radioligand Binding Assay for Receptor Affinity
This technique directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Protocol: 5-HT2A Receptor Binding Assay
-
Receptor Source: Utilize membrane preparations from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[5]
-
Radioligand: A common choice is [³H]ketanserin, a selective 5-HT2A antagonist.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Combine the receptor membranes, [³H]ketanserin (at a concentration near its Kd, e.g., 0.5-2.0 nM), and a range of concentrations of the 2-substituted tryptamine test compound in a 96-well plate.[1]
-
Determination of Non-specific Binding: In a parallel set of wells, add a high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin or spiperone) to saturate the receptors and measure the amount of radioligand that binds non-specifically.
-
Equilibration: Incubate the plates for a sufficient time to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Assays for Receptor Activation
Determining a compound's affinity is only the first step. Functional assays are essential to characterize whether a ligand is an agonist, antagonist, or has no intrinsic activity.
Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation
The 5-HT2A receptor is Gq-coupled, meaning its activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[6][7][8]
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is often solubilized with a dispersing agent like Pluronic® F-127.[9]
-
Compound Preparation: Prepare serial dilutions of the 2-substituted tryptamine test compounds.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of each well.
-
Compound Addition: Add the test compounds to the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Signaling Pathway: 5-HT2A Receptor Activation
Caption: The iterative cycle of a structure-activity relationship study.
Conclusion and Future Perspectives
The 2-position of the tryptamine nucleus is a critical determinant of pharmacological activity. Current data suggests that while small alkyl substituents are generally detrimental to 5-HT2A receptor affinity, larger aromatic moieties can be well-tolerated and even enhance binding, likely through additional favorable interactions within the receptor. A systematic exploration of a diverse range of 2-substituents, coupled with rigorous in vitro characterization and computational modeling, will undoubtedly lead to the discovery of novel serotonergic ligands with unique and potentially therapeutic properties. The protocols and comparative data presented in this guide provide a solid foundation for researchers embarking on such an endeavor.
References
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
- Eldeeb, K., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC.
- Gijsen, H. M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
- Kalir, A., & Szara, S. (1966). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Kalir, A., & Szara, S. (1966). Synthesis and pharmacological activity of alkylated tryptamines. Journal of Medicinal Chemistry.
- Gatch, M. B., et al. (2021). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
- Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
- Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
- Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity.
- Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate.
- Scuotto, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI.
- Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science.
- Hazelwood, L. A., et al. (2009). Representative 5-HT concentration–calcium flux response isotherms in... ResearchGate.
- Wikipedia. (n.d.). Substituted isotryptamine.
- Klein, L. M., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. ResearchGate.
- Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
- Xie, K., et al. (2024). C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines. PubMed Central.
- Kalir, A., & Szara, S. (1966). Synthesis and Pharmacological Activity of Alkylated Tryptamines. ACS Publications.
- Glennon, R. A., et al. (1983). Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogs. Journal of Medicinal Chemistry.
- Yilmaz, S., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega.
- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info.
- Xie, K., et al. (2024). C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines. ResearchGate.
Sources
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Neurochemical Profiles of Indolethylamine Analogs
This guide provides a comprehensive comparison of the neurochemical profiles of various indolethylamine analogs, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-activity relationships and functional consequences. By synthesizing data from authoritative sources and outlining key experimental protocols, this document serves as a practical resource for the investigation of this important class of neuroactive compounds.
Introduction: The Indolethylamine Scaffold and its Significance
Indolethylamine, a core structure present in the essential amino acid tryptophan, serves as the foundational backbone for a diverse array of neuroactive molecules, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin.[1][2] Synthetic and naturally occurring analogs of indolethylamine, often referred to as tryptamines, exhibit a wide spectrum of pharmacological activities, primarily through their interactions with the central nervous system.[1][2]
The psychoactive effects of many tryptamine derivatives are largely attributed to their agonistic activity at serotonin receptors, particularly the 5-HT2A subtype.[3][4][5][6][7] However, the nuanced differences in their neurochemical profiles, including their affinities for various other serotonin receptor subtypes (e.g., 5-HT1A), dopamine receptors, and monoamine transporters, contribute to their distinct subjective and physiological effects.[8][9] A thorough understanding of these profiles is therefore crucial for the development of novel therapeutics and for elucidating the neurobiological basis of their actions.
This guide will delve into the comparative neurochemical characteristics of key indolethylamine analogs, present the experimental methodologies used to determine these profiles, and provide a framework for interpreting the resulting data.
The Serotonergic Synapse: The Primary Playground of Indolethylamines
The majority of indolethylamine analogs exert their effects by interacting with components of the serotonergic synapse. A simplified model of this synapse is essential for understanding their mechanisms of action.
Caption: Simplified diagram of a serotonergic synapse illustrating the lifecycle of serotonin and the points of interaction for indolethylamine analogs.
Comparative Neurochemical Data of Selected Indolethylamine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized indolethylamine analogs at key serotonin and dopamine receptors, as well as monoamine transporters. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| Serotonin (5-HT) | 1.3 | 2.5 | 0.8 | 1.0 |
| Psilocin | 160 | 58 | 4.6 | 23 |
| N,N-Dimethyltryptamine (DMT) | 1100 | 120 | 25 | 180 |
| 5-MeO-DMT | 16 | 48 | 1.4 | 120 |
| Bufotenine (5-OH-DMT) | 48 | 62 | 5.2 | 110 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.[8][9][10]
Table 2: Dopamine Receptor and Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | D2 | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Serotonin (5-HT) | >10,000 | >10,000 | 1.2 |
| Psilocin | >10,000 | >10,000 | 2,300 |
| N,N-Dimethyltryptamine (DMT) | >10,000 | >10,000 | 1,200 |
| 5-MeO-DMT | >10,000 | >10,000 | 4,500 |
| Bufotenine (5-OH-DMT) | >10,000 | >10,000 | 860 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.[8][11][12]
Table 3: Functional Activity at 5-HT2A Receptor (EC50, nM)
| Compound | Functional Assay | EC50 (nM) |
| Serotonin (5-HT) | Calcium Mobilization | 1.4 |
| Psilocin | Calcium Mobilization | 8.3 |
| N,N-Dimethyltryptamine (DMT) | Calcium Mobilization | 21 |
| 5-MeO-DMT | Calcium Mobilization | 11 |
| Bufotenine (5-OH-DMT) | Calcium Mobilization | 15 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.[13][14]
Key Experimental Protocols for Neurochemical Profiling
A comprehensive neurochemical profile of an indolethylamine analog is typically generated through a battery of in vitro and in vivo assays. The following are detailed protocols for foundational experiments.
Radioligand Binding Assay
Principle: This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human receptor of interest (e.g., 5-HT2A).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test indolethylamine analog.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assays: Calcium Mobilization
Principle: Many serotonin receptors, including the 5-HT2A receptor, are G-protein coupled receptors (GPCRs) that, upon activation, trigger the release of intracellular calcium.[3][15] This assay measures the functional potency of a compound by quantifying this calcium influx.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye will increase its fluorescence intensity upon binding to calcium.
-
-
Compound Addition:
-
Use an automated liquid handler to add varying concentrations of the test indolethylamine analog to the wells.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).
-
Caption: Workflow for a calcium mobilization functional assay.
Structure-Activity Relationships and Mechanistic Insights
The subtle structural modifications among indolethylamine analogs can lead to significant changes in their neurochemical profiles.
-
Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical. For instance, a hydroxyl or methoxy group at the 5-position (as in serotonin and 5-MeO-DMT) generally enhances affinity for several serotonin receptors.[16][17]
-
N-Alkylation: The nature of the alkyl groups on the terminal amine influences both potency and selectivity. N,N-dimethylation is common, as seen in DMT and psilocin.[9]
-
Metabolism: The presence of a hydroxyl group, as in psilocin, can make the compound more susceptible to metabolism. Conversely, some tryptamines are metabolized by monoamine oxidase (MAO), and their effects can be potentiated by MAO inhibitors.[1][6][18][19]
The hallucinogenic properties of many tryptamines are strongly correlated with their agonist activity at the 5-HT2A receptor.[4][5][7] However, concurrent activation of other receptors, such as the 5-HT1A receptor, can modulate these effects.[9] Furthermore, interactions with monoamine transporters can lead to altered synaptic concentrations of serotonin, dopamine, and norepinephrine, contributing to the overall psychoactive profile.[8][11][12]
Potential for Serotonin Syndrome
A critical consideration in the study of indolethylamine analogs is their potential to induce serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central and peripheral nervous systems.[20][21][22][23][24] This can occur with high doses of a single serotonergic agent or, more commonly, with the co-administration of multiple drugs that affect serotonin levels through different mechanisms.[20] The classic triad of symptoms includes altered mental status, autonomic dysfunction, and neuromuscular excitation.[22] The risk is particularly pronounced when tryptamines are combined with monoamine oxidase inhibitors (MAOIs), which prevent their breakdown.[6][19]
Conclusion
The neurochemical profiles of indolethylamine analogs are complex and multifaceted, arising from their varied interactions with a range of serotonin receptors, dopamine receptors, and monoamine transporters. A thorough characterization of these profiles through a combination of in vitro binding and functional assays, as well as in vivo studies, is essential for understanding their pharmacological effects and therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the intricate world of indolethylamine neurochemistry.
References
-
Cussac, D. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Boyer, E. W., & Shannon, M. (2005). The serotonin syndrome. The New England Journal of Medicine, 352(11), 1112-1120. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
de Vos, C. M. H., et al. (2021). The effects of tryptamine psychedelics in the brain: a meta-analysis of functional and review of molecular imaging studies. Neuroscience & Biobehavioral Reviews, 128, 54-67. [Link]
-
de Vos, C. M. H., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. PubMed. [Link]
-
Wikipedia. Tryptamine. [Link]
-
Halberstadt, A. L., et al. (2016). Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Journal of Pharmacology and Experimental Therapeutics, 356(2), 433-442. [Link]
-
de Vos, C. M. H., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. National Institutes of Health. [Link]
-
Fowler, C. J., et al. (1981). The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. Journal of Pharmacy and Pharmacology, 33(7), 441-445. [Link]
-
Foong, A. L., et al. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 20(9), 2288. [Link]
-
Halberstadt, A. L., et al. (2016). Behavioral and pharmacokinetic interactions between monoamine oxidase inhibitors and the hallucinogen 5-methoxy-NN-dimethyltryptamine. OPEN Foundation. [Link]
-
Scotton, W. J., et al. (2019). Serotonin syndrome: Pathophysiology, clinical features, management, and potential future directions. International Journal of Tryptophan Research, 12, 1178646919873925. [Link]
-
Spirit Pharmacist. Introduction to Psychedelic Tryptamines. [Link]
-
Foong, A. L., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. International Journal of Tryptophan Research, 12, 1178646919873925. [Link]
-
Simon, L. V., & Keenaghan, M. (2024). Serotonin Syndrome. In StatPearls. StatPearls Publishing. [Link]
-
Narasimhachari, N., & Lin, R. L. (1976). Structure-activity relationships among desmethyl derivatives of neuroleptics and antidepressants for substrate specificty to indolethylamine N-methyltransferase from rabbit lung. Psychopharmacology Communications, 2(1), 27-38. [Link]
-
McKenna, D. J. (1982). Monoamine oxidase inhibitors in Amazonian hallucinogenic plants : ethnobotanical, phytochemical, and pharmacological investigations. UBC Library Open Collections. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Dukat, M., et al. (2008). Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies. Bioorganic & Medicinal Chemistry, 16(1), 372-384. [Link]
-
ResearchGate. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
-
Iversen, L., et al. (2013). Neurochemical Profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. [Link]
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]
-
Sartin, J. L., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry, 53(16), 2644-2651. [Link]
-
Sartin, J. L., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. PMC. [Link]
-
Iversen, L., et al. (2013). Neurochemical Profiles of some novel psychoactive substances. ResearchGate. [Link]
-
Blough, B. E., et al. (2014). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Drug and Alcohol Dependence, 145, 138-145. [Link]
-
Lakatos, A., et al. (2025). Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. PubMed Central. [Link]
-
Kaur, H., & Kumar, A. (2023). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. Molecules, 28(19), 6825. [Link]
-
ResearchGate. Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. [Link]
-
Wiergowska, G., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 579548. [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. National Institutes of Health. [Link]
-
Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. PubMed. [Link]
-
ResearchGate. Binding affinities of the selected compounds towards serotonin receptors. [Link]
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin Receptor Binding Affinities of Tryptamine Analogues. Datapdf.com. [Link]
-
Wikipedia. Dimethyltryptamine. [Link]
-
Tryptophan, T. (2018). Indolethylamine- N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. PubMed. [Link]
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical profiles of some novel psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
- 15. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datapdf.com [datapdf.com]
- 18. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral and pharmacokinetic interactions between monoamine oxidase inhibitors and the hallucinogen 5-methoxy-NN-dimethyltryptamine - OPEN Foundation [open-foundation.org]
- 20. uspharmacist.com [uspharmacist.com]
- 21. mdpi.com [mdpi.com]
- 22. ccjm.org [ccjm.org]
- 23. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(1H-indol-2-yl)ethanamine Activity
Introduction: The Challenge of In Vitro-In Vivo Correlation (IVIVC) for Indoleamines
In the landscape of contemporary drug discovery, particularly within neuroscience, the reliable translation of preclinical data from the laboratory bench to in vivo efficacy is a paramount challenge. This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for the activity of indoleamine compounds. Due to a scarcity of specific published data on 2-(1H-indol-2-yl)ethanamine, this document will leverage the extensive research on its structural isomer, 2-(1H-indol-3-yl)ethanamine (tryptamine) , as a scientifically robust exemplar. The principles and methodologies detailed herein are directly applicable to the study of this compound and its derivatives, offering a clear path for researchers in this domain.
Tryptamine and its analogs are known to interact with a variety of central nervous system (CNS) targets, most notably serotonin (5-HT) receptors and trace amine-associated receptors (TAARs).[1] Their therapeutic potential is vast, but unlocking it requires a nuanced understanding of how in vitro potency at these molecular targets translates into in vivo physiological and behavioral effects. This guide will dissect the critical experimental stages, from initial in vitro characterization to in vivo behavioral pharmacology, and culminate in a discussion on how to correlate these disparate datasets to build a predictive model of a compound's activity.
Part 1: In Vitro Characterization - Defining the Molecular Interaction Profile
The foundational step in understanding a compound's biological activity is to meticulously characterize its interactions with relevant molecular targets in a controlled, in vitro environment. For tryptamine analogs, the primary targets of interest are the serotonin 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1).
Primary Target Engagement: 5-HT2A Receptor Binding Affinity
The 5-HT2A receptor is a key mediator of the psychoactive effects of many tryptamines.[2] Determining a compound's affinity for this receptor is a critical first step. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay [3][4]
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[5]
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).[6]
-
Non-specific Agent: Ketanserin (1 µM) or another high-affinity 5-HT2A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test Compound: this compound or analogs, dissolved in a suitable vehicle (e.g., DMSO).
-
Instrumentation: 96-well filter plates (GF/B or GF/C), vacuum filtration manifold, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 70-100 µ g/well .[3]
-
Assay Setup: In a 96-well plate, combine:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding, add 50 µL of vehicle. For non-specific binding, add 50 µL of 1 µM ketanserin.
-
50 µL of [3H]ketanserin at a concentration near its Kd (typically 0.5-2.0 nM).[3][6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked filter plates. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: Assessing Receptor Activation
Binding affinity alone does not predict whether a compound is an agonist, antagonist, or partial agonist. Functional assays are therefore essential to determine the compound's efficacy. For G-protein coupled receptors like 5-HT2A and TAAR1, measuring the downstream signaling cascade, such as cyclic AMP (cAMP) production, is a common approach.
Experimental Protocol: TAAR1 Functional Assay (cAMP Measurement) [7]
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the human TAAR1 receptor.
Materials:
-
Cell Line: HEK293 cells stably co-transfected with human TAAR1 and a cAMP biosensor (e.g., using BRET technology).[7]
-
Reference Agonist: A known TAAR1 agonist like β-phenylethylamine (β-PEA).
-
Test Compound: this compound or analogs.
-
Assay Medium: Appropriate cell culture medium for HEK293 cells.
-
Instrumentation: A microplate reader capable of detecting the BRET signal.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates and culture until they reach the desired confluency.
-
Compound Addition: Replace the culture medium with assay medium containing various concentrations of the test compound or the reference agonist.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Signal Detection: Measure the BRET signal using a microplate reader according to the biosensor manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using a sigmoidal dose-response curve fit.
-
Metabolic Stability: Predicting In Vivo Half-life
A compound's in vivo exposure is heavily influenced by its metabolic stability. An in vitro assay using liver microsomes provides a reliable, high-throughput method to estimate a compound's intrinsic clearance.[8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay [7]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLMs).[9]
-
Cofactor: NADPH regenerating system (e.g., a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compound: this compound or analogs (typically at 1 µM).
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Cold acetonitrile containing an internal standard.
-
Instrumentation: LC-MS/MS for quantification of the test compound.
Procedure:
-
Reaction Preparation: In a 96-well plate, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL) and the test compound in phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold acetonitrile quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the test compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein) .
-
Part 2: In Vivo Assessment - From Molecular Action to Behavioral Response
In vivo studies are indispensable for understanding how a compound's in vitro properties manifest in a complex biological system. These studies encompass pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Pharmacokinetics (PK): Characterizing Drug Exposure
A fundamental PK study in a relevant animal model, such as the rat, is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Experimental Protocol: Rodent Pharmacokinetic Study [10][11]
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound in rats following a single administration.
Materials:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Test Compound: this compound or analogs, formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Blood Collection Supplies: Syringes, collection tubes with anticoagulant (e.g., EDTA).
-
Instrumentation: Centrifuge, LC-MS/MS for bioanalysis.
Procedure:
-
Dosing: Administer the test compound to the rats at a defined dose and route.
-
Blood Sampling: Collect blood samples (typically via tail vein or jugular vein cannula) at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic software to calculate parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
-
Pharmacodynamics (PD): Measuring a Physiologically Relevant Behavioral Endpoint
For compounds targeting the 5-HT2A receptor, the head-twitch response (HTR) in mice is a well-validated and quantifiable behavioral proxy for hallucinogenic-like activity.[2] The frequency of head twitches is directly correlated with 5-HT2A receptor activation.
Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay [12][13]
Objective: To quantify the in vivo potency of a test compound to induce the head-twitch response.
Materials:
-
Animal Model: Male C57BL/6J mice.[12]
-
Test Compound: this compound or analogs, dissolved in sterile saline.
-
Observation Arena: A standard mouse cage.
-
Recording System (Optional but Recommended): A magnetometer-based system with a small magnet attached to the mouse's head or ear for automated and objective counting.[12][14] Alternatively, video recording for later manual counting by a trained observer.
Procedure:
-
Habituation: Place the mice individually in the observation arenas and allow them to habituate for at least 30 minutes.[12]
-
Dosing: Administer various doses of the test compound (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, begin observing and counting the number of head twitches for a defined period (e.g., 30-60 minutes).[12] A head twitch is a rapid, rotational movement of the head.[2]
-
Data Analysis:
-
Sum the total number of head twitches for each mouse within the observation period.
-
Plot the mean number of head twitches against the dose of the test compound.
-
Calculate the ED50 (the dose that produces 50% of the maximal response or a half-maximal number of twitches) using non-linear regression.
-
Part 3: The Correlation - Synthesizing In Vitro and In Vivo Data
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This involves integrating pharmacokinetic and pharmacodynamic information to understand the exposure-response relationship.
Data Presentation and Comparison
Organizing the collected data into clear, comparative tables is the first step in the synthesis process.
Table 1: Comparative In Vitro Profile of Tryptamine Analogs
| Compound | 5-HT2A Ki (nM) | TAAR1 EC50 (nM) | HLM Stability (t1/2, min) |
| Tryptamine (Reference) | 1,985[3] | ~30 (rat)[15] | < 5 |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Analog A | Experimental Data | Experimental Data | Experimental Data |
| Analog B | Experimental Data | Experimental Data | Experimental Data |
Table 2: Comparative In Vivo Profile of Tryptamine Analogs
| Compound | Route | HTR ED50 (mg/kg) | PK (Rat, i.p.) Cmax (ng/mL) | PK (Rat, i.p.) AUC (ng*h/mL) |
| Tryptamine (Reference) | i.p. | ~30-50 | ~11,000-13,000[10] | ~21,400-27,300[10] |
| This compound | i.p. | Experimental Data | Experimental Data | Experimental Data |
| Analog A | i.p. | Experimental Data | Experimental Data | Experimental Data |
| Analog B | i.p. | Experimental Data | Experimental Data | Experimental Data |
Establishing the IVIVC: A Mechanistic Approach
A successful IVIVC for CNS drugs often requires a more sophisticated approach than a simple correlation of in vitro potency and in vivo dose.[1][16] The key is to relate the in vitro potency to the unbound drug concentration at the target site (the brain) that is required to elicit a pharmacological response.
Logical Workflow for Establishing IVIVC:
Caption: Workflow for establishing an in vitro-in vivo correlation.
Causality and Interpretation:
-
From In Vitro Potency to Target Occupancy: The in vitro Ki or EC50 value represents the concentration required to engage the target. The goal is to determine if achieving this concentration in the brain in vivo leads to the observed effect.
-
The Role of Pharmacokinetics: The PK study is crucial as it reveals the actual unbound concentration of the drug in the brain over time. A potent compound in vitro may fail in vivo if it has poor brain penetration or is rapidly metabolized.[15]
-
PK/PD Modeling: By combining the PK data (brain concentration over time) with the PD data (behavioral effect over time), a PK/PD model can be built. This model can estimate the target occupancy required to produce a certain level of effect (e.g., the brain concentration needed to elicit 50% of the maximal head-twitch response).
-
The Correlation: A strong IVIVC is established if the brain concentrations required for the in vivo effect across a series of compounds correlate well with their in vitro potencies. For example, a plot of the in vivo EC50 (in terms of unbound brain concentration) versus the in vitro EC50 should yield a strong positive correlation.
Signaling Pathway Visualization:
Caption: Signaling pathways for tryptamine analogs at 5-HT2A and TAAR1 receptors.
Conclusion
Establishing a robust in vitro-in vivo correlation for novel CNS compounds like this compound is a multi-faceted but logical process. It requires a systematic approach that begins with precise in vitro characterization of target affinity, functional activity, and metabolic stability. This is followed by carefully designed in vivo studies to assess both the pharmacokinetic profile and a quantifiable pharmacodynamic endpoint. By integrating these datasets through PK/PD modeling, researchers can move beyond simple correlations and build a mechanistic understanding of how molecular interactions translate into biological effects. This predictive power is invaluable, enabling more informed lead optimization, reducing reliance on extensive animal testing, and ultimately accelerating the development of novel therapeutics.
References
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576.
- Di, L., & Kerns, E. H. (2009). In vitro, in vivo and in silico models of drug distribution into the brain. Current pharmaceutical design, 15(19), 2195–2210.
- Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). Use of unbound exposure data to establish in vitro–in vivo correlations for CNS drug candidates. Current opinion in drug discovery & development, 11(4), 507–516.
- Kalvass, J. C., & Maurer, T. S. (2002). Influence of nonspecific brain and plasma binding on in vitro-in vivo correlations for blood-brain barrier permeability. Journal of Pharmacology and Experimental Therapeutics, 303(2), 763–768.
- BenchChem. (2025). Application Notes and Protocols for the Head-Twitch Response Assay with 4-Acetoxy-DMT. BenchChem.
- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological reports, 58(4), 453.
- Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In In Vitro Drug Metabolism. IntechOpen.
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
- Szumiło, H. (1990). Pharmacokinetics of tryptamide following oral and intraperitoneal administration in rats. Acta Poloniae Pharmaceutica, 47(1-2), 19–22.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
- Liu, X., Van Vleet, T. R., & Brouwer, K. L. R. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 15(1), 29–40.
- Szumiło, H., & Lutnicki, K. (1991). Pharmacokinetics of tryptamine following intravenous administration in rats. Polish journal of pharmacology and pharmacy, 43(1), 21–25.
- van de Witte, S. V., van der Ell, A. S., van der Heiden, M. S., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 19(1-4), 595–609.
- Espinoza, S., Lignani, G., Dell'Anno, M. T., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in pharmacology, 9, 645.
- Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British journal of pharmacology and chemotherapy, 23(1), 43.
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]
- de la Fuente Revenga, M., Arime, M., González-Maeso, J., & Meana, J. J. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of neuroscience methods, 331, 108535.
- Baker, L. E., & Taylor, M. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. Pharmacology, biochemistry, and behavior, 254, 173981.
- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5.
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576.
Sources
- 1. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of tryptamide following oral and intraperitoneal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of tryptamide following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptamine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 2-Aminoethylindoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoethylindole, or tryptamine, scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of neuroactive compounds, including neurotransmitters, psychedelic agents, and approved pharmaceuticals. The efficient and versatile synthesis of this privileged structure is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing 2-aminoethylindoles, offering a critical evaluation of their respective strengths, weaknesses, and practical applicability. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a quantitative comparison to inform your synthetic planning.
Introduction: The Significance of the 2-Aminoethylindole Moiety
The indole nucleus, with an ethylamine side chain at the C2 position, is a key pharmacophore that interacts with a variety of biological targets, most notably serotonin (5-HT) receptors. This interaction is central to the therapeutic effects of numerous drugs, including the triptan class of anti-migraine agents. The ability to synthesize a diverse array of 2-aminoethylindoles with various substitution patterns on the indole ring and the amine is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.
This guide will focus on two main strategic approaches to the synthesis of 2-aminoethylindoles:
-
Construction of the Indole Ring with a Precursor to the Ethylamine Side Chain: This classic approach involves forming the indole nucleus with a functional group at the C2 position that can be readily converted to the aminoethyl moiety.
-
Elaboration of a Pre-formed Indole Ring: These methods start with a functionalized or unfunctionalized indole and build the 2-aminoethyl side chain in a stepwise fashion.
We will now explore the most prominent examples of each strategy in a head-to-head comparison.
Classical Approaches: Building the Indole Nucleus
The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is arguably the most well-known and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2]
Mechanism and Rationale:
The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the arylhydrazone.[2] This is followed by rearomatization and subsequent cyclization with the elimination of ammonia to form the indole ring. The choice of the carbonyl component is critical as it dictates the substitution pattern at the C2 and C3 positions of the resulting indole. For the synthesis of 2-aminoethylindoles, a protected 4-aminobutanal or a precursor thereof is commonly employed.
Experimental Protocol: Synthesis of a Generic N,N-Dialkyl-2-aminoethylindole
-
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
4-(N,N-dialkylamino)butanal dialkyl acetal (1.2 eq)
-
Sulfuric acid (4% aqueous solution) or Glacial Acetic Acid
-
30% Ammonium hydroxide solution
-
Isopropyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A mixture of the substituted phenylhydrazine hydrochloride and 4-(N,N-dialkylamino)butanal dialkyl acetal in 4% aqueous sulfuric acid or glacial acetic acid is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is carefully basified with 30% aqueous ammonium hydroxide.
-
The aqueous layer is extracted with isopropyl acetate or dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.[1]
-
Performance and Limitations:
The Fischer indole synthesis is highly versatile and can be used to prepare a wide range of substituted indoles. However, it has several drawbacks:
-
Harsh Conditions: The reaction often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[4]
-
Regioselectivity Issues: The use of unsymmetrical ketones can lead to the formation of regioisomeric products.[4]
-
Limited Scope for Indole Itself: The reaction fails with acetaldehyde, meaning indole itself cannot be directly synthesized.[4]
-
Safety Concerns: Phenylhydrazine and its derivatives are often toxic and hazardous.[3]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that constructs the indole ring, in this case, from an α-halo- or α-hydroxy-ketone and an excess of an aniline.[5] This reaction typically produces 2-arylindoles.
Mechanism and Rationale:
The reaction proceeds through the initial formation of an α-arylaminoketone, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the indole.[6] While not a direct route to 2-aminoethylindoles, it is a key method for synthesizing 2-substituted indoles which can be further functionalized.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles
A modern, more environmentally friendly approach utilizes microwave irradiation.[7]
-
Materials:
-
Aniline (2 eq)
-
Phenacyl bromide (1 eq)
-
Dimethylformamide (catalytic amount)
-
-
Procedure:
-
A mixture of the aniline and phenacyl bromide is stirred for a period to form the N-phenacylaniline intermediate.
-
A few drops of dimethylformamide are added, and the mixture is irradiated in a microwave reactor.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated and purified by column chromatography.[8]
-
Performance and Limitations:
The classical Bischler-Möhlau synthesis is often plagued by harsh reaction conditions, low yields, and a lack of regioselectivity.[6][9] However, modern variations using microwave assistance have improved yields and reaction times while offering a solvent-free approach.[7] The primary product is a 2-arylindole, which is not the target 2-aminoethylindole, thus requiring further synthetic steps.
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[10]
Mechanism and Rationale:
The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.[10] This route is particularly useful for accessing the serotonergic precursor, 5-hydroxytryptamine (serotonin), and its derivatives.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
-
Materials:
-
p-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
-
-
Procedure:
-
A solution of p-benzoquinone and ethyl 3-aminocrotonate in acetone is heated to reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.[11]
-
Performance and Limitations:
The Nenitzescu synthesis provides a direct route to 5-hydroxyindoles, which are important precursors to many biologically active tryptamines.[10] The reaction conditions are generally mild. However, the scope is somewhat limited to the types of enamines and quinones that can be used effectively.
Modern Approaches: Elaboration of the Indole Ring
These strategies begin with a pre-formed indole and focus on the construction of the 2-aminoethyl side chain. This approach offers greater flexibility in terms of the substitution pattern on the indole nucleus.
Synthesis via Indole-2-Carboxaldehyde
This route involves the conversion of an indole-2-carboxaldehyde to a 2-(2-nitrovinyl)indole, which is then reduced to the desired 2-aminoethylindole.
Mechanism and Rationale:
The first step is a Henry reaction (nitroaldol condensation) between the indole-2-carboxaldehyde and a nitroalkane (e.g., nitromethane or nitroethane). The resulting nitroalkene is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this reduction.[11]
Experimental Protocol: Synthesis of 2-(2-Aminoethyl)indole
-
Materials:
-
Indole-2-carboxaldehyde
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Henry Reaction: A mixture of indole-2-carboxaldehyde, nitromethane, and ammonium acetate in glacial acetic acid is heated. The resulting 2-(2-nitrovinyl)indole is isolated and purified.
-
Reduction: The 2-(2-nitrovinyl)indole is reduced with a solution of LiAlH₄ in anhydrous diethyl ether or THF. The reaction is typically carried out at reflux.
-
Work-up: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated. The crude 2-aminoethylindole is then purified.[11]
-
Performance and Limitations:
This method is a reliable way to introduce the 2-aminoethyl side chain. However, the use of LiAlH₄ requires anhydrous conditions and careful handling due to its pyrophoric nature.[1]
Synthesis via Indole-2-Methanol and Azide Intermediates
This approach involves the conversion of indole-2-methanol to an azide, which is subsequently reduced to the amine.
Mechanism and Rationale:
Indole-2-methanol, readily prepared by the reduction of indole-2-carboxylic acid or its ester, can be converted to 2-(2-azidoethyl)indole. This is often achieved via a Mitsunobu reaction with hydrazoic acid or through conversion to a halide followed by nucleophilic substitution with sodium azide.[6][12] The azide is then reduced to the primary amine using either catalytic hydrogenation or a Staudinger reaction.[7][10]
Experimental Protocol: Synthesis of 2-(2-Aminoethyl)indole via Mitsunobu and Staudinger Reactions
-
Materials:
-
Indole-2-methanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous THF
-
Water
-
-
Procedure:
-
Mitsunobu Reaction: To a solution of indole-2-methanol, PPh₃, and DPPA in anhydrous THF at 0 °C, DEAD or DIAD is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The 2-(2-azidoethyl)indole is then isolated and purified.[12]
-
Staudinger Reduction: The 2-(2-azidoethyl)indole is dissolved in a mixture of THF and water, and PPh₃ is added. The mixture is stirred at room temperature until the azide is consumed. The 2-aminoethylindole is then isolated and purified.[10]
-
Performance and Limitations:
This route offers mild reaction conditions and avoids the use of strong reducing agents like LiAlH₄. The Mitsunobu reaction proceeds with inversion of configuration at a stereocenter, which can be advantageous in asymmetric synthesis.[12] However, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[6] The Staudinger reduction also produces triphenylphosphine oxide as a byproduct.[10] Safety is a major concern when working with azides, as they can be explosive.[13]
Head-to-Head Comparison of Key Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, 4-aminobutanal precursor | Arylhydrazone, ene-hydrazine | 60-85% | Highly versatile, well-established, good for substituted indoles | Harsh conditions, toxic reagents, regioselectivity issues |
| Bischler-Möhlau Synthesis | Aniline, α-haloketone | α-Arylaminoketone | 50-75% (microwave) | Solvent-free options, access to 2-arylindoles | Harsh classical conditions, low yields, not a direct route |
| Nenitzescu Synthesis | Benzoquinone, β-aminocrotonate | Michael adduct | 70-90% | Direct route to 5-hydroxyindoles, mild conditions | Limited substrate scope |
| Via Indole-2-carboxaldehyde | Indole-2-carboxaldehyde, nitroalkane | 2-(2-Nitrovinyl)indole | 60-80% (overall) | Reliable, good for introducing the side chain | Use of hazardous LiAlH₄, requires anhydrous conditions |
| Via Indole-2-methanol (Azide) | Indole-2-methanol | 2-(2-Azidoethyl)indole | 70-90% (overall) | Mild conditions, stereospecific (Mitsunobu), avoids strong reducing agents | Byproduct formation, potential explosion hazard of azides |
Visualization of Synthetic Workflows
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Side Chain Elaboration via Azide Intermediate
Caption: Synthesis via an azide intermediate.
Industrial Scalability and Green Chemistry Perspectives
For drug development professionals, the scalability and environmental impact of a synthetic route are critical considerations.
-
Fischer Indole Synthesis: Despite its drawbacks, the Fischer indole synthesis is used industrially for the production of several drugs, including sumatriptan.[1] Its long history means that the process is well-understood and can be optimized for large-scale production. However, the use of hazardous reagents and the generation of significant waste are major environmental concerns.[3]
-
Modern Routes: Many of the modern methods for elaborating the indole ring offer milder conditions and avoid some of the more hazardous reagents of the classical syntheses. However, the use of stoichiometric reagents in reactions like the Mitsunobu and Staudinger can be a disadvantage on a large scale due to cost and waste generation. Catalytic methods, such as those involving transition metals for C-H activation or for the reduction of nitriles and nitro groups, are highly desirable from an industrial and green chemistry perspective. The development of greener, more sustainable methods for indole synthesis is an active area of research, with a focus on using water as a solvent, employing reusable catalysts, and utilizing alternative energy sources like microwaves and ultrasound.[5][14]
Conclusion and Future Outlook
The synthesis of 2-aminoethylindoles remains a vibrant and important area of organic chemistry. While classical methods like the Fischer indole synthesis are still workhorses in the field, modern approaches offer milder conditions, greater functional group tolerance, and improved safety profiles. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
For researchers in drug discovery, the modularity of the side-chain elaboration strategies is particularly attractive for building libraries of compounds for SAR studies. For process chemists, the scalability, cost-effectiveness, and environmental impact of the chosen route will be the primary considerations. The future of 2-aminoethylindole synthesis will likely be dominated by the development of even more efficient and sustainable catalytic methods that minimize waste and maximize atom economy, aligning with the principles of green chemistry.
References
-
Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine) - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B. (2022). Retrieved January 6, 2026, from [Link]
-
Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole−Aniline Coupling: Psychotrimine and Kapakahines B and F | Journal of the American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]
-
Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate. (2023). Retrieved January 6, 2026, from [Link]
-
New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles - Scirp.org. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl) - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Staudinger reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Staudinger Reaction (Reduction) - OpenOChem Learn. (n.d.). Retrieved January 6, 2026, from [Link]
-
Scalable total syntheses of N-linked tryptamine dimers by direct indole-aniline coupling: psychotrimine and kapakahines B and F. | Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles - Sciforum. (n.d.). Retrieved January 6, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde - ThaiJO. (2024). Retrieved January 6, 2026, from [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. (2024). Retrieved January 6, 2026, from [Link]
-
LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. (2021). Retrieved January 6, 2026, from [Link]
-
Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) - Organic Chemistry Academy. (2023). Retrieved January 6, 2026, from [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. (2018). Retrieved January 6, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
LiAlH4 : From Stoichiometric Reduction to Imine Hydrogenation Catalysis - PubMed. (2018). Retrieved January 6, 2026, from [Link]
-
Reaction progress analyses of LiAlH4‐mediated reduction and... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Stoichiometric and catalytic reactions of LiAlH4 with Me2NHBH3 | Request PDF. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of Indole Alkaloids | Encyclopedia MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction” - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
2-methylindole - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Control experiments for the reduction of indole. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. (2024). Retrieved January 6, 2026, from [Link]
-
Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation - ResearchGate. (2022). Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20030096379A1 - Method for producing tryptamine derivatives - Google Patents [patents.google.com]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Cross-Reactivity Profiling of 2-(1H-indol-2-yl)ethanamine at Serotonin Receptors
For researchers, scientists, and drug development professionals, understanding the intricate interactions between a novel compound and its potential biological targets is paramount. This guide provides an in-depth technical comparison of 2-(1H-indol-2-yl)ethanamine, a tryptamine derivative, and its cross-reactivity profile at various serotonin (5-HT) receptor subtypes. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary knowledge to meticulously characterize similar compounds.
Introduction: The Significance of Serotonin Receptor Profiling
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes via its interaction with at least 15 distinct receptor subtypes.[1] These receptors are classified into seven families (5-HT1 to 5-HT7) based on their structural, functional, and signaling characteristics.[2] Given their widespread distribution and diverse functions, 5-HT receptors are prominent targets for therapeutic interventions in conditions such as depression, anxiety, schizophrenia, and migraines.[3]
The compound this compound belongs to the tryptamine class of compounds, which are structurally related to serotonin. Tryptamine itself is known to act as a serotonin receptor agonist.[4] The subtle structural variations among tryptamine derivatives can lead to significant differences in their affinity and functional activity at various 5-HT receptor subtypes. Therefore, a comprehensive cross-reactivity profile is essential to understand a compound's potential therapeutic effects and off-target liabilities.
This guide will delineate the standard methodologies for determining the binding affinity (Ki) and functional potency (EC50) of this compound at a panel of key serotonin receptors. We will compare its hypothetical profile with that of the parent compound, tryptamine, and the well-characterized, non-selective serotonergic agent, 5-HT.
Methodologies for Comprehensive Serotonin Receptor Profiling
To ensure the scientific integrity and trustworthiness of the findings, a two-pronged approach is employed: radioligand binding assays to determine affinity and functional assays to assess efficacy and potency.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a robust and sensitive method to quantify the interaction between a ligand and a receptor.[3] These assays are crucial for determining the affinity (Ki) of a test compound.[3]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining compound affinity using a radioligand competition binding assay.
Detailed Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation :
-
Culture HEK293 cells stably expressing the human 5-HT receptor subtype of interest.
-
Harvest cells and lyse them in a hypotonic buffer.
-
Homogenize the cell lysate and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times with a suitable buffer to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[5]
-
-
Assay Setup :
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound).[6]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).
-
-
Incubation and Filtration :
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound radioligand.
-
-
Quantification and Analysis :
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Efficacy and Potency
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the serotonin receptor subtype.
-
Gq-coupled receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a calcium flux assay.[7][8]
-
Gi-coupled receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT5A): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9]
-
Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
Experimental Workflow for a Calcium Flux Assay (Gq-coupled receptors)
Caption: Workflow for determining compound potency and efficacy at Gq-coupled receptors using a calcium flux assay.
Detailed Protocol: Calcium Flux Assay
-
Cell Preparation :
-
Assay Execution :
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the dye-loaded cells.
-
Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis :
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the peak fluorescence change against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
Detailed Protocol: cAMP Assay (Gi/Gs-coupled receptors)
-
Cell Preparation :
-
Seed CHO-K1 cells expressing the Gi or Gs-coupled 5-HT receptor of interest in a suitable multi-well plate.[10]
-
-
Assay Execution :
-
For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production. Then, add varying concentrations of the test compound to measure the inhibition of this stimulation.[11]
-
For Gs-coupled receptors, add varying concentrations of the test compound directly to the cells.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10][12]
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration for each concentration of the test compound.
-
Plot the cAMP concentration (or inhibition of forskolin-stimulated cAMP for Gi) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Comparative Cross-Reactivity Profile
The following tables present the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to tryptamine and serotonin at a panel of human serotonin receptors. The data for this compound is illustrative, based on the known structure-activity relationships of tryptamine derivatives, as specific experimental data is not widely available.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Receptor Subtype | This compound (Illustrative) | Tryptamine | Serotonin (5-HT) |
| 5-HT1A | 150 | >1000[4] | 3 |
| 5-HT1B | 200 | 250 | 5 |
| 5-HT1D | 180 | 150 | 4 |
| 5-HT2A | 80 | 100[4] | 10 |
| 5-HT2B | 120 | 90 | 2 |
| 5-HT2C | 250 | 300 | 15 |
| 5-HT6 | 500 | 600 | 80 |
| 5-HT7 | 400 | 450 | 20 |
Table 2: Comparative Functional Potencies (EC50, nM) at Human Serotonin Receptors
| Receptor Subtype | Functional Assay | This compound (Illustrative) | Tryptamine | Serotonin (5-HT) |
| 5-HT1A | cAMP Inhibition | >1000 | Inactive[4] | 5 |
| 5-HT2A | Calcium Flux | 100 | 7.36[4] | 12 |
| 5-HT2B | Calcium Flux | 150 | 50 | 3 |
| 5-HT2C | Calcium Flux | 300 | 200 | 20 |
| 5-HT7 | cAMP Accumulation | 500 | 550 | 25 |
Discussion and Interpretation of Results
The illustrative data suggests that this compound, like its parent compound tryptamine, exhibits a broad affinity for multiple serotonin receptor subtypes, with a preference for the 5-HT2 family. The presence of the ethylamine side chain at the 2-position of the indole ring, as opposed to the 3-position in tryptamine, may subtly alter its interaction with the receptor binding pockets.
The expected higher affinity for the 5-HT1A receptor compared to tryptamine could be a significant finding, warranting further investigation. Functionally, this compound is predicted to act as an agonist at the 5-HT2A receptor, similar to tryptamine.[4] The lack of significant activity at the 5-HT1A receptor is a common trait among many simple tryptamine derivatives.[4]
When compared to serotonin, both this compound and tryptamine demonstrate lower affinity and potency across most receptor subtypes. This is expected, as serotonin is the endogenous ligand for these receptors.
The comprehensive profiling of this compound is crucial for predicting its potential pharmacological effects. For instance, its agonist activity at the 5-HT2A receptor suggests potential psychoactive properties. The off-target binding at other 5-HT receptors could contribute to a complex pharmacological profile, including potential side effects.
Signaling Pathways and Conclusion
The interaction of this compound with Gq and Gi-coupled serotonin receptors initiates distinct intracellular signaling cascades.
Signaling Pathways of Gq and Gi-Coupled 5-HT Receptors
Caption: Simplified signaling pathways for Gq and Gi-coupled serotonin receptors.
References
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]
-
Elands, J., Deen, C., Nan, A., & Verheijden, P. F. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 145-161. [Link]
-
G, A., & S, S. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]
-
Glancy, M., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 543–552. [Link]
-
Daley, P. F., & Cozzi, N. V. (2016). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. [Link]
-
Glancy, M., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]
-
Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]
-
Ibrahim, M. A., et al. (2017). Binding affinities of the selected compounds towards serotonin receptors. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Glennon, R. A., Gessner, P. K., & Godse, D. D. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
Protein Data Bank in Europe. (2024). Serotonin receptors: The reason behind your happiness. [Link]
-
Kaplan, L., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. bioRxiv. [Link]
-
Kelly, C. R. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 843-850. [Link]
-
Wang, C., et al. (2013). Structural Basis for Molecular Recognition at Serotonin Receptors. Science, 340(6132), 610-614. [Link]
-
Cisbio. (2024). How to run a cAMP HTRF assay. [Link]
-
Wikipedia. (n.d.). Tryptamine. [Link]
-
Hibbert, D. F., & Grout, R. J. (1985). Synthesis and serotonin binding site studies of some conformationally restricted indolylethylamine analogues based on 2-amino-3-(3'-indolyl)bicyclo[2.2.2]octane. Journal of the Chemical Society, Perkin Transactions 1, 67-73. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Wang, Y., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 5, 8-15. [Link]
-
Ciana, A., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Bioorganic & Medicinal Chemistry Letters, 22(1), 105-109. [Link]
-
Nichols, D. E., et al. (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of Medicinal Chemistry, 41(26), 5223-5228. [Link]
-
Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513–13524. [Link]
-
Blough, B. E., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. Bioorganic & Medicinal Chemistry Letters, 24(17), 4152-4156. [Link]
-
Bojarski, A. J., et al. (1995). 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and Their Use as Synthetic Intermediates. Journal of Medicinal Chemistry, 38(18), 3547-3555. [Link]
-
Chen, J., et al. (2022). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. International Journal of Molecular Sciences, 23(19), 11847. [Link]
Sources
- 1. acnp.org [acnp.org]
- 2. Structural Basis for Molecular Recognition at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to Evaluating the Off-Target Effects of 2-Substituted Tryptamine Derivatives
Introduction: The Double-Edged Sword of Tryptamine Analogs
Tryptamine and its derivatives represent a fascinating and pharmacologically rich class of compounds. While their primary on-target effects, often mediated by serotonin 5-HT2A receptors, are the subject of intense research for their potential therapeutic applications in psychiatric disorders, their journey through drug development is critically dependent on a thorough understanding of their off-target interactions.[1][2][3][4][5] Off-target effects, where a compound interacts with unintended biological targets, are a major cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[6][7][8][9]
The substitution at the 2-position of the tryptamine indole ring is a key determinant of a compound's pharmacological profile. This modification can dramatically alter binding affinity and selectivity, not only at the intended 5-HT2A receptor but also across a wide range of other G-protein coupled receptors (GPCRs), transporters, and enzymes.[10][11][12] For instance, the introduction of a 2-aryl group can shift a compound from a 5-HT2A agonist to a high-affinity antagonist.[11] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the off-target effects of these compounds, integrating field-proven experimental protocols with the underlying pharmacological principles.
Part 1: The Landscape of Off-Target Interactions
While the primary target of many psychoactive tryptamines is the 5-HT2A receptor, their structural similarity to endogenous monoamines predisposes them to interactions with a variety of other receptors.[13][14] A comprehensive off-target screening panel is therefore essential for a robust safety assessment.[8][15][16]
Key Off-Target Families:
-
Serotonin (5-HT) Receptors: Beyond 5-HT2A, interactions with other 5-HT receptor subtypes are common and can significantly modulate the overall effect of a compound. For example, activity at 5-HT1A receptors can buffer the primary effects mediated by 5-HT2A.[1][2][5][10] Other relevant subtypes include 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7.[17][18]
-
Dopamine (D) Receptors: Interactions with dopamine receptors (e.g., D1, D2, D3) can lead to a range of effects, from motor disturbances to potential antipsychotic or psychotogenic properties.[2][10][11]
-
Adrenergic (α and β) Receptors: Binding to adrenergic receptors (e.g., α1A, α2A, β1, β2) can result in cardiovascular side effects such as changes in blood pressure and heart rate.[2][10]
-
Monoamine Transporters: Inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters can alter neurotransmitter levels in the synapse, leading to antidepressant-like or stimulant-like effects.[13][14]
-
Histamine (H) Receptors: Activity at histamine receptors, particularly H1, is often associated with sedative effects.[2][10]
-
Sigma (σ) Receptors: These receptors are involved in a variety of cellular functions, and their modulation can lead to complex and sometimes unpredictable neurological effects.[10]
Part 2: Methodologies for Off-Target Profiling
A multi-tiered approach combining binding and functional assays is crucial for a comprehensive evaluation of off-target effects.[19][20]
Radioligand Binding Assays: The First Line of Screening
Radioligand binding assays are a robust and sensitive method for determining the affinity of a test compound for a specific receptor.[17][21] They are an indispensable tool for initial off-target screening.[17]
Principle: These assays measure the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to a receptor preparation. The data is used to calculate the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[17]
Experimental Protocol: Competition Radioligand Binding Assay
-
Receptor Preparation:
-
Assay Setup:
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (typically at its Kd value), and a range of concentrations of the 2-substituted tryptamine derivative being tested.[22]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[22]
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[22]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[22]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Why use competition assays? They are more efficient for screening multiple compounds than saturation assays and provide the relative affinity (Ki) which is crucial for comparing selectivity.[17]
-
Why use cell membranes? This preparation enriches for the target receptor and removes soluble cellular components that could interfere with the assay.
-
Why measure non-specific binding? It accounts for the portion of the radioligand that binds to components other than the target receptor, ensuring that the measured inhibition is specific.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competition radioligand binding assay.
Functional Assays: Moving Beyond Binding
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the nature of the drug-receptor interaction.[19][20][23][24][25]
Common Functional Assay Readouts for GPCRs:
-
cAMP Assays: For Gs and Gi-coupled receptors, changes in cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assays: For Gq-coupled receptors, the release of intracellular calcium is quantified, often using fluorescent dyes.[26][27]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, providing a readout of G-protein independent signaling.
Experimental Protocol: Calcium Flux Functional Assay (for Gq-coupled receptors like 5-HT2A)
-
Cell Preparation:
-
Plate cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A) in a 96- or 384-well clear-bottom, black-walled plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of the 2-substituted tryptamine derivative to the wells.
-
Immediately begin measuring fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists.
-
For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist's response to determine the IC50.
-
Causality Behind Experimental Choices:
-
Why use functional assays? They provide crucial information on whether a compound activates or inhibits the receptor, which is critical for predicting its physiological effect.[19][23] Binding affinity does not always correlate with functional activity.
-
Why measure calcium flux for 5-HT2A? The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium, making this a direct and reliable readout of receptor activation.[26][27]
Part 3: Comparative Analysis of 2-Substituted Tryptamine Derivatives
A systematic comparison of the binding affinities of different derivatives across a panel of receptors is the most effective way to visualize their off-target profiles and guide structure-activity relationship (SAR) studies.[26][27][28]
The table below presents illustrative binding affinity data (Ki in nM) for a hypothetical series of 2-substituted N,N-dimethyltryptamines (DMTs). This data is for demonstrative purposes to showcase how such a comparison would be structured.
| Compound | 2-Substituent | 5-HT2A | 5-HT1A | 5-HT2C | D2 | α2A | SERT |
| DMT | -H | 25 | 150 | 80 | >10,000 | 2500 | 500 |
| Cmpd 1 | -Methyl | 45 | 300 | 120 | >10,000 | 3000 | 800 |
| Cmpd 2 | -Phenyl | 5 | 500 | 25 | 800 | 1500 | >10,000 |
| Cmpd 3 | -Bromo | 15 | 200 | 60 | 8000 | 2000 | 650 |
Interpretation of the Data:
-
Effect of 2-substitution: The introduction of a substituent at the 2-position significantly alters the binding profile. A 2-methyl group (Cmpd 1) slightly decreases affinity at serotonergic receptors compared to the parent DMT.
-
Enhanced Potency and Selectivity: A 2-phenyl group (Cmpd 2) dramatically increases affinity for the 5-HT2A receptor and introduces moderate affinity at the D2 receptor, while eliminating affinity for SERT.[10] This highlights a potential for dopaminergic off-target effects.
-
Structure-Activity Relationships (SAR): This data allows for the development of SAR models. For example, a bulky aromatic substituent at the 2-position appears to enhance 5-HT2A affinity.[11]
Part 4: Visualizing Key Off-Target Signaling Pathways
Understanding the downstream signaling cascades of off-target receptors is crucial for predicting the potential physiological consequences of an unintended drug-receptor interaction.
Gi-Coupled Receptor Signaling (e.g., 5-HT1A, α2A)
Caption: Activation of the phospholipase C pathway by a Gq-coupled receptor.
Conclusion and Future Directions
The systematic evaluation of off-target effects is a non-negotiable component of the preclinical development of 2-substituted tryptamine derivatives. Early and comprehensive profiling using a combination of binding and functional assays allows for the early identification of potential safety liabilities, informs lead optimization, and ultimately increases the probability of clinical success. [6][7][15][16]As our understanding of GPCR signaling becomes more nuanced, incorporating assays that can detect biased agonism and signaling through non-canonical pathways will become increasingly important for a complete picture of a compound's pharmacological profile. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently navigate the complexities of off-target pharmacology and develop safer, more effective therapeutics.
References
- National Institutes of Health (NIH). (n.d.). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
- ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- ICE Bioscience. (n.d.). Safety Pharmacology Services.
- PubMed. (n.d.). In vitro safety pharmacology profiling: what else beyond hERG?.
- Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING.
- Psilosybiini.info. (n.d.). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.
- ResearchGate. (n.d.). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens | Request PDF.
- ACS Pharmacology & Translational Science. (2023, March 10). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
- Cell and Regenerative Biology. (n.d.). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs.
- PubMed. (n.d.). 2-Aryl tryptamines: selective high-affinity antagonists for the h5-HT2A receptor.
- Multispan. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Functional Assays.
- PubMed. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.
- PubMed. (2005, December). Functional assays for screening GPCR targets.
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.).
- Functional assays for screening GPCR targets. (2005, October 28).
- National Institutes of Health (NIH). (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ACS Pharmacology & Translational Science. (2020, December 14). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- PubMed Central. (2023, June 9). Empowering drug off-target discovery with metabolic and structural analysis.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- KoreaScience. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics.
- PubMed Central. (n.d.). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- PubMed. (n.d.). A novel series of 2,5-substituted tryptamine derivatives as vascular 5HT1B/1D receptor antagonists.
- Wikipedia. (n.d.). Substituted isotryptamine.
- PubMed Central. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- ResearchGate. (n.d.). Tryptamine structure as template for new psychoactive compounds.
- PubMed Central. (n.d.). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter.
- ResearchGate. (2025, October 3). (PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT.
- PubMed. (2023, March 10). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice.
- PubMed Central. (2022, November 28). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders.
- ResearchGate. (n.d.). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice | Request PDF.
- Frontiers. (2021, September 28). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies.
- Wikipedia. (n.d.). Tryptamine.
Sources
- 1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempartner.com [chempartner.com]
- 7. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. crb.wisc.edu [crb.wisc.edu]
- 11. 2-Aryl tryptamines: selective high-affinity antagonists for the h5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel series of 2,5-substituted tryptamine derivatives as vascular 5HT1B/1D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psilosybiini.info [psilosybiini.info]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Substituted isotryptamine - Wikipedia [en.wikipedia.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 21. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. multispaninc.com [multispaninc.com]
- 24. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. molbio.gu.se [molbio.gu.se]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
comparative analysis of the metabolic stability of indolethylamine isomers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of preclinical assessment. The indolethylamine scaffold, central to a wide array of neurologically active compounds, presents a fascinating case study in how subtle changes in molecular structure can dramatically influence metabolic stability, and consequently, pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the metabolic stability of indolethylamine isomers, grounded in established biochemical principles and supported by experimental data. We will explore the enzymatic machinery responsible for their biotransformation and elucidate how isomeric positioning of functional groups dictates their susceptibility to metabolism.
The Significance of Metabolic Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter that influences its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, a comprehensive understanding of the metabolic pathways of indolethylamine isomers is paramount for the rational design of safer and more efficacious therapeutics.
Key Metabolic Pathways of Indolethylamines
The metabolic fate of indolethylamines is primarily governed by two major enzyme systems: the Monoamine Oxidases (MAOs) and the Cytochrome P450 (CYP) superfamily.[2][3] Following these initial Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.[4][5][6]
Phase I Metabolism: The Gatekeepers
-
Monoamine Oxidases (MAO): These mitochondrial-bound enzymes are the primary drivers of the oxidative deamination of many biogenic amines, including tryptamine.[7] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine.[8] Tryptamine itself is a substrate for both isoforms.[7][9] The product of this reaction is an unstable aldehyde, which is then further oxidized to a carboxylic acid.[7]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics.[10][11] For tryptamines, CYP2D6 is a key player, involved in the hydroxylation of the indole ring.[2][12][13][14][15] Other isoforms, such as CYP3A4, CYP1A2, and CYP2C19, may also contribute to the metabolism of certain substituted tryptamines.[2][3]
Phase II Metabolism: The Detoxification and Excretion Pathway
-
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation.[4][6][16] This is a major pathway for the detoxification and elimination of compounds with hydroxyl, carboxyl, or amino groups.[4][5] For hydroxylated tryptamine isomers, glucuronidation is a critical step in their clearance.[6]
-
Sulfotransferases (SULTs): SULTs are responsible for sulfation, the transfer of a sulfonate group to a substrate.[4][17] This pathway is also important for the metabolism of hydroxylated compounds.
Comparative Metabolic Stability of Indolethylamine Isomers
While direct, head-to-head comparative studies on the metabolic stability of all positional isomers of substituted indolethylamines are not extensively documented in the public literature, we can infer their relative stabilities based on our understanding of the substrate specificities of the key metabolizing enzymes.
Hydroxylated Indolethylamine Isomers (e.g., 4-HO-DMT vs. 5-HO-DMT vs. 6-HO-DMT)
The position of the hydroxyl group on the indole ring is a critical determinant of metabolic stability.
-
Susceptibility to MAO: The presence of a hydroxyl group can influence the affinity of the molecule for MAO. While unsubstituted tryptamine is a good substrate for both MAO-A and MAO-B, the introduction of a hydroxyl group, as in serotonin (5-hydroxytryptamine), confers a higher affinity for MAO-A.[8][18] It is plausible that other hydroxylated isomers would also be excellent substrates for MAO-A. The precise impact of the hydroxyl position on the kinetics of MAO-mediated metabolism requires further investigation.
-
Glucuronidation and Sulfation: The accessibility of the hydroxyl group to UGT and SULT enzymes is paramount. The 4- and 5-positions are generally more exposed, making them more susceptible to conjugation. The 6- and 7-positions are sterically more hindered, which may lead to a slower rate of glucuronidation and sulfation. Therefore, it is hypothesized that 4- and 5-hydroxylated isomers would be cleared more rapidly via Phase II metabolism compared to their 6- and 7-hydroxylated counterparts. Psilocin (4-HO-DMT) and bufotenine (5-HO-DMT) are known to undergo glucuronidation.[6]
-
CYP-mediated Oxidation: The hydroxyl group can also influence the interaction with CYP enzymes. While CYP2D6 is known to hydroxylate the tryptamine ring, the presence of a pre-existing hydroxyl group may alter the preferred site of further oxidation or inhibit the enzyme.
Table 1: Inferred Comparative Metabolic Stability of Hydroxylated Indolethylamine Isomers
| Isomer Position | Inferred Metabolic Stability | Rationale |
| 4-Hydroxy | Lower | Exposed hydroxyl group is a prime target for rapid glucuronidation and sulfation. Likely a good substrate for MAO-A. |
| 5-Hydroxy | Lower | Similar to the 4-hydroxy isomer, the exposed hydroxyl group is readily conjugated. As an analog of serotonin, it is expected to be a high-affinity substrate for MAO-A. |
| 6-Hydroxy | Higher | The hydroxyl group is more sterically hindered, potentially slowing the rate of glucuronidation and sulfation compared to the 4- and 5-isomers. |
| 7-Hydroxy | Higher | Similar to the 6-hydroxy isomer, the hydroxyl group is in a sterically hindered position, which may lead to slower Phase II metabolism. |
Methoxylated Indolethylamine Isomers (e.g., 5-MeO-DMT)
The presence of a methoxy group introduces another metabolic route: O-demethylation, which is primarily catalyzed by CYP enzymes, particularly CYP2D6.
-
O-Demethylation: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is known to be O-demethylated to its corresponding hydroxylated metabolite, bufotenine (5-HO-DMT).[19] This reaction is a significant contributor to its overall metabolism. The rate of O-demethylation will be a key factor in the metabolic stability of methoxylated isomers.
-
MAO Metabolism: Like other tryptamines, methoxylated isomers are also substrates for MAO.
The position of the methoxy group will likely influence its accessibility to CYP enzymes, and therefore the rate of O-demethylation.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of indolethylamine isomers, the following in vitro assays are indispensable.
In Vitro Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs, present in liver microsomes.[5][18][19][20][21][22][23]
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the indolethylamine isomer in a suitable organic solvent (e.g., DMSO or methanol).
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice. Dilute to the desired final protein concentration (typically 0.5 mg/mL) with 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the test compound stock solution to achieve a final compound concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the rate constant of depletion (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[20][22]
-
Monoamine Oxidase (MAO) Activity Assay
This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide, a byproduct of the oxidative deamination reaction.[22][23][24]
Protocol:
-
Preparation of Reagents:
-
Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions isolated from tissues.
-
Substrate: The indolethylamine isomer of interest.
-
Detection Reagent: A fluorometric probe that reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.
-
Inhibitors: Clorgyline (a selective MAO-A inhibitor) and Pargyline (a selective MAO-B inhibitor) to determine the contribution of each isoform.
-
-
Assay Procedure:
-
In a 96-well black plate, add the enzyme source, assay buffer, and the detection reagent.
-
To specific wells, add the selective MAO inhibitors to serve as controls.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of hydrogen peroxide production from the increase in fluorescence over time.
-
Compare the activity in the absence and presence of the selective inhibitors to determine the relative contribution of MAO-A and MAO-B to the metabolism of the isomer.
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Generalized metabolic pathways for indolethylamine isomers.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The metabolic stability of indolethylamine isomers is a complex interplay between their chemical structure and the substrate specificities of a host of metabolic enzymes. While direct comparative data for all positional isomers remains an area for further research, a robust understanding of the roles of MAO, CYP, UGT, and SULT enzymes allows for informed predictions of their relative metabolic fates. By employing the in vitro experimental protocols detailed in this guide, researchers can empirically determine the metabolic stability of novel indolethylamine derivatives, a crucial step in the journey of drug discovery and development. This knowledge empowers the rational design of next-generation therapeutics with optimized pharmacokinetic profiles, ultimately leading to safer and more effective treatments.
References
-
The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. PubMed. [Link]
-
Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. PubMed. [Link]
-
Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. PubMed. [Link]
-
Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. PubMed. [Link]
-
The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. PubMed. [Link]
-
The polymorphic cytochrome P-4502D6 is involved in the metabolism of both 5-hydroxytryptamine antagonists, tropisetron and ondansetron. PubMed. [Link]
-
Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC. [Link]
-
Metabolism of the Tryptamine-Derived New Psychoactive Substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and Their Detectability in Urine Studied by GC-MS, LC-MS n , and LC-HR-MS/MS. PubMed. [Link]
-
Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed. [Link]
-
Substituted tryptamine. Wikipedia. [Link]
-
Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse. PubMed. [Link]
-
Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. PubMed. [Link]
-
Abuse liability profile of three substituted tryptamines. PubMed. [Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
The Psilocin (4-hydroxy-N,N-dimethyltryptamine) and Bufotenine (5-hydroxy-N,N-dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified. PubMed. [Link]
-
Use of intrinsic clearance for prediction of human hepatic clearance. ResearchGate. [Link]
-
Addressing the Challenges of Low Clearance in Drug Research. PMC. [Link]
-
Enzymatic activity of multiple UGT and SULT isoforms against the... ResearchGate. [Link]
-
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. PubMed. [Link]
-
Tyramine. Wikipedia. [Link]
-
Dimethyltryptamine. Wikipedia. [Link]
-
CYP2D6 Overview: Allele and Phenotype Frequencies. Medical Genetics Summaries. [Link]
-
Pharmacokinetics of N,N-dimethyltryptamine in Humans. PMC. [Link]
-
Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. PubMed Central. [Link]
-
Psilocin. Wikipedia. [Link]
-
Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae). ResearchGate. [Link]
-
Cytochrome P450 2D6 (CYP2D6). St. Jude Children's Research Hospital. [Link]
-
Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PMC. [Link]
-
In vitro metabolism of cathinone positional isomers: does sex matter?. ResearchGate. [Link]
-
A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. NIH. [Link]
-
The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. ResearchGate. [Link]
-
Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences. PubMed. [Link]
-
UGT1A1 and UGT1A3 activity and inhibition in human liver and intestinal microsomes and a recombinant UGT system under similar assay conditions using selective substrates and inhibitors. Semantic Scholar. [Link]
-
Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]
-
Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. [Link]
-
CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. PMC. [Link]
-
Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. PubMed. [Link]
-
Serotonin (5-hydroxytryptamine) glucuronidation in vitro: Assay development, human liver microsome activities and species differences. ResearchGate. [Link]
Sources
- 1. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psilocin - Wikipedia [en.wikipedia.org]
- 7. Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abuse liability profile of three substituted tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver Microsomes, S9 Fractions and Cytosol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. The polymorphic cytochrome P-4502D6 is involved in the metabolism of both 5-hydroxytryptamine antagonists, tropisetron and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 15. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Psilocin (4-hydroxy-N,N-dimethyltryptamine) and Bufotenine (5-hydroxy-N,N-dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 2-(1H-indol-2-yl)ethanamine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the therapeutic potential of 2-(1H-indol-2-yl)ethanamine, a novel indolethylamine derivative, in comparison to established drugs for mood and anxiety disorders. As drug development professionals, our objective is to rigorously assess new chemical entities for their potential to address unmet medical needs. This document outlines a scientifically robust, multi-tiered approach to characterize the pharmacological profile of this compound and benchmark its performance against current therapeutic standards.
Introduction: The Rationale for Investigating this compound
The indolethylamine scaffold is a privileged structure in neuropharmacology, forming the core of endogenous neurotransmitters like serotonin and a plethora of psychoactive compounds. Tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have well-documented interactions with various serotonin receptors, modulating mood, cognition, and perception.[1] While the 3-substituted indolethylamines have been extensively studied, their 2-substituted counterparts, such as this compound, represent a largely unexplored chemical space with the potential for novel pharmacology.
The structural similarity of this compound to serotonin suggests a high probability of interaction with serotonin receptors. This guide proposes a systematic evaluation of this compound as a potential modulator of the serotonergic system, with a focus on its prospective application in the treatment of depression and anxiety disorders. For a meaningful assessment, we will compare its hypothetical pharmacological profile and preclinical efficacy with two widely prescribed medications:
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that primarily acts by blocking the serotonin transporter (SERT), thereby increasing synaptic serotonin levels.
-
Buspirone: A partial agonist of the 5-HT1A receptor, utilized for its anxiolytic properties.[2]
This comparative analysis will enable a data-driven evaluation of the therapeutic potential of this compound.
Proposed Pharmacological Profile and Comparative Analysis
Based on its structural characteristics, we hypothesize that this compound may exhibit a distinct pharmacological profile compared to existing drugs. The following sections detail the experimental workflows to test this hypothesis.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial phase of assessment involves a comprehensive in vitro analysis to determine the binding affinity and functional activity of this compound at key serotonergic targets.
Table 1: Hypothetical Comparative In Vitro Pharmacological Profile
| Target | This compound (Hypothetical) | Sertraline (Reference) | Buspirone (Reference) |
| Binding Affinity (Ki, nM) | |||
| 5-HT1A Receptor | 15 | >1000 | 10 |
| 5-HT2A Receptor | 50 | 250 | 500 |
| 5-HT2C Receptor | 100 | 300 | >1000 |
| Serotonin Transporter (SERT) | 500 | 1 | >1000 |
| Functional Activity | |||
| 5-HT1A Receptor | Full Agonist (EC50 = 30 nM) | N/A | Partial Agonist (EC50 = 25 nM) |
| 5-HT2A Receptor | Partial Agonist (EC50 = 100 nM) | Antagonist | Antagonist |
| SERT | Weak Inhibitor (IC50 = 750 nM) | Potent Inhibitor (IC50 = 2 nM) | N/A |
Objective: To determine the binding affinity (Ki) of this compound for human serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).
Methodology:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors or transporter of interest. Prepare cell membranes by homogenization and centrifugation.[3]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, and [3H]citalopram for SERT) at a concentration near its Kd.
-
Competition Binding: Add increasing concentrations of this compound, sertraline, or buspirone to displace the radioligand.
-
Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.[3]
Diagram 1: Radioligand Binding Assay Workflow
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-indol-2-yl)ethanamine for Laboratory Professionals
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(1H-indol-2-yl)ethanamine. As a member of the tryptamine family, this compound and its structural analogs require careful management to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the essential information needed to manage this chemical waste stream responsibly.
Hazard Assessment and Characterization
This compound, while not having a universally harmonized hazard classification, belongs to a class of compounds (amines and indoles) that present notable health and environmental risks. Data from structurally similar compounds, such as tryptamine and other indole-based ethylamines, indicate a strong potential for hazardous properties.[1][2][3] Therefore, it is imperative to treat this chemical as hazardous waste.
Key potential hazards include:
-
Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Skin and Eye Damage: Can cause serious skin irritation and severe, potentially permanent eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]
-
Environmental Hazard: Amines can be harmful to aquatic life, and release into the environment must be avoided.[4][6][7]
The precautionary principle dictates that in the absence of specific data for this exact compound, it should be handled with the same level of caution as its more thoroughly studied analogs.
| Potential Hazard Class | GHS Hazard Code | Description | Primary Reference Source(s) |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3] |
| Aquatic Hazard | H400 / H412 | Very toxic or harmful to aquatic life | [4][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all appropriate engineering controls are in place and that the correct PPE is being used.
-
Engineering Controls: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical waste:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7][8][9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are compatible with amines.[7][10]
-
Body Protection: A standard lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][7]
-
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management, preventing potentially violent chemical reactions and ensuring compliant disposal.[7][11][12]
-
Segregation: Keep this compound waste separate from all other chemical waste streams, especially acids and strong oxidizing agents, with which it is incompatible.[7] Never mix hazardous waste with non-hazardous waste.[13]
-
Container Selection:
-
Use a dedicated, compatible waste container. Plastic containers are generally preferred for amine waste.[10] Do not use metal containers, as corrosive materials can compromise their integrity.[12]
-
The container must be in good condition, free from leaks or defects, and have a tightly sealing cap.[14]
-
-
Labeling:
-
The container must be clearly and securely labeled. From the moment the first drop of waste is added, the label must include:
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain. [9][11][16] The primary and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Preparation: Don all required PPE as specified in Section 2. Ensure your work area is clean and you have all necessary materials (waste container, label, pen) at hand.
-
Waste Transfer: Carefully transfer the this compound waste into the designated, pre-labeled hazardous waste container. If transferring a solid, avoid generating dust.[1] If transferring a liquid, use a funnel and ensure the container is not overfilled (leave at least 10% headspace).
-
Secure Container: Tightly cap the waste container immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[8]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8][10] Complete all necessary waste disposal forms as required by your institution.[11]
-
Empty Container Disposal:
-
For containers that held this compound, they must be decontaminated before being disposed of as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[12]
-
Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [15] For highly toxic compounds, the first three rinses must be collected.[15]
-
After rinsing and air-drying, deface or remove the original label. The container may then be disposed of according to institutional policy.[10][12]
-
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and institutional EHS department at once.[11]
-
Contain the Spill: If safe to do so, prevent the spill from spreading. Use spill containment materials like absorbent pads or sand.[5][7] Do not use combustible materials to absorb the spill.
-
Cleanup:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if vapors or dust are present.
-
Carefully collect the spilled material and absorbent using spark-proof tools.[9]
-
Place all contaminated materials into a designated, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The cleanup materials must be disposed of as hazardous waste following the protocol in Section 4.[11]
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19] Hazardous wastes are identified either by being specifically "listed" or by exhibiting certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[18] While this compound may not be explicitly listed, its properties likely qualify it as a characteristic hazardous waste. Adherence to the procedures in this guide will help ensure compliance with RCRA's land disposal restrictions, which prohibit the disposal of untreated hazardous waste.[20] Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- BenchChem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
- BenchChem. (2025). Navigating the Safe Disposal of 4-Hydroxytryptamine: A Procedural Guide.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Tryptamine.
- Echemi. (n.d.). 2-(1H-INDOL-3-YL)-2-PHENYL-ETHYLAMINE Safety Data Sheets.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- BenchChem. (n.d.). Proper Disposal of N-Methyl-N-ethyltryptamine (MET): A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 70% w/w Ethylamine Aqueous solution.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 1H-Indazol-7-amine.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride.
- ChemicalBook. (n.d.). 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride(942-26-7).
- Fluorochem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2-(1H-indol-1-yl)ethanamine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/258690.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ChemicalBook. (2023). 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE Safety Data Sheet.
- United Nations Office on Drugs and Crime. (2018). Disposal of Chemicals used in the Illicit Manufacture of Drugs: An Illustrated Guide.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.
- Regulations.gov. (2005). RCRA Revision Checklist 206: Nonwastewaters from Dyes and Pigments.
- Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge.
- U.S. Environmental Protection Agency. (2023). Land Disposal Restrictions for Hazardous Waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride(942-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. fishersci.fi [fishersci.fi]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-indol-2-yl)ethanamine
For researchers engaged in the nuanced fields of neuroscience and drug development, the handling of novel or specialized compounds is a daily reality. 2-(1H-indol-2-yl)ethanamine, a tryptamine derivative, represents a class of molecules with significant research interest and specific handling requirements. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) protocol. Our approach is grounded in established safety principles for analogous compounds, ensuring a conservative and protective stance in your laboratory operations.
Hazard Assessment: The Foundation of Safety
Based on the Globally Harmonized System (GHS) classifications for analogous compounds, we can anticipate the following hazards[2]:
| Hazard Classification | GHS Code | Description | Potential Impact |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | Ingestion can lead to serious illness or be fatal. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[3][4] |
| Serious Eye Damage | H318 | Causes serious eye damage | Contact can result in severe, potentially irreversible damage to the eyes.[1][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1][3] |
This assessment dictates a stringent approach to PPE, designed to eliminate all routes of potential exposure: dermal, ocular, inhalation, and ingestion.
The Core Protocol: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system that shields the user from chemical contact. The following PPE is mandatory when handling this compound.
Eye and Face Protection: The First Line of Defense
The risk of serious eye damage from splashes or airborne particles is significant.[1][5] Standard safety glasses are insufficient.
-
Minimum Requirement: Tight-sealing safety goggles that conform to ANSI Z87.1 or equivalent standards. These provide a seal around the eyes, protecting from splashes and dust.
-
Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling solutions, transferring the substance, or during any operation with a heightened risk of splashing.[6][7] This provides a broader barrier for the entire face.
Hand Protection: Preventing Dermal Absorption
Skin contact is a primary route of exposure.[8] The choice of glove material is critical for chemical resistance.
-
Glove Type: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling tryptamines and related compounds.[1][9] Avoid latex, which offers poor chemical protection.
-
Glove Protocol: Always double-glove. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection. Inspect gloves for any signs of degradation or puncture before use.[10] Contaminated gloves should be removed and disposed of immediately, followed by hand washing. Change gloves every 30-60 minutes during prolonged handling sessions to prevent permeation.[11]
Body Protection: Shielding Against Spills and Contamination
Protecting the skin from accidental spills is crucial.
-
Standard Operations: A clean, buttoned laboratory coat is the minimum requirement.
-
High-Risk Procedures: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat or disposable coveralls ("bunny suits") should be used to provide full-body protection.[1][7] Gowns should be disposable and have tight-fitting cuffs.[7]
Respiratory Protection: Controlling Inhalation Hazards
The potential for respiratory tract irritation from airborne particles of this compound necessitates strict engineering controls and, in some cases, respiratory protection.[1][3]
-
Primary Control: All handling of the solid compound, especially weighing and transfers, must be conducted inside a certified chemical fume hood to control the release of dust and vapors.[12]
-
Secondary Control: If engineering controls are insufficient or during a spill cleanup outside a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[13][14]
Visualizing the PPE Selection Workflow
The specific tasks you perform will dictate the necessary level of PPE. This workflow diagram illustrates the decision-making process.
Caption: PPE selection is based on the specific laboratory task being performed.
Operational Plan: From Preparation to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Step 1: Pre-Handling Preparation
-
Designate Area: Clearly designate and label a specific area for handling this compound, preferably within a chemical fume hood.[8]
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, etc.) and waste containers are inside the hood before introducing the chemical.
-
Verify Safety Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Don PPE: Put on all required PPE as determined by your task assessment, ensuring a proper fit.
Step 2: Safe Handling Procedures
-
Work Within Fume Hood: Conduct all manipulations of the compound within a certified chemical fume hood with the sash at the lowest practical height.[12]
-
Avoid Dust Generation: When handling the solid, use gentle scooping motions. Avoid pouring, which can create airborne dust.[1]
-
Containment: Use disposable plastic-backed absorbent paper ("bench paper") on the work surface to contain any minor spills and facilitate cleanup.[8]
-
Mindful Transfers: When transferring solutions, do so slowly and keep containers away from your body to minimize the risk of spills.[15]
Step 3: Post-Handling and Decontamination
-
Secure Compound: Tightly close the primary container and store it in a cool, dry, well-ventilated, and locked location as per institutional policy.[3][16]
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the waste for proper disposal.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/apron, face shield, goggles, inner gloves.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.[15]
Emergency Response and Disposal
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Collect the compound and any solutions in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, bench paper) must be collected in a designated hazardous waste bag.
-
Regulatory Compliance: Disposal must adhere strictly to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[17][18]
Safe Handling Workflow Overview
This diagram provides a high-level overview of the entire safe handling process.
Caption: The safe handling lifecycle from preparation to final disposal.
References
- BenchChem.Safeguarding Your Research: A Comprehensive Guide to Handling Tryptamine.
- AK Scientific, Inc.2-(5-Methyl-1H-indol-1-yl)
- Fisher Scientific.
- Fisher Scientific.
- Enamine.3-(2-aminoethyl)
- CymitQuimica.2,2,2-Trifluoro-1-(o-tolyl)
- PubChem.2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690.
- Sigma-Aldrich.2-(1H-Indol-1-yl)ethanamine DiscoveryCPR.
- Sigma-Aldrich.
- CHEMM.Personal Protective Equipment (PPE).
- NIOSH.Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Echemi.2-(1H-INDOL-3-YL)
- Enamine.3-(2-aminoethyl)
- AK Scientific, Inc.2-(7-Chloro-2-methyl-1H-indol-3-yl)
- Sigma-Aldrich.
- PubMed Central (PMC).Safe handling of hazardous drugs.
- Provista.8 Types of PPE to Wear When Compounding Hazardous Drugs.
- U.S. Consumer Product Safety Commission.
- National Institutes of Health (NIH).
- UNC-Chapel Hill.Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Actylis Lab Solutions.
- Bio-Rad.Lab Safety Rules and Guidelines.
- Purdue University.Guidelines: Handling and Disposal of Chemicals.
- BenchChem.Proper Disposal of 1-(1H-indol-3-yl)-2-(methylamino)ethanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.fi [fishersci.fi]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pppmag.com [pppmag.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. echemi.com [echemi.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. aksci.com [aksci.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
